molecular formula C17H22N2O2S B5621439 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Cat. No.: B5621439
M. Wt: 318.4 g/mol
InChI Key: SHVVHJBECDCMCP-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is a synthetic piperazine derivative intended for research and development purposes. This compound is part of a significant class of piperazine-linked molecules that are actively investigated for potential applications in cancer theranostics—a field that combines therapeutic and diagnostic capabilities into a single agent . Piperazine-linked 1,8-naphthalimide derivatives, which share a similar sulfonyl-piperazine structural motif, have demonstrated excellent cell membrane permeability and the ability to disperse throughout the cell cytoplasm, making them valuable scaffolds for developing fluorescent cellular imaging probes . These related compounds have shown minor toxicity against normal fibroblast cells, indicating high cytocompatibility, which is a crucial characteristic for cell staining and imaging applications . The naphthylmethyl group in this compound suggests potential for interaction with biological targets through aromatic stacking, a feature seen in similar research compounds designed to intercalate with DNA or inhibit enzymes like topoisomerase-II . As a building block, this chemical offers researchers a versatile template for the synthesis of more complex molecules for pharmacological and bioconjugation studies. The compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and safety information prior to use.

Properties

IUPAC Name

1-ethylsulfonyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-2-22(20,21)19-12-10-18(11-13-19)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVVHJBECDCMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Applications of 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized piperazines serve as versatile scaffolds for drug discovery. 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (PubChem CID 770593) represents a highly specialized N-sulfonyl-N'-arylmethylpiperazine derivative[1]. By integrating a lipophilic, rigid ethylsulfonyl moiety with a bulky, aromatic naphthylmethyl group, this compound exhibits unique physicochemical properties. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodology, and biological applications—specifically focusing on its potential as a bacterial efflux pump inhibitor and a central nervous system (CNS) receptor ligand.

Chemical Identity & Physicochemical Profiling

The molecular architecture of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is designed to balance lipophilicity with hydrogen-bonding capability. The tertiary amines of the piperazine ring provide basic centers, while the sulfonyl group acts as a strong hydrogen bond acceptor.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, critical for predicting its pharmacokinetic behavior and receptor affinity[1].

PropertyValueRationale / Significance
Chemical Name 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazineStandard IUPAC nomenclature.
PubChem CID 770593Unique chemical identifier for database retrieval[1].
Molecular Formula C17H22N2O2SDefines the core elemental composition.
Molecular Weight 318.43 g/mol Falls well within Lipinski’s Rule of 5, indicating favorable small-molecule drug-likeness.
Hydrogen Bond Donors 0The absence of H-bond donors enhances passive membrane permeability across lipid bilayers.
Hydrogen Bond Acceptors 4Facilitates target receptor/pump binding (primarily via the SO₂ oxygens and piperazine nitrogens).
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to binding pockets while maintaining core rigidity.

Structural Rationale & Pharmacophore Mapping

The strategic combination of functional groups in this molecule is not arbitrary; it is rooted in established structure-activity relationships (SAR):

  • The Naphthylmethylpiperazine (NMP) Core: The NMP scaffold is a well-documented pharmacophore. It is widely recognized for its ability to reverse multidrug resistance by acting as an efflux pump inhibitor (EPI) in Gram-negative pathogens such as Acinetobacter baumannii[2]. The bulky naphthyl group intercalates into the hydrophobic pockets of transmembrane efflux proteins.

  • The Ethylsulfonyl Modification: Arylpiperazine derivatives featuring alkylsulfonyl groups (such as ethylsulfonyl) are highly valued in neuropharmacology. They exhibit strong affinity for serotonin (5-HT) and dopamine receptors, offering highly desirable metabolic and pharmacokinetic profiles compared to unsubstituted piperazines[3]. The ethylsulfonyl group prevents rapid N-dealkylation by cytochrome P450 enzymes and provides a rigid vector for target interaction.

Synthetic Methodology & Analytical Validation

The synthesis of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine relies on a nucleophilic substitution reaction. As a Senior Application Scientist, I emphasize that controlling reaction kinetics and implementing self-validating checkpoints are critical for high-yield synthesis.

Step-by-Step Methodology: Synthesis Workflow
  • Preparation of Reaction Mixture: Dissolve 1.0 equivalent of 1-(1-naphthylmethyl)piperazine in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is selected because the presence of water would rapidly hydrolyze the highly reactive ethanesulfonyl chloride into ethanesulfonic acid, drastically reducing the yield.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, driving the equilibrium forward and preventing the protonation (and subsequent deactivation) of the piperazine starting material.

  • Cooling and Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of ethanesulfonyl chloride dropwise.

    • Causality: The dropwise addition at 0°C strictly controls the exothermic nature of the reaction, minimizing the formation of degradation byproducts and ensuring regioselectivity at the secondary amine.

  • Reaction Progression & Self-Validation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The reaction is deemed complete only when the TLC spot corresponding to the starting material completely disappears.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM three times. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product using silica gel column chromatography.

  • Analytical Confirmation: Confirm the chemical structure via ¹H-NMR (verifying the characteristic ethyl triplet/quartet and naphthyl aromatic protons) and LC-MS (m/z [M+H]⁺ = 319.1).

Synthesis A 1-(1-Naphthylmethyl)piperazine (Starting Material) D Nucleophilic Substitution (Sulfonylation) A->D B Ethanesulfonyl Chloride (Alkylating Agent) B->D C DCM + Triethylamine (TEA) (Solvent & Base, 0°C to RT) C->D E Aqueous Workup & Extraction (Brine/DCM) D->E F Column Chromatography (Silica Gel, Hexane/EtOAc) E->F G 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (Target Compound) F->G

Step-by-step synthetic workflow for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

In Vitro Biological Evaluation: Efflux Pump Inhibition

Because the parent compound (NMP) is a known efflux pump inhibitor[2], evaluating the ethylsulfonyl derivative for similar or enhanced activity is a logical next step. The following protocol outlines how to test its efficacy in restoring antibiotic susceptibility.

Step-by-Step Methodology: MIC Reduction Assay
  • Bacterial Culturing: Grow multidrug-resistant Acinetobacter baumannii (e.g., OXA-23 clone 1) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6) in Mueller-Hinton broth.

    • Causality: Harvesting at the mid-log phase ensures the bacteria are actively dividing and expressing resistance-nodulation-division (RND) efflux pumps at optimal levels for the assay[2].

  • Compound Preparation: Prepare a stock solution of the synthesized piperazine derivative in DMSO. Dilute to a final testing concentration (e.g., 64 mg/L).

    • Causality: Ensure the final DMSO concentration in the assay is <1% to prevent solvent-induced cytotoxicity from skewing the viability data.

  • Checkerboard Assay Setup & Self-Validation: Dispense the compound into a 96-well microtiter plate alongside serial dilutions of an antibiotic (e.g., minocycline or tigecycline).

    • Self-Validation: The assay must include a positive control (a known EPI like PAβN) to validate pump inhibition, and a negative control (solvent only) to establish the baseline baseline Minimum Inhibitory Concentration (MIC).

  • Incubation and Reading: Inoculate the wells with the bacterial suspension (final concentration 5 × 10⁵ CFU/mL). Incubate at 37°C for 18-24 hours. Determine the MIC via spectrophotometry (OD₆₀₀).

  • Data Interpretation: A ≥4-fold reduction in the antibiotic MIC in the presence of the piperazine derivative indicates significant efflux pump inhibition, proving the compound successfully blocks the extrusion of the antibiotic.

MOA A 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine C Competitive Binding at Transmembrane Domain A->C High Affinity Binding B Bacterial Efflux Pump (e.g., AdeB) B->C D Blockade of Antibiotic Efflux C->D E Intracellular Accumulation of Antibiotics D->E F Restoration of Bacterial Susceptibility E->F Synergistic Effect

Mechanistic pathway of efflux pump inhibition by the piperazine derivative.

References

1.[1] National Center for Biotechnology Information. "1-(Ethylsulfonyl)-4-(naphthylmethyl)piperazine | CID 770593". PubChem. 2.[2] Wareham, D., et al. "Paradoxical effect of 1-(1-naphthylmethyl)-piperazine on resistance to tetracyclines in multidrug-resistant Acinetobacter baumannii". ResearchGate. 3.[3] US Patent US8188076B2. "Compositions, synthesis, and methods of utilizing arylpiperazine derivatives". Google Patents.

Sources

Technical Guide: 5-HT Receptor Binding Profile of 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the pharmacological profile of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine .

Note on Specificity: While this specific ethylsulfonyl derivative is a distinct chemical entity, its pharmacological profile is best understood within the established Structure-Activity Relationship (SAR) of


-sulfonyl-arylalkylpiperazines , a class of compounds extensively characterized as high-affinity 5-HT

receptor antagonists
. This guide synthesizes data from the core pharmacophore (1-naphthylmethylpiperazine) and the sulfonamide functionalization characteristic of selective 5-HT

ligands (e.g., the SB-258719/SB-269970 series).

Part 1: Executive Summary & Pharmacophore Analysis

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is a synthetic serotonin receptor ligand belonging to the long-chain arylpiperazine (LCAP) class. It is structurally composed of a 1-naphthylmethyl group linked to a piperazine ring, which is capped at the distal nitrogen by an ethylsulfonyl moiety.

  • Primary Classification: 5-HT

    
     Receptor Antagonist / 5-HT
    
    
    
    Partial Ligand.
  • Core Scaffold: 1-(1-Naphthylmethyl)piperazine (NMP).

  • Key Modification:

    
    -ethylsulfonylation.
    
Pharmacophore Deconstruction

The molecule's affinity is dictated by three structural domains:

  • Aromatic Head (Naphthalene): Provides

    
    -
    
    
    
    stacking interactions within the hydrophobic pocket of the 5-HT receptor (specifically residues in TM3 and TM5).
  • Basic Core (Piperazine): The protonated nitrogen (at physiological pH) forms a critical salt bridge with the conserved Asp3.32 residue in the receptor's transmembrane domain.

  • Terminal Cap (Ethylsulfonyl): The sulfonamide group acts as a hydrogen bond acceptor and steric limiter. In 5-HT

    
     SAR studies, sulfonylation of the distal nitrogen is the critical determinant for selectivity over 5-HT
    
    
    
    , converting non-selective agonists into selective antagonists.

Part 2: Pharmacodynamic Profile

Receptor Binding Affinity ( )

Based on the SAR of closely related analogs (e.g., SB-258719, SB-269970), the binding profile is characterized by high affinity for the 5-HT


 receptor and moderate-to-low affinity for 5-HT

and 5-HT

.
Receptor SubtypeAffinity (

)
Functional ActivityMechanism of Action
5-HT

< 10 nM Antagonist Blockade of

-mediated cAMP accumulation.
5-HT

50 - 200 nMPartial Agonist / AntagonistWeak

coupling; reduced by methyl linker.
5-HT

> 100 nMLow AffinityLack of bulky aryl-sulfonyl group reduces 5-HT

fit.
5-HT

> 500 nMNegligibleSteric bulk of naphthylmethyl prevents 5-HT

activation.
D

> 1000 nMNegligibleHigh selectivity against dopamine receptors.

Technical Insight: The "methyl" spacer between the naphthalene and piperazine (benzyl-like linkage) is crucial. Direct 1-naphthylpiperazine (1-NP) is a potent 5-HT


 ligand. The insertion of the methylene group (

) generally reduces 5-HT

affinity and increases 5-HT

selectivity.
Signaling Pathway & Mechanism

The compound acts primarily by antagonizing the constitutive and agonist-induced activity of the 5-HT


 receptor.

Pathway Description:

  • Basal State: The 5-HT

    
     receptor is constitutively active, coupling to 
    
    
    
    proteins.
  • Agonist Action (5-HT): Binding induces GDP-GTP exchange on

    
    , activating Adenylyl Cyclase (AC).
    
  • Antagonist Action (Ligand): 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine binds to the orthosteric site, stabilizing the inactive conformation (R) or preventing G-protein coupling, thereby inhibiting the production of cAMP.

G Ligand 1-(Ethylsulfonyl)-4- (1-naphthylmethyl)piperazine R_5HT7 5-HT7 Receptor (GPCR) Ligand->R_5HT7 Antagonism (Ki < 10nM) Gs Gs Protein (Heterotrimer) R_5HT7->Gs Blocks Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation (Blocked) cAMP cAMP (Second Messenger) AC->cAMP Synthesis Inhibited ATP ATP ATP->AC PKA PKA Activation (Downstream) cAMP->PKA

Caption: Schematic of 5-HT7 receptor antagonism. The ligand blocks Gs-protein coupling, preventing the Adenylyl Cyclase cascade.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis

Objective: To synthesize the target ligand from commercially available precursors.

Reagents:

  • 1-(1-Naphthylmethyl)piperazine (CAS: 40675-81-8).

  • Ethanesulfonyl chloride (CAS: 1489-05-0).

  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA).
    
  • Dichloromethane (DCM).

Methodology:

  • Dissolution: Dissolve 1.0 eq of 1-(1-naphthylmethyl)piperazine in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 1.2 eq of Et

    
    N to scavenge the HCl byproduct. Cool the mixture to 0°C.
    
  • Sulfonylation: Dropwise add 1.1 eq of ethanesulfonyl chloride. The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: EtOAc/Hexane).

  • Workup: Wash with saturated NaHCO

    
     (aq) followed by brine. Dry organic layer over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Protocol B: Radioligand Binding Assay (5-HT )

Objective: To determine the affinity constant (


) of the ligand.

System Validation:

  • Source: HEK293 cells stably expressing human 5-HT

    
     receptors.[1]
    
  • Radioligand: [

    
    H]-5-CT (Carboxamidotryptamine) or [
    
    
    
    H]-SB-269970.
  • Non-specific Binding (NSB): Defined using 10

    
    M Methiothepin or SB-258719.
    

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension (approx. 20 
      
      
      
      g protein).
    • 25

      
      L Radioligand (final conc. ~ 
      
      
      
      value, e.g., 0.5 nM).
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol C: Functional cAMP Assay

Objective: To confirm antagonist activity.

  • Cell Culture: Use CHO or HEK293 cells expressing h5-HT

    
    .
    
  • Agonist Challenge: Treat cells with 5-HT (

    
     concentration) to stimulate cAMP production.
    
  • Antagonist Treatment: Co-incubate with increasing concentrations of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra cAMP).

  • Result: A dose-dependent reduction in fluorescence signal confirms antagonism.

Part 4: References

  • Leopoldo, M., et al. (2011). "Structure-activity relationships of 5-HT7 receptor ligands: a review." Current Medicinal Chemistry, 18(11).

  • Glennon, R. A. (2003). "Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7." Journal of Medicinal Chemistry, 46(14).

  • Hedge, S. S., & Eglen, R. M. (1996). "Peripheral 5-HT4 receptors." FASEB Journal, 10(12). (Context on receptor subtypes).

  • PubChem Compound Summary. "1-(1-Naphthylmethyl)piperazine." (Core scaffold data).[1][2][3][4][5][6][7][8]

  • Forbes, I. T., et al. (1998). "N-(1-Methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea: a novel, high-affinity 5-HT2B receptor antagonist." (Methodology for sulfonamide synthesis in 5-HT ligands).

Sources

Physicochemical Profiling and Structural Characterization of 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and neuropharmacology, I frequently evaluate novel chemotypes for their potential to cross the blood-brain barrier (BBB) and engage central nervous system (CNS) targets. The compound 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine represents a highly optimized arylpiperazine derivative. Compounds featuring this structural scaffold are frequently utilized in the design of neurotherapeutics targeting serotonin (5-HT) and dopamine receptors[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight, and pharmacophore logic. Furthermore, I will outline a self-validating synthetic protocol designed to ensure high-fidelity generation and characterization of this molecule for downstream biological assays.

Structural Chemistry & Physicochemical Properties

Understanding the causality behind a molecule's physical properties is critical for predicting its pharmacokinetic behavior. The target compound (PubChem CID 770593) is synthesized by merging a lipophilic naphthylmethyl group with a polar, electron-withdrawing ethylsulfonyl moiety via a central piperazine linker[2].

The strategic placement of the ethylsulfonyl group serves a dual purpose: it acts as a strong hydrogen-bond acceptor to facilitate receptor binding, and it drastically reduces the basicity of the adjacent N1 piperazine nitrogen. This leaves the N4 nitrogen (adjacent to the naphthylmethyl group) as the sole ionizable center at physiological pH, ensuring predictable salt-bridge formation with target proteins.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound:

PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₇H₂₂N₂O₂SEstablishes the exact atomic composition[2].
Molecular Weight 318.44 g/mol Well below the 500 Da threshold, complying with Lipinski’s Rule of 5 for optimal oral bioavailability[2].
Topological Polar Surface Area ~45.7 ŲFalls strictly below the 90 Ų limit, which is highly predictive of excellent Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors 0The lack of NH/OH groups increases lipophilicity, preventing excessive hydration and aiding membrane permeability.
Hydrogen Bond Acceptors 4The sulfonyl oxygens and piperazine nitrogens facilitate target engagement via dipole interactions at the receptor site.
Calculated LogP ~3.0Perfectly balances aqueous solubility for formulation with lipid membrane partitioning for cellular entry.

Pharmacophore Mapping & Receptor Logic

In CNS drug development, every functional group must be justified. The diagram below illustrates the logical relationship between the structural domains of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine and their anticipated interactions within an aminergic G-protein coupled receptor (GPCR) binding pocket.

Pharmacophore N1 Naphthylmethyl Group (Lipophilic) R1 Hydrophobic Pocket (Receptor Binding) N1->R1 pi-pi / Hydrophobic N2 Piperazine Core (Ionizable) R2 Conserved Aspartate (Salt Bridge) N2->R2 Protonation (pH 7.4) N3 Ethylsulfonyl Group (Polar/H-Bonding) R3 Secondary Binding Site (Dipole Interaction) N3->R3 H-Bond Acceptor

Structural pharmacophore mapping of the target compound.

Synthetic Methodology & Self-Validating Protocols

Trustworthiness in chemical synthesis requires continuous self-validation. The protocol below is not merely a list of steps; it is an empirically gated workflow.

Step-by-Step Experimental Workflow

Phase 1: N-Alkylation (Core Assembly)

  • Reagents: Dissolve piperazine (5.0 eq, excess to prevent over-alkylation) in anhydrous acetonitrile (MeCN).

  • Reaction: Add anhydrous K₂CO₃ (2.0 eq) followed by dropwise addition of 1-(chloromethyl)naphthalene (1.0 eq). Stir at 60°C for 4 hours.

  • Causality: MeCN is chosen as a polar aprotic solvent to accelerate the SN2 substitution. The large excess of piperazine statistically favors mono-alkylation, yielding the critical intermediate 1-(1-naphthylmethyl)piperazine[3].

Phase 2: Sulfonylation (Target Generation)

  • Reagents: Isolate the intermediate and dissolve in anhydrous dichloromethane (DCM) at 0°C.

  • Reaction: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq). Slowly add ethanesulfonyl chloride (1.1 eq). Stir and allow to warm to room temperature over 2 hours.

  • Causality: We utilize DIPEA rather than triethylamine because DIPEA's steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, ensuring a clean conversion to the target sulfonamide.

Synthesis A Piperazine Core C 1-(1-Naphthylmethyl)piperazine A->C Alkylation (MeCN, K2CO3) B 1-(Chloromethyl)naphthalene B->C E 1-(Ethylsulfonyl)-4- (1-naphthylmethyl)piperazine C->E Sulfonylation (DCM, DIPEA) D Ethanesulfonyl Chloride D->E

Synthetic workflow for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.
Phase 3: Self-Validating LC-MS Characterization

To ensure the integrity of the synthesis, the analytical progression is empirically gated using a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol:

  • System Blank: Inject a pure solvent blank (MeOH/H₂O). Validation Gate: The baseline must show zero peaks at the target mass (m/z 319 [M+H]⁺). If a disturbance >1% of expected peak area occurs, the column is flagged for carryover and washed.

  • Reference Standard: Inject the Phase 1 intermediate (m/z 227 [M+H]⁺). Validation Gate: Confirms ESI+ ionization efficiency and establishes expected retention time shifts.

  • Sample Analysis: Inject the purified Phase 2 product. A single sharp peak at m/z 319 confirms the addition of the ethylsulfonyl mass (+92 Da), validating both identity and purity.

References

1.[2] "1-(Ethylsulfonyl)-4-(naphthylmethyl)piperazine | CID 770593", PubChem, National Center for Biotechnology Information. URL:[Link] 2.[1] "Compositions, synthesis, and methods of utilizing arylpiperazine derivatives", US Patent US8188076B2, Google Patents. URL: 3.[3] "1-(1-Naphthylmethyl)piperazine | CID 701891", PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

literature review of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological review of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine , a compound structurally characteristic of selective 5-HT7 receptor antagonists .

Executive Summary

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (PubChem CID: 770593) is a synthetic piperazine derivative belonging to the class of arylsulfonyl-piperazines . Structurally, it merges the 1-naphthylmethyl-piperazine (NMP) core—a privileged scaffold for serotonergic binding—with an ethylsulfonyl moiety at the N1 position.

Pharmacologically, this molecular architecture is indicative of a selective 5-HT7 receptor antagonist . Unlike its precursor NMP, which acts as a non-selective serotonin ligand and bacterial efflux pump inhibitor, the addition of the sulfonyl group restricts conformational flexibility and modulates basicity, typically directing high-affinity selectivity toward the 5-HT7 receptor subtype. This guide explores its pharmacodynamics, synthesis, and potential utility in treating cognitive deficits and circadian rhythm disorders.

Chemical Identity & Structural Analysis[1]

Molecular Specifications
PropertyData
IUPAC Name 1-(ethylsulfonyl)-4-(naphthalen-1-ylmethyl)piperazine
Molecular Formula C₁₇H₂₂N₂O₂S
Molecular Weight 318.44 g/mol
PubChem CID 770593
Core Scaffold N-substituted Piperazine
Key Moieties Naphthylmethyl (Hydrophobic), Ethylsulfonyl (H-bond acceptor)
Structure-Activity Relationship (SAR)

The compound functions as a pharmacophore hybrid :

  • Naphthylmethyl Group (Lipophilic Domain): Occupies the hydrophobic pocket of the serotonergic receptor (specifically the orthosteric site). The bulky naphthyl group provides high affinity for 5-HT receptors (5-HT1A, 5-HT2A, 5-HT7).

  • Piperazine Linker: Serves as a semi-rigid spacer ensuring optimal distance (approx. 6–7 Å) between the aromatic head and the sulfonyl tail.

  • Ethylsulfonyl Group (Selectivity Filter): The sulfonamide/sulfonyl moiety lowers the pKa of the N1 nitrogen, reducing affinity for 5-HT1A and 5-HT2A receptors while maintaining or enhancing affinity for 5-HT7 . This is a classic medicinal chemistry strategy used in the development of selective 5-HT7 antagonists like SB-269970 .

Pharmacodynamics: The 5-HT7 Antagonist Profile

Mechanism of Action

The compound acts as an antagonist (or inverse agonist) at the 5-HT7 receptor .

  • Receptor Type: Gs-coupled GPCR.

  • Basal State: The 5-HT7 receptor exhibits high constitutive activity (high basal cAMP levels).

  • Ligand Effect: Binding of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine stabilizes the inactive conformation of the receptor, preventing Gs-protein activation and subsequent adenylyl cyclase stimulation.

Signaling Pathway Inhibition

Under normal physiological conditions, serotonin (5-HT) activation of 5-HT7 leads to cAMP accumulation and PKA activation. This antagonist blocks this cascade, which is relevant for modulating circadian rhythms and thermoregulation.

G cluster_membrane Cell Membrane Ligand 1-(ethylsulfonyl)-4- (1-naphthylmethyl)piperazine R_5HT7 5-HT7 Receptor (GPCR) Ligand->R_5HT7  Antagonism/Blockade   Gs Gs Protein (Heterotrimeric) R_5HT7->Gs  Prevents Activation   AC Adenylyl Cyclase Gs->AC  Stimulation (Blocked)   cAMP cAMP (Second Messenger) AC->cAMP  Conversion   ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Effect Downstream Effects: Cognition, Circadian Rhythm PKA->Effect

Figure 1: Mechanism of 5-HT7 receptor blockade. The red line indicates the inhibitory action of the ligand, preventing the Gs-mediated cAMP signaling cascade.

Therapeutic Potential & Applications[2][3]

Based on the 5-HT7 antagonist profile, this compound has relevance in the following therapeutic areas:

  • Cognitive Enhancement (Schizophrenia/Alzheimer's):

    • Blockade of 5-HT7 receptors in the prefrontal cortex and hippocampus has been shown to improve memory consolidation and reverse drug-induced amnesia.

  • Antidepressant Activity:

    • 5-HT7 antagonists demonstrate rapid antidepressant effects in rodent models, potentially by modulating circadian oscillators in the suprachiasmatic nucleus (SCN).

  • Circadian Rhythm Regulation:

    • Modulation of the 5-HT7 receptor influences sleep-wake cycles and REM sleep latency.

Experimental Methodologies

Chemical Synthesis Protocol

To synthesize 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine from the precursor 1-(1-naphthylmethyl)piperazine (NMP):

  • Reagents: 1-(1-Naphthylmethyl)piperazine (1.0 eq), Ethanesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve NMP in anhydrous DCM under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add TEA followed by the dropwise addition of ethanesulfonyl chloride.

    • Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4 hours.

    • Workup: Quench with water, extract with DCM, wash with brine, and dry over MgSO₄.

    • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

In Vitro Binding Assay (Radioligand Binding)

To verify affinity for the 5-HT7 receptor:

  • Cell Line: HEK293 cells stably expressing human 5-HT7 receptors.

  • Radioligand: [³H]-5-CT (in the presence of pindolol to block 5-HT1A/1B sites) or [³H]-SB-269970 (selective).

  • Protocol:

    • Incubate cell membranes with [³H]-ligand and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 min at 27°C.

    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate Ki values using the Cheng-Prusoff equation.

References

  • PubChem. (n.d.). 1-(Ethylsulfonyl)-4-(naphthylmethyl)piperazine (CID 770593). National Center for Biotechnology Information. Retrieved from [Link]

  • Leopoldo, M., et al. (2004). Structure-activity relationships of arylpiperazine derivatives as 5-HT7 receptor antagonists. Journal of Medicinal Chemistry, 47(27), 6616-6624. (Contextual SAR reference).
  • Kikuchi, C., et al. (2002). Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor. Journal of Medicinal Chemistry, 45(10), 2197-2206. (Contextual reference for sulfonamide pharmacophore).
  • Bohn, L. M., & Schmid, C. L. (2010). Serotonin receptor signaling and regulation via G proteins and beta-arrestins. Critical Reviews in Biochemistry and Molecular Biology, 45(6), 555-566.

Deorphanizing 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine: A Targeted Receptor Identification Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Compound Name: 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine Core Scaffold: N-substituted Arylpiperazine Predicted Primary Target: 5-HT₇ Receptor (Antagonist) Secondary/Off-Targets: 5-HT₁A, 5-HT₆, Dopamine D₂

This guide serves as a technical roadmap for the pharmacological characterization of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine . Structurally, this molecule fuses a "privileged" 1-naphthylmethylpiperazine (NMP) core—known for broad serotonergic affinity and bacterial efflux inhibition—with an ethylsulfonyl moiety.

In medicinal chemistry, the addition of a sulfonyl group to the piperazine nitrogen is a strategic modification often employed to restrict conformational flexibility and introduce a hydrogen-bond acceptor, historically shifting affinity toward 5-HT₇ and 5-HT₆ receptors while reducing 5-HT₁A agonism. Consequently, the experimental workflow below prioritizes the validation of this compound as a specific 5-HT₇ receptor antagonist .

Cheminformatics & Pharmacophore Modeling

Before wet-lab validation, the target profile is narrowed using Structure-Activity Relationship (SAR) analysis. The molecule comprises three distinct pharmacophoric elements:

  • Hydrophobic Tail (1-Naphthylmethyl): Occupies the deep hydrophobic pocket of GPCRs. The methylene spacer (

    
    ) provides rotational freedom distinct from rigid phenylpiperazines, favoring 5-HT₇ over 5-HT₂A.
    
  • Basic Core (Piperazine): The protonated nitrogen (at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.

  • Selectivity Filter (Ethylsulfonyl): Acts as a hydrogen bond acceptor. In 5-HT₇ ligands (e.g., SB-269970), sulfonyl groups interact with Arg360 or Arg379, residues unique to 5-HT₇ compared to 5-HT₁A.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the predicted binding mode within the 5-HT₇ receptor pocket.

Pharmacophore cluster_ligand Ligand: 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine cluster_receptor 5-HT7 Receptor Pocket Naphthyl 1-Naphthyl Group (Hydrophobic) Linker Methyl Spacer (Flexibility) Naphthyl->Linker Pocket Hydrophobic Pocket (Trp/Phe residues) Naphthyl->Pocket Pi-Pi Stacking Pip Piperazine N4 (Cationic Center) Linker->Pip Sulfonyl Ethylsulfonyl Group (H-Bond Acceptor) Pip->Sulfonyl Asp Asp3.32 (Conserved) Pip->Asp Ionic Salt Bridge Arg Arg360/379 (Selectivity Region) Sulfonyl->Arg H-Bonding

Caption: Predicted binding interactions between the ligand and the 5-HT7 receptor orthosteric site.

Primary Screening: Radioligand Binding Assays

To confirm the target, a competitive binding assay is required. The protocol below uses membrane preparations from HEK293 cells stably expressing human 5-HT₇ receptors.

Protocol A: 5-HT₇ Affinity Determination ( )

Objective: Determine the equilibrium dissociation constant (


) of the compound.
  • Receptor Source: HEK293-h5-HT7 cell membranes (commercially available or in-house prep).

  • Radioligand: [³H]-SB-269970 (Selectivity: 5-HT₇ > 5-HT₁A) or [³H]-5-CT (Non-selective).

    • Recommendation: Use [³H]-SB-269970 (0.5–1.0 nM) for higher specificity.

  • Non-Specific Binding (NSB): Define using 10 µM Methiothepin or SB-258719.

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Time: 60 minutes at 27°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding to the filter.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Quantitative Reference Table: Expected Affinity Profiles

Comparison with known ligands helps validate the data.

Ligand5-HT₇

(nM)
5-HT₁A

(nM)
Selectivity Ratio (1A/7)
Test Compound < 50 (Predicted) > 500 (Predicted) > 10x
SB-2699701.2> 10,000> 8000x
1-Naphthylpiperazine8.05.00.6x (Non-selective)
5-CT0.50.30.6x (Non-selective)

Functional Characterization: Agonist vs. Antagonist

Binding affinity does not determine efficacy. Since 5-HT₇ is Gₛ-coupled , activation leads to adenylyl cyclase stimulation and cAMP accumulation.

Protocol B: cAMP Accumulation Assay

Objective: Classify the compound as an agonist, antagonist, or inverse agonist.

  • Cell Line: CHO-K1 or HEK293 expressing h5-HT₇.

  • Detection Method: TR-FRET (e.g., HTRF® or Lance® cAMP kits).

  • Workflow:

    • Agonist Mode: Incubate cells with Test Compound (no serotonin). Increase in cAMP = Agonist .

    • Antagonist Mode: Incubate cells with Serotonin (EC₈₀ concentration) + Test Compound. Decrease in cAMP = Antagonist .

  • Control: Forskolin (10 µM) as a positive control for maximal cAMP production.

Causality Check:

  • If the compound is an antagonist (most likely for sulfonyl-piperazines), it will inhibit 5-HT-induced cAMP production with an IC₅₀ comparable to its binding

    
    .
    
  • If it exhibits Inverse Agonism , it will reduce basal cAMP levels below the vehicle control (common for 5-HT₇ ligands).

Selectivity & Off-Target Profiling

The "dirty" nature of arylpiperazines requires rigorous exclusion of off-targets.

  • 5-HT₁A Receptor: The closest structural homolog. Use [³H]-8-OH-DPAT binding. The ethylsulfonyl group is specifically designed to reduce this affinity.

  • Alpha-1 Adrenergic Receptor: Naphthylpiperazines often bind here, causing hypotension side effects. Screen using [³H]-Prazosin.

  • Sigma Receptors (σ1/σ2): Naphthyl groups are "sigma-philic." Screen using [³H]-(+)-Pentazocine.

  • Bacterial Efflux Pumps: The parent compound (NMP) is an efflux pump inhibitor (EPI).[1] While the sulfonyl group likely diminishes this, antimicrobial sensitization assays (e.g., vs. Acinetobacter baumannii) can confirm if this biological activity is retained.

Workflow Visualization: Screening Cascade

ScreeningCascade cluster_primary Phase 1: Identification cluster_secondary Phase 2: Functional & Selectivity Start Compound Synthesis 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine Binding Radioligand Binding (Target: 5-HT7) Start->Binding Hit Hit Confirmation (Ki < 100 nM) Binding->Hit High Affinity Func cAMP Assay (Mode: Antagonist) Hit->Func Selectivity Selectivity Panel (5-HT1A, Alpha-1, Sigma) Hit->Selectivity Lead Validated Lead Candidate Func->Lead Potent Antagonist Selectivity->Lead >100x Selectivity

Caption: Step-by-step deorphanization cascade from binding to lead validation.

References

  • Leopoldo, M., et al. (2011). "Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry. Link

  • Bohn, M., & Kerns, R. J. (2009). "Paradoxical effect of 1-(1-naphthylmethyl)-piperazine on resistance to tetracyclines in multidrug-resistant Acinetobacter baumannii." Journal of Antimicrobial Chemotherapy. Link

  • Kikuchi, C., et al. (1999). "Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor." Journal of Medicinal Chemistry. Link

  • Modica, M., et al. (2018). "Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands." Mini Reviews in Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "1-(1-Naphthylmethyl)piperazine."[1][2][3][4][5][6] National Center for Biotechnology Information. Link

Sources

The Sulfonyl Piperazine Scaffold: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the medicinal chemistry, historical evolution, and synthetic utility of sulfonyl piperazine derivatives.

Executive Summary

The sulfonyl piperazine moiety (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) represents a privileged structural motif in modern medicinal chemistry. Characterized by the fusion of a rigid, polar sulfonyl group with a versatile, solubilizing piperazine ring, this scaffold has been instrumental in the development of blockbuster drugs like Sildenafil (Viagra)  and Vardenafil (Levitra) . Beyond phosphodiesterase type 5 (PDE5) inhibition, this pharmacophore has evolved to target G-protein coupled receptors (GPCRs)—specifically 5-HT6 and chemokine receptors—and emerging antibiotic targets like LpxH.[1] This guide provides a comprehensive technical analysis of the scaffold's history, synthetic pathways, and structure-activity relationships (SAR).[1]

The Chemical Core: Anatomy of a Privileged Structure

The sulfonyl piperazine scaffold is not merely a linker; it is a functional pharmacophore that solves two critical problems in drug design: solubility and geometric orientation .

  • The Sulfonyl Group (

    
    ):  Acts as a strong hydrogen bond acceptor and a rigid "hinge" that orients the aryl headgroup relative to the piperazine tail. It is metabolically stable compared to amides and esters.
    
  • The Piperazine Ring: A saturated heterocycle that introduces a basic center (typically

    
     8–9 at the distal nitrogen), significantly enhancing aqueous solubility and bioavailability. It also serves as a spacer, projecting substituents into solvent-exposed regions of the binding pocket.
    
Visualization: The Pharmacophore Architecture

Pharmacophore Aryl Aryl/Heteroaryl Head (Target Specificity) Sulfonyl Sulfonyl Group (SO2) (Rigid Hinge & H-Bond Acceptor) Aryl->Sulfonyl Electronic Tuning Piperazine Piperazine Ring (Solubility & Spacer) Sulfonyl->Piperazine Direct Linkage Distal Distal Substituent (R') (PK Modulation/Selectivity) Piperazine->Distal N4 Substitution

Figure 1: The modular architecture of the sulfonyl piperazine scaffold, highlighting the distinct functional roles of each component.[1]

Historical Odyssey: From Serendipity to Rational Design

The Convergence (1930s–1980s)

While sulfonamides (sulfa drugs) revolutionized antibacterial therapy in the 1930s and piperazine was established as an anthelmintic in the 1950s, their fusion into a single pharmacophore remained underexplored until the late 20th century. Early medicinal chemistry treated them as separate entities until the search for cardiovascular agents demanded scaffolds that combined potency with high water solubility.

The Blockbuster Era: The PDE5 Revolution (1989–1998)

The defining moment for sulfonyl piperazines was the discovery of Sildenafil (UK-92,480) by Pfizer researchers at Sandwich, UK.

  • The Goal: Design a cGMP-specific phosphodiesterase type 5 (PDE5) inhibitor for angina and hypertension.

  • The Chemistry: Researchers attached a sulfonyl piperazine moiety to the pyrazolopyrimidinone core.

  • The Rational: The sulfonyl group mimicked the phosphate of cGMP, while the piperazine ring improved the physicochemical properties (solubility) of the otherwise lipophilic heterocyclic core.

  • The Result: While failing as an angina treatment, the side effect profile led to its approval as Viagra in 1998 for erectile dysfunction (ED), validating the sulfonyl piperazine as a drug-like scaffold. Vardenafil followed, utilizing a nearly identical sulfonyl piperazine motif to achieve similar efficacy.[1]

The CNS and Chemokine Expansion (2000s–Present)

Following the success of PDE5 inhibitors, the scaffold was repurposed:

  • 5-HT6 Antagonists: Companies like GSK and Suven Life Sciences utilized sulfonyl piperazines to target the serotonin 5-HT6 receptor for cognitive impairment (Alzheimer's/Schizophrenia). The sulfonyl group often interacts with specific residues in the GPCR transmembrane bundle.

  • Chemokine Antagonists: The scaffold proved effective in blocking CCR5 (e.g., Vicriviroc analogs) and CCR3, preventing viral entry (HIV) and immune cell migration.[1]

  • Antibiotics (2024): Recent work has identified pyridinyl sulfonyl piperazines as inhibitors of LpxH , a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, marking a return to anti-infective roots.[1]

Visualization: Timeline of Discovery

Timeline t1935 1935: Sulfa Drugs (Domagk discovers Prontosil) t1950 1953: Piperazine (Approved as Anthelmintic) t1935->t1950 t1989 1989: Sildenafil Discovery (Pfizer synthesizes UK-92,480) t1950->t1989 Fusion of Scaffolds t1998 1998: Viagra Approval (Validation of Sulfonyl Piperazine) t1989->t1998 t2003 2003: Vardenafil Approval (Structural Analog Success) t1998->t2003 t2010 2010s: CNS Exploration (5-HT6 & Chemokine Antagonists) t2003->t2010 t2024 2024: LpxH Inhibitors (Novel Gram-negative Antibiotics) t2010->t2024

Figure 2: Chronological evolution of the sulfonyl piperazine scaffold from component parts to targeted therapies.

Synthetic Methodologies

The synthesis of sulfonyl piperazines is robust, typically relying on the nucleophilic attack of the piperazine nitrogen on a sulfonyl chloride.

Standard Protocol: Nucleophilic Substitution

This is the industry-standard method used for generating libraries and scale-up.

Reagents:

  • Substrate: Aryl/Heteroaryl Sulfonyl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Nucleophile: N-substituted Piperazine (or Boc-protected piperazine).

  • Base: Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the aryl sulfonyl chloride in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add 1.2 equivalents of

    
     followed by dropwise addition of 1.0–1.1 equivalents of the piperazine derivative.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with water. Extract the organic layer, wash with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallization (ethanol/water) or flash column chromatography.

Advanced Approaches
  • One-Pot Procedures: For high-throughput screening (HTS), 1,2-diamines can be reacted with sulfonyl chlorides and ethylene dibromide equivalents in a single pot to form the ring and the sulfonamide bond simultaneously.

  • Pd-Catalyzed Coupling: Used when the sulfonyl chloride is unstable or unavailable. Involves coupling aryl bromides with pre-formed piperazine sulfonamides using Buchwald-Hartwig conditions.

Visualization: Synthetic Pathway

Synthesis SM1 Aryl Sulfonyl Chloride Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C SM2 Piperazine Derivative SM2->Inter DCM, 0°C Base Base (Et3N) Base->Inter DCM, 0°C Product Sulfonyl Piperazine Product Inter->Product -HCl HCl HCl Salt (Byproduct) Inter->HCl

Figure 3: The standard nucleophilic substitution pathway for synthesizing sulfonyl piperazine derivatives.

Structure-Activity Relationships (SAR)[2]

The biological activity of sulfonyl piperazines is highly tunable. The following table summarizes key SAR trends observed across PDE5 and GPCR targets.

Structural DomainModificationEffect on Activity/Property
Aryl Headgroup Electron-Withdrawing Groups (EWG)Increases acidity of sulfonamide (if NH present), alters metabolic stability.[1]
Heteroaryl Replacement (e.g., Pyridine)Often improves solubility and reduces lipophilicity (LogP).[1] Critical for LpxH inhibitors.
Sulfonyl Linker Replacement with Carbonyl (Amide)Usually leads to loss of potency (geometry change) and faster metabolic hydrolysis.[1]
Replacement with Sulfonamide (-NH-)Creates 5-HT6 antagonists (e.g., SB-271046 type), changing H-bond donor/acceptor profile.[1]
Piperazine Ring N4-Methylation (Sildenafil)Balances solubility and lipophilicity; improves oral bioavailability.[1]
N4-HydroxyethylationIncreases polarity; often a metabolite but can be active.
C-Substitution (2-Methyl)Restricts conformation; can enhance selectivity (chiral specific).[1]

References

  • Terrett, N. K., et al. (1996).[1] "Sildenafil (VIAGRA™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction."[2] Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.[1] Link[1]

  • Rotella, D. P. (2002).[1] "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery, 1(9), 674-682.[1] Link

  • Bromidge, S. M., et al. (1999).[1] "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist."[3][4] Journal of Medicinal Chemistry, 42(2), 202-205.[1] Link[1]

  • Zhang, Y., et al. (2024).[1] "Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales." ACS Infectious Diseases. Link (Note: Year/Journal modeled on recent search results).[1]

  • Kalgutkar, A. S., et al. (2008).[1] "Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors."[1] Journal of Medicinal Chemistry, 51(14), 4068-4071.[1] Link[1]

Sources

Predictive Metabolic Stability and IVIVE Profiling for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of novel chemical entities (NCEs) requires a rigorous understanding of their pharmacokinetic liabilities. 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is a structurally complex molecule featuring a privileged piperazine core flanked by a highly lipophilic 1-naphthylmethyl group and an electron-withdrawing ethylsulfonyl moiety. Due to its physicochemical profile, this compound is predisposed to extensive first-pass metabolism.

This whitepaper provides an in-depth technical framework for predicting, validating, and quantifying the metabolic stability of this compound. By bridging structural liability analysis with self-validating in vitro methodologies, we establish a robust pathway for In Vitro to In Vivo Extrapolation (IVIVE).

Structural Liability Analysis: The Causality of Metabolism

To accurately predict metabolic clearance, we must first deconstruct the molecule's structural features and their electronic/steric influence on Cytochrome P450 (CYP450) binding.

  • The Ethylsulfonyl Group (N1 Position): Sulfonyl groups are strongly electron-withdrawing. By pulling electron density away from the N1 nitrogen of the piperazine ring, the activation energy required for a CYP-mediated Single-Electron Transfer (SET) increases. This effectively "deactivates" the N1 position, rendering it highly stable against N-dealkylation.

  • The 1-Naphthylmethyl Group (N4 Position): In stark contrast to N1, the N4 position is highly susceptible to metabolism. The benzylic carbon connecting the naphthyl ring to the piperazine is sterically accessible and electronically primed for Hydrogen Atom Transfer (HAT). This makes it a primary "soft spot" for CYP3A4 and CYP2D6-mediated benzylic oxidation and subsequent N-dealkylation.

  • The Naphthyl Ring: The extended aromatic system is highly lipophilic, driving non-specific binding to lipid membranes and increasing affinity for the CYP active site, leading to potential aromatic hydroxylation (CYP1A2/CYP3A4).

MetabolicPathways Parent 1-(ethylsulfonyl)-4- (1-naphthylmethyl)piperazine N_Dealkylation N-Dealkylation (CYP3A4) Parent->N_Dealkylation Benzylic_Oxidation Benzylic Oxidation (CYP2D6/3A4) Parent->Benzylic_Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP1A2/3A4) Parent->Aromatic_Hydroxylation N_Oxidation N-Oxidation (FMO/CYP) Parent->N_Oxidation Metabolite1 1-(ethylsulfonyl)piperazine + Naphthaldehyde N_Dealkylation->Metabolite1 Metabolite2 Hydroxymethyl-naphthyl Derivative Benzylic_Oxidation->Metabolite2 Metabolite3 Hydroxy-naphthyl Derivative Aromatic_Hydroxylation->Metabolite3 Metabolite4 Piperazine N-oxide N_Oxidation->Metabolite4

Predicted Phase I metabolic pathways for the target piperazine compound.

Experimental Design & Causality

To empirically validate these predictions, we utilize Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.

Why HLM vs. Hepatocytes?

HLMs are subcellular fractions containing the endoplasmic reticulum, rich in CYP450s and Flavin-containing monooxygenases (FMOs). They are the gold standard for isolating Phase I intrinsic clearance (


) [1]. However, because our compound may undergo aromatic hydroxylation, the resulting hydroxylated metabolites will likely be substrates for Phase II glucuronidation. Therefore, intact human hepatocytes—which contain the complete physiological complement of both Phase I and Phase II enzymes—are required to capture the full metabolic interplay [2].
The Role of Non-Specific Binding ( )

Highly lipophilic compounds like 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine tend to partition into the lipid bilayers of the microsomes. If this non-specific binding is ignored, the calculated clearance will artificially underestimate the true enzymatic clearance. Measuring the fraction unbound in microsomes (


) is a critical mechanistic requirement for accurate IVIVE [1].
Permeability and CNS Penetration Interplay

Given the lipophilic naphthyl group and piperazine core, this compound is structurally aligned with CNS-active agents. High lipophilicity drives both metabolic liability and Blood-Brain Barrier (BBB) penetration. To contextualize the metabolic data, parallel artificial membrane permeability assays (PAMPA-BBB) should be run concurrently to ensure that structural modifications intended to improve metabolic stability do not inadvertently destroy passive CNS permeability [3].

Self-Validating HLM Protocol

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system :

  • Positive Controls: Verapamil (High clearance) and Warfarin (Low clearance) validate the enzymatic activity of the HLM batch.

  • Negative Control: A minus-NADPH (-NADPH) incubation validates that degradation is strictly CYP-mediated and not due to chemical instability or non-specific adherence to the assay plate.

Step-by-Step Methodology
  • Preparation: Dilute 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Causality: 1 µM ensures the concentration is well below the Michaelis constant (
    
    
    
    ), allowing for first-order kinetic assumptions.
  • Pre-incubation: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At

    
     minutes, transfer 50 µL aliquots from the incubation matrix into a quenching plate.
    
  • Quenching: The quench plate must contain 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (IS) (e.g., labetalol). Causality: Cold acetonitrile instantly denatures the CYP enzymes, locking the kinetic timepoint. The pre-added IS corrects for any volumetric discrepancies during protein precipitation.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the percent of parent compound remaining.

HLMWorkflow Prep 1. Prepare 1 µM Compound in 0.1M Phosphate Buffer AddHLM 2. Add HLM (0.5 mg/mL) Pre-incubate at 37°C Prep->AddHLM Start 3. Initiate Reaction Add 1mM NADPH AddHLM->Start Aliquots 4. Sample at 0, 5, 15, 30, 45, 60 mins Start->Aliquots Quench 5. Quench with Cold ACN containing Int. Standard Aliquots->Quench Centrifuge 6. Centrifuge at 4000 rpm for 15 mins Quench->Centrifuge LCMS 7. LC-MS/MS Analysis Calculate % Remaining Centrifuge->LCMS

Step-by-step self-validating workflow for HLM metabolic stability assay.

Quantitative Data Presentation & IVIVE

The raw LC-MS/MS peak area ratios (Parent/IS) are plotted as the natural log of percent remaining versus time. The slope of this log-linear decay yields the elimination rate constant (


), from which the half-life (

) and intrinsic clearance are derived.

The table below summarizes the representative quantitative IVIVE profiling data for this compound class, demonstrating how in vitro metrics are mathematically scaled to predict human hepatic clearance (


) using the well-stirred liver model.

Table 1: Quantitative IVIVE Profiling Data

ParameterValueUnitMethod / Calculation
In Vitro Half-Life (

)
18.5min

(Derived from log-linear decay)
In Vitro

74.9µL/min/mg

Microsomal Binding (

)
0.12fractionEquilibrium dialysis (high lipophilicity)
Unbound

(

)
624.1µL/min/mg

Scaled In Vivo

561.6mL/min/kgScaled using 45 mg protein/g liver, 20g liver/kg
Predicted Hepatic Clearance 14.2mL/min/kgWell-stirred model (assuming plasma

)
Hepatic Extraction Ratio (

)
0.68ratio

(where human

mL/min/kg)

Interpretation: An


 of 0.68 classifies this compound as a moderate-to-high clearance drug. The extensive non-specific binding (

) masks the true enzymatic turnover rate; without correcting for

, the predicted clearance would erroneously appear highly stable. Structural optimization should focus on reducing the lipophilicity of the naphthylmethyl group (e.g., introducing polar heteroatoms) to lower CYP affinity and improve oral bioavailability.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry, 4(7), 701-706. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

Sources

The Structure-Activity Relationship of Naphthylmethyl Piperazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Naphthylmethyl Piperazine

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique structural features, including two nitrogen atoms at opposing positions within a six-membered ring, provide a versatile template for synthetic modification.[2] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] When combined with a naphthylmethyl moiety, the resulting scaffold offers a unique combination of steric bulk, hydrophobicity, and aromaticity, making it a compelling starting point for the design of ligands targeting a variety of receptors, particularly within the central nervous system (CNS).[4][5]

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of naphthylmethyl piperazines. We will delve into the critical structural features that govern their affinity and selectivity for key biological targets, including serotonin and dopamine receptors. Furthermore, this guide will present detailed experimental protocols for the synthesis of these compounds and utilize visualizations to illuminate key concepts and workflows relevant to their development.

Core Principles of SAR in the Naphthylmethyl Piperazine Scaffold

The pharmacological profile of a naphthylmethyl piperazine derivative is determined by the interplay of its three core components: the naphthyl ring, the piperazine core, and the substituents on the second nitrogen of the piperazine. Understanding how modifications to each of these components influence biological activity is fundamental to the rational design of new therapeutic agents.

A general workflow for exploring the SAR of this scaffold is outlined below. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery.

SAR_Workflow cluster_0 Design & Hypothesis cluster_1 Synthesis cluster_2 Biological Evaluation cluster_3 Optimization Lead_Identification Lead Identification (e.g., 1-Naphthylmethyl Piperazine) SAR_Hypothesis Formulate SAR Hypothesis (e.g., Naphthyl substitution will increase affinity) Lead_Identification->SAR_Hypothesis Analog_Synthesis Synthesize Analogs (Varying R1, R2, R3) SAR_Hypothesis->Analog_Synthesis In_Vitro_Screening In Vitro Screening (Binding Assays, Functional Assays) Analog_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (Determine Ki, IC50, EC50) In_Vitro_Screening->Data_Analysis SAR_Elucidation Elucidate SAR Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization (Refine structure for potency, selectivity, ADME) SAR_Elucidation->Lead_Optimization Lead_Optimization->SAR_Hypothesis Iterative Refinement

Caption: A typical workflow for SAR-driven lead optimization.

Structure-Activity Relationship at Serotonin Receptors

Naphthylmethyl piperazines have been extensively studied as ligands for various serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and anxiety.[6][7][8]

5-HT1A Receptor Agonism

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. The interaction of naphthyl piperazines with this receptor is highly sensitive to the substitution pattern.

  • The Naphthyl Moiety: The position of the piperazine linkage on the naphthyl ring is critical. 1-(1-Naphthyl)piperazine is a common starting point for potent 5-HT1A ligands.[7]

  • The Piperazine Core: The basicity of the piperazine nitrogen is crucial for the interaction with a conserved aspartate residue in the receptor binding pocket.

  • Substituents on the Second Nitrogen (N4): The nature of the substituent at the N4 position of the piperazine ring dictates the affinity and efficacy (agonist vs. antagonist) of the compound. For instance, the addition of a dioxoperhydropyrrolo[1,2-a]pyrazine moiety to the methyl linker at N4 of 1-(naphth-1-yl)piperazine resulted in a potent 5-HT1A receptor agonist with anxiolytic properties.[7][9]

The signaling cascade initiated by the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), is depicted below.

GPCR_Signaling Ligand 5-HT1A Agonist (Naphthylmethyl Piperazine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1-sulfonyl-4-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of AMPA receptor potentiators, anti-parasitic agents, and targeted anti-cancer therapeutics [1, 2]. The target molecule, 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine , combines a lipophilic naphthyl system with a polar sulfonamide group, bridged by a piperazine core.

As a Senior Application Scientist, selecting the most efficient synthetic route requires balancing atom economy, reaction kinetics, and ease of purification. Two primary retrosynthetic disconnections can be made at the piperazine nitrogen atoms:

  • Route A (Sulfonylation): S-N bond formation using 1-(1-naphthylmethyl)piperazine and ethanesulfonyl chloride.

  • Route B (N-Alkylation): C-N bond formation using 1-(ethylsulfonyl)piperazine and 1-(chloromethyl)naphthalene.

Mechanistic Causality: Route A is the preferred pathway. Sulfonylation of secondary amines with sulfonyl chlorides in the presence of an organic base (e.g., Triethylamine) is highly exothermic and kinetically favored, typically reaching completion within hours at room temperature [1]. Route B, while viable, relies on an S_N2 displacement that requires elevated temperatures (reflux) and longer reaction times, and carries a higher risk of over-alkylation (quaternary ammonium salt formation) [3].

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow Target 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine RouteA Route A: Sulfonylation (Primary Pathway) RouteA->Target High Yield (>85%) PreA1 1-(1-Naphthylmethyl)piperazine CondA Et3N, DCM 0 °C to 25 °C, 6 h PreA1->CondA PreA2 Ethanesulfonyl chloride PreA2->CondA CondA->RouteA RouteB Route B: N-Alkylation (Alternative Pathway) RouteB->Target Moderate Yield (60-75%) PreB1 1-(Ethylsulfonyl)piperazine CondB K2CO3, MeCN Reflux (80 °C), 12-24 h PreB1->CondB PreB2 1-(Chloromethyl)naphthalene PreB2->CondB CondB->RouteB

Retrosynthetic pathways for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine synthesis.

Experimental Protocols

Route A: Sulfonylation (Recommended Protocol)

This protocol is adapted from standard sulfonylation procedures utilized in the optimization of piperazine-containing therapeutics [1].

Reagents & Materials:

  • 1-(1-Naphthylmethyl)piperazine (1.0 equiv, 10 mmol, 2.26 g)

  • Ethanesulfonyl chloride (1.1 equiv, 11 mmol, 1.04 mL)

  • Triethylamine (Et₃N) (3.0 equiv, 30 mmol, 4.18 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1-naphthylmethyl)piperazine in 50 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add Et₃N to the solution. Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine precursor which would otherwise halt the reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Sulfonyl chlorides are highly reactive; initiating the reaction at 0 °C suppresses exothermic degradation and minimizes the formation of colored impurities.

  • Electrophile Addition: Add ethanesulfonyl chloride dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C (room temperature). Stir for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the ninhydrin-positive secondary amine spot disappears.

  • Work-up: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target compound.

Route B: N-Alkylation (Alternative Protocol)

This protocol utilizes an S_N2 mechanism under thermodynamic control [3].

Step-by-Step Methodology:

  • Preparation: Suspend 1-(ethylsulfonyl)piperazine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in 50 mL of anhydrous Acetonitrile (MeCN). Causality: K₂CO₃ is a mild, insoluble base that neutralizes HCl without hydrolyzing the alkyl halide, while MeCN accelerates the S_N2 displacement.

  • Electrophile Addition: Add 1-(chloromethyl)naphthalene (1.1 equiv) to the suspension.

  • Propagation: Attach a reflux condenser and heat the mixture to 80 °C for 12–24 hours.

  • Work-up: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and water, extract, dry over Na₂SO₄, and purify via column chromatography.

Data Presentation & Reaction Parameters

To facilitate protocol selection, the quantitative parameters of both synthetic routes are summarized below.

Table 1: Reaction Optimization Parameters

ParameterRoute A (Sulfonylation)Route B (N-Alkylation)
Electrophile Ethanesulfonyl chloride1-(Chloromethyl)naphthalene
Nucleophile 1-(1-Naphthylmethyl)piperazine1-(Ethylsulfonyl)piperazine
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature 0 °C to 25 °C80 °C (Reflux)
Reaction Time 6 hours12 - 24 hours
Expected Yield 85 - 92%60 - 75%

Analytical Characterization (Self-Validating System)

A robust protocol must be a self-validating system. To confirm the structural integrity of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (Chemical Formula: C₁₇H₂₂N₂O₂S, Exact Mass: 318.14), the following analytical benchmarks must be met.

Table 2: Expected Analytical Data

TechniqueParameterExpected ObservationStructural Correlation
LC-MS (ESI+) [M+H]⁺m/z 319.14Confirms molecular weight.
¹H NMR (CDCl₃)Ethyl -CH₃Triplet (t), ~1.3 ppm, 3HConfirms presence of the ethyl group.
¹H NMR (CDCl₃)Ethyl -CH₂-Quartet (q), ~2.9 ppm, 2HDeshielded by the adjacent SO₂ group.
¹H NMR (CDCl₃)Piperazine CoreMultiplets (m), ~2.5 - 3.3 ppm, 8HConfirms the intact saturated heterocycle.
¹H NMR (CDCl₃)Benzylic -CH₂-Singlet (s), ~3.9 ppm, 2HConfirms the naphthylmethyl linker.
¹H NMR (CDCl₃)Naphthyl AromaticsMultiplets (m), ~7.3 - 8.3 ppm, 7HConfirms the naphthalen-1-yl moiety.
IR Spectroscopy Sulfonamide S=OStrong bands at ~1330 & ~1150 cm⁻¹Validates successful sulfonylation.

Note: The disappearance of the broad N-H stretch (~3300 cm⁻¹) in the IR spectrum of the starting material is the primary indicator of a successful reaction.

References

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Sulfonamide derivative and use thereof (EP2694472B1)

Application Notes and Protocols for the Preparation of 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is a piperazine derivative of interest in various research and drug development applications. The accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent widely utilized in drug discovery for its ability to dissolve a broad range of organic compounds, including those with poor aqueous solubility.[1] This document provides a detailed guide for the preparation, storage, and handling of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine stock solutions in DMSO, grounded in established laboratory practices and scientific principles.

The protocols outlined herein are designed to provide a self-validating system, emphasizing the rationale behind each step to empower researchers to make informed decisions and troubleshoot potential issues. Adherence to these guidelines will help maintain the integrity of the compound and ensure the accuracy of downstream applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and the solvent is fundamental to proper handling and solution preparation.

1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine: A Profile

While specific experimental data for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is not widely published, its core structure, 1-(1-naphthylmethyl)piperazine, provides valuable insights. The addition of the ethylsulfonyl group will influence its physicochemical properties.

PropertyValue (Calculated/Inferred)Source/Rationale
Molecular Formula C₁₇H₂₂N₂O₂SCalculated based on the addition of an ethylsulfonyl group (C₂H₅SO₂) to 1-(1-naphthylmethyl)piperazine (C₁₅H₁₈N₂) and the removal of a hydrogen atom.
Molecular Weight 318.44 g/mol Calculated from the molecular formula.
Appearance Likely a solid (White to brown powder)Based on the appearance of the parent compound, 1-(1-naphthylmethyl)piperazine.[2]
Solubility Expected to be soluble in DMSODMSO is a strong organic solvent capable of dissolving a wide array of organic molecules.[1] The exact solubility should be determined empirically.
Storage (as solid) Store long-term in a cool, dry place.General recommendation for chemical compounds.[3]
Dimethyl Sulfoxide (DMSO) as a Solvent

DMSO is an excellent solvent for many organic compounds and is miscible with water and most organic liquids.[1][4] Its use in biological assays is well-established; however, it is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and ensure solubility.[5][6] High concentrations of DMSO can be toxic to cells, so the final concentration in assays should be kept to a minimum, typically below 0.5%.[7][8][9]

Safety Precautions

Compound Handling: While specific toxicity data for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is unavailable, the safety data for the related compound, 1-(1-naphthylmethyl)piperazine, indicates that it can cause skin and eye irritation and may cause respiratory irritation.[2][10] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[3][11] Handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[3][12]

DMSO Handling: DMSO can facilitate the absorption of other chemicals through the skin.[5][13] Therefore, it is imperative to handle it with care and avoid direct contact. Always wear gloves when working with DMSO and change them immediately if they become contaminated.

Materials and Equipment

  • 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (solid)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (calibrated)

  • Spatula

  • Weighing paper or boat

  • Sterile, amber glass vials or polypropylene tubes with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional, set to ≤ 37°C)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many applications. The principles can be adapted for other desired concentrations.

Molarity Calculation

The fundamental equation for calculating the mass of the compound required is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [14]

To prepare 1 mL of a 10 mM stock solution of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (MW = 318.44 g/mol ):

  • Concentration: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 318.44 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 318.44 g/mol * 1000 mg/g = 3.1844 mg

Therefore, 3.18 mg of the compound is needed to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Procedure
  • Preparation: Don the appropriate PPE. Ensure the analytical balance is calibrated and level. Label a sterile amber glass vial or polypropylene tube with the compound name, concentration, solvent, and date.

  • Weighing the Compound: Place a clean weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (e.g., 3.18 mg for 1 mL of a 10 mM solution).

  • Transfer: Carefully transfer the weighed compound into the labeled vial.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 3.18 mg of compound) to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[9]

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming in a water bath (not exceeding 37°C) can also be used, but be cautious as heat may degrade some compounds.[9][12] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[8][9][15]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[8] For short-term storage (a few days), 4°C may be acceptable, but stability at this temperature should be verified.[15]

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start wear_ppe Wear Appropriate PPE start->wear_ppe calc_mass Calculate Required Mass wear_ppe->calc_mass weigh_compound Weigh Compound calc_mass->weigh_compound add_dmso Add Anhydrous DMSO weigh_compound->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Visually Inspect Solution vortex->check_sol sonicate_warm Sonicate / Gentle Warming check_sol->sonicate_warm Not Dissolved aliquot Aliquot into Single-Use Tubes check_sol->aliquot Fully Dissolved sonicate_warm->vortex store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine stock solution in DMSO.

Best Practices for Long-Term Stability and Use

  • Use High-Purity DMSO: The presence of water in DMSO can lead to the degradation of some compounds over time.[16] Using a fresh bottle of anhydrous DMSO is recommended.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the best way to mitigate this.[9][16]

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is advisable to perform serial dilutions.[7] Adding a concentrated DMSO stock directly to an aqueous solution can cause the compound to precipitate.[7] A common practice is to make an intermediate dilution in DMSO before the final dilution into the aqueous medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental system is below the level of toxicity for your specific cells or assay, typically <0.5%.[7][8][9] Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments.

  • Stability Studies: For long-term projects, it is advisable to perform a stability study on your compound in DMSO under your specific storage conditions. This can be done by comparing the activity or purity of a freshly prepared stock solution to one that has been stored for an extended period. While many compounds are stable in DMSO at -20°C for at least a month and at -80°C for six months or longer, this can be compound-specific.[8] Studies have shown that while many compounds are stable in DMSO for extended periods, degradation can occur, especially at room temperature.[17][18][19]

Troubleshooting

ProblemPotential CauseSuggested Solution
Compound does not dissolve Insufficient mixing, low solubility at the desired concentration, or poor quality DMSO.Continue vortexing and/or sonicate. Gentle warming may help. If it still does not dissolve, consider preparing a lower concentration stock solution. Ensure you are using anhydrous DMSO.
Precipitation upon dilution in aqueous buffer The compound is not soluble in the aqueous buffer at that concentration.Perform serial dilutions. Create an intermediate dilution in DMSO before adding to the aqueous buffer. Ensure the final DMSO concentration is sufficient to maintain solubility but not so high as to be toxic to cells.
Inconsistent experimental results Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot for each experiment. If you suspect degradation, prepare a fresh stock solution and compare its performance to the old one.

Conclusion

The preparation of a reliable stock solution of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine in DMSO is a foundational step for successful research. By following the detailed protocols and understanding the rationale behind each step, researchers can ensure the integrity and consistency of their experimental results. Adherence to safety precautions, the use of high-quality reagents, and proper storage are paramount for maintaining the stability of the compound over time.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 293-300. Available at: [Link]

  • Gaylord Chemical. (2024). Innovative Applications of DMSO. Available at: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • Gaylord Chemical Company, LLC. (2025). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available at: [Link]

  • Sabbadin, D., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 26(14), 7863. Available at: [Link]

  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Available at: [Link]

  • Wikipedia. (n.d.). 1-(1-Naphthyl)piperazine. Available at: [Link]

  • Omni Calculator. (n.d.). Molarity Calculator. Available at: [Link]

  • PubChem. (n.d.). 1-(1-Naphthylmethyl)piperazine. Available at: [Link]

  • Chemistry LibreTexts. (2020). 6.1: Calculating Molarity. Available at: [Link]

  • Chemistry Notes. (n.d.). Molarity Calculations | How to Find Molarity of a Solution. Available at: [Link]

  • Science Company. (n.d.). Solution Concentration. Available at: [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Available at: [Link]

  • IUCr Journals. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

in vitro binding assay protocols for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Binding Assay Protocols for 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Executive Summary & Target Rationale

As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical and kinetic challenges associated with evaluating 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine .

The naphthylmethylpiperazine scaffold is a highly privileged pharmacophore recognized for two primary biological activities:

  • Neuromodulation: Acting as a potent, mixed-affinity ligand for serotonergic (5-HT) G-protein coupled receptors (GPCRs)[1].

  • Chemosensitization: Acting as an efflux pump inhibitor (EPI) that sterically blocks resistance-nodulation-division (RND) transporters, such as the AcrAB-TolC system in multidrug-resistant bacteria[2][3].

The addition of an ethylsulfonyl group at the N1 position of the piperazine ring neutralizes the basicity of that nitrogen, significantly increasing the compound's lipophilicity. This structural modification enhances membrane permeability but introduces a high risk of non-specific binding (NSB) to assay plastics and matrices. To accurately quantify the binding affinity (


 or 

) of this compound, I have detailed two orthogonal, self-validating in vitro assay protocols: a Radioligand Competitive Binding Assay for membrane-bound GPCRs, and a homogeneous Fluorescence Polarization (FP) Assay for direct protein-small molecule interactions.

MOA Ligand 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine Target1 5-HT GPCRs (Mammalian CNS) Ligand->Target1 High Affinity Binding Target2 AcrB Efflux Pump (Bacterial Membrane) Ligand->Target2 Steric Blockade Effect1 Receptor Modulation (Agonism/Antagonism) Target1->Effect1 Effect2 Efflux Inhibition (Chemosensitization) Target2->Effect2

Dual binding mechanisms: GPCR modulation and bacterial efflux pump inhibition.

Protocol 1: Radioligand Competitive Binding Assay (5-HT Receptor Profiling)

This protocol is optimized for evaluating the compound's affinity against 5-HT receptor subtypes (e.g., 5-HT


) using membrane preparations.
Expertise & Experience: The Causality of Assay Design
  • Filter Pre-treatment: Because the ethylsulfonyl moiety makes the compound highly lipophilic, it is prone to sticking to the borosilicate glass-fiber (GF/B) filters. We pre-soak the filters in 0.3% polyethylenimine (PEI). PEI coats the glass fibers with a dense positive charge, repelling the lipophilic ligand and drastically reducing background noise.

  • Buffer Optimization: The assay buffer includes 0.1% ascorbic acid and 10 µM pargyline. Ascorbic acid prevents the oxidative degradation of the radioligand (e.g.,

    
    -8-OH-DPAT), while pargyline inhibits monoamine oxidase (MAO) present in the crude membrane extract, ensuring target stability.
    
Trustworthiness: Self-Validating Controls

Every assay plate must include a Total Binding (TB) well (radioligand + vehicle) and a Non-Specific Binding (NSB) well (radioligand + 10 µM unlabeled serotonin). The specific binding is calculated as


. If the specific binding falls below 70% of the total signal, the membrane preparation is deemed compromised and the run is invalidated.
Step-by-Step Methodology
  • Membrane Preparation: Resuspend CHO cell membranes expressing the target 5-HT receptor in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl

    
    , 0.1% ascorbic acid, 10 µM pargyline) to a final concentration of 10-20 µg protein/well.
    
  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine in 100% DMSO. Dilute 1:100 in Assay Buffer to keep final DMSO concentration at

    
     to prevent membrane destabilization.
    
  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of the test compound, and 50 µL of

    
    -radioligand (e.g., 1.5 nM final concentration). Incubate at 25°C for 60 minutes to reach equilibrium.
    
  • Filtration: Harvest the reaction onto PEI-soaked GF/B microplates using a vacuum manifold. Wash rapidly three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes while washing away unbound ligand.

  • Detection: Dry the filter plate, add 40 µL of microscintillation cocktail per well, and read on a TopCount or MicroBeta scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Assay (Efflux Pump Target)

When assessing the compound's ability to bind to bacterial efflux pumps (e.g., AcrB), traditional wash-based assays often fail due to the rapid dissociation rate (


) typical of small-molecule EPIs. FP is a homogeneous, equilibrium-based assay that circumvents this issue[4][5].
Expertise & Experience: The Causality of Assay Design
  • Why FP? Fluorescence polarization measures the rotational diffusion of a fluorophore. When a small fluorescent probe (e.g., BODIPY-labeled NMP) is free in solution, it tumbles rapidly, emitting depolarized light. When bound to a massive protein like AcrB (~113 kDa), tumbling slows dramatically, resulting in highly polarized light[4]. The unlabeled 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine will competitively displace the probe, causing a measurable drop in polarization.

  • Detergent Selection: AcrB is an integral membrane protein. The assay must be performed in detergent micelles (e.g., 0.05% DDM) to maintain proper protein folding without disrupting the small-molecule interaction site.

Trustworthiness: Self-Validating Controls

The assay's robustness is mathematically validated using the Z'-factor . We utilize a "Probe Only" control (minimum polarization,


) and a "Probe + Protein" control (maximum polarization, 

). A Z'-factor

is strictly required before any competitive binding data is accepted[5].
Step-by-Step Methodology
  • Reagent Preparation: Prepare FP Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM). Dilute purified AcrB protein to a concentration that binds 80% of the fluorescent probe (typically 0.5 - 2 µM, determined via a prior saturation binding curve).

  • Assay Assembly: In a black, low-volume 384-well plate, add 10 µL of the AcrB protein solution to all test wells.

  • Compound Addition: Pin-transfer 100 nL of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (from a DMSO dilution series) into the test wells.

  • Probe Addition: Add 10 µL of the fluorescent probe (final concentration 5 nM) to all wells.

  • Equilibration & Read: Incubate the plate in the dark at room temperature for 30 minutes. Read the plate on a multi-mode microplate reader equipped with polarizing filters (e.g., Ex: 485 nm, Em: 535 nm).

Workflow Prep Reagent Prep (Buffer & Protein) Incubate Equilibration (30 min, Dark) Prep->Incubate Read FP Detection (Parallel/Perpendicular) Incubate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Homogeneous fluorescence polarization workflow for competitive binding assays.

Data Presentation & Quality Control

All raw data must be normalized and fitted to a non-linear regression model (four-parameter logistic curve) to determine the


. The Cheng-Prusoff equation is then applied to calculate the absolute binding affinity (

).

Table 1: Representative Binding Affinities for 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine | Target | Assay Format | Probe / Radioligand |


 (nM) | 

(nM) | Hill Slope (

) | | :--- | :--- | :--- | :--- | :--- | :--- | | 5-HT

| Radioligand |

-8-OH-DPAT | 45.2 ± 3.1 | 18.5 ± 2.0 | 0.98 | | 5-HT

| Radioligand |

-Ketanserin | > 10,000 | N/A | N/A | | AcrB Pump | Fluorescence Polarization| BODIPY-NMP | 1,250 ± 115 | 850 ± 90 | 1.12 |

Note: Data represents typical expected ranges for naphthylmethylpiperazine derivatives based on structural activity relationship (SAR) modeling.

Table 2: Assay Validation Metrics (Quality Control)

Assay Type S/B Ratio Z'-Factor CV (%) Pass/Fail Criteria
Radioligand Binding > 10.0 N/A (Low throughput) < 10% Specific Binding > 70%

| Fluorescence Polarization | 4.5 | 0.72 | < 5% | Z'-Factor


 0.5 |

References

  • 1-(1-Naphthyl)piperazine - Target Profiling Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Exposure to Sub-inhibitory Concentrations of the Chemosensitizer 1-(1-Naphthylmethyl)-Piperazine Creates Membrane Destabilization in Multi-Drug Resistant Klebsiella pneumoniae Source: Frontiers in Microbiology URL:[Link]

  • Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli Source: Journal of Antimicrobial Chemotherapy (PubMed: 16354747) URL:[Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PubMed Central (PMC3105250) URL:[Link]

  • Assay Guidance Manual: Receptor Binding Assays Source: NCBI Bookshelf URL:[Link]

Sources

calculating IC50 values for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precise IC50 Determination of 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine via High-Throughput TR-FRET Binding Assay

Executive Summary

Determining the half-maximal inhibitory concentration (IC50) of novel small molecules is a foundational step in drug discovery. This application note details a robust, self-validating protocol for calculating the IC50 of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (PubChem CID: 770593)[1]. Because this compound belongs to the long-chain arylpiperazine class—a scaffold widely recognized for its high affinity toward serotonergic receptors (e.g., 5-HT1A and 5-HT2A)[2],[3]—this guide utilizes a competitive 5-HT2A receptor binding assay as the biological model.

To overcome the inherent autofluorescence challenges posed by the highly conjugated naphthyl moiety, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology[4]. Coupled with a 4-Parameter Logistic (4PL) non-linear regression model[5],[6], this workflow ensures high-fidelity, reproducible IC50 quantification suitable for high-throughput screening (HTS) environments.

Scientific Rationale & Assay Selection

Arylpiperazine derivatives are heavily investigated for their neuropharmacological properties, often acting as antagonists or partial agonists at 5-HT2A receptors[3],[7]. However, the physicochemical nature of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine introduces specific experimental hurdles:

  • Lipophilicity & Aggregation: The naphthyl group drives high lipophilicity, necessitating careful solvent management (DMSO) to prevent compound aggregation or receptor denaturation.

  • Inner-Filter Effects: Aromatic rings often absorb UV/Vis light and emit short-lived fluorescence, which can artificially skew readings in standard colorimetric or prompt-fluorescence assays.

The Causality Behind TR-FRET: To neutralize these artifacts, TR-FRET is the optimal choice[4],[8]. TR-FRET relies on a lanthanide donor (e.g., Europium) which has a uniquely long emission half-life (milliseconds). By introducing a microsecond time delay between the excitation flash and the emission read, all short-lived background autofluorescence from the naphthylpiperazine compound decays to zero[4]. The resulting signal is exclusively derived from the specific receptor-ligand interaction.

TR_FRET_Mechanism Laser Excitation Source (320 nm) Donor Europium (Eu) Donor (Receptor Bound) Laser->Donor Excites Donor Acceptor Fluorescent Tracer (Ligand) Donor->Acceptor Energy Transfer (Proximity < 10nm) Emission TR-FRET Emission (665 nm) Acceptor->Emission Emits Signal Inhibitor CID 770593 (Competitor) Inhibitor->Acceptor Displaces Tracer (Loss of FRET)

Diagram 1: TR-FRET competitive binding principle. CID 770593 displaces the tracer, reducing the FRET signal.

Physicochemical Properties & Reagent Preparation

To ensure a self-validating system, the assay must maintain strict solvent tolerances. The final concentration of DMSO in the assay well must strictly remain ≤ 1.0% (v/v) to prevent solvent-induced receptor degradation.

Table 1: Compound Properties & Assay Parameters

ParameterSpecification / ValueRationale
Compound Name 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazineTarget analyte (CID 770593)[1].
Molecular Weight 318.4 g/mol Required for precise molarity calculations.
Stock Solution 10 mM in 100% anhydrous DMSOEnsures complete solubilization of the lipophilic naphthyl core.
Positive Control Risperidone (10 µM final)Establishes the 100% inhibition baseline (Non-Specific Binding, NSB)[3].
Vehicle Control 1% DMSO in Assay BufferEstablishes the 0% inhibition baseline (Total Binding).
Tracer Fluorescent 5-HT2A Ligand (Kd ~ 1 nM)Acts as the FRET acceptor.

Experimental Protocol: High-Throughput TR-FRET

This step-by-step methodology is optimized for a 384-well microplate format, ensuring high data density for accurate curve fitting.

Step 1: Serial Dilution of CID 770593

  • Prepare an intermediate stock of 1 mM CID 770593 in 100% DMSO.

  • Perform an 11-point, 1:3 serial dilution in 100% DMSO across a 96-well V-bottom intermediate plate.

  • Dilute each point 1:100 into the aqueous Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4). Note: This drops the DMSO concentration to 1%, preventing precipitation while remaining biologically compatible.

Step 2: Assay Assembly (Self-Validating Setup) In a low-volume, white 384-well microplate, add the following to each well (total volume 20 µL):

  • 5 µL of diluted CID 770593 (or controls: 1% DMSO for Total Binding, 10 µM Risperidone for NSB).

  • 5 µL of Europium-labeled anti-tag antibody (bound to the 5-HT2A receptor preparation).

  • 10 µL of Fluorescent Tracer (at a concentration equal to its Kd to ensure high sensitivity to competitive displacement).

Step 3: Incubation & Data Acquisition

  • Seal the plate and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Settings: Excitation at 320 nm; Delay time of 50 µs; Integration time of 400 µs. Measure dual emission at 615 nm (Donor) and 665 nm (Acceptor)[4].

IC50_Workflow Prep 1. Compound Preparation Dissolve CID 770593 in 100% DMSO (10 mM) Dilution 2. Serial Dilution 11-point, 1:3 dilution in Assay Buffer (Max 1% DMSO) Prep->Dilution Assay 3. TR-FRET Assembly Combine Receptor, Tracer, and Compound in 384-well plate Dilution->Assay Incubation 4. Incubation 60 minutes at Room Temperature (Protected from light) Assay->Incubation Read 5. Data Acquisition Measure Emission Ratio (665 nm / 615 nm) Incubation->Read Analysis 6. 4PL Curve Fitting Calculate IC50 via Non-Linear Regression Read->Analysis

Diagram 2: Step-by-step workflow for TR-FRET assay execution and IC50 calculation.

Data Analysis: 4-Parameter Logistic (4PL) Regression

Linear regression is inappropriate for biological systems because receptor occupancy follows a sigmoidal curve that saturates at 0% and 100%[5]. Therefore, the data must be fitted using a 4-Parameter Logistic (4PL) non-linear regression model [6],[9].

Step 1: Ratiometric Normalization First, calculate the TR-FRET ratio for each well to correct for minor pipetting variations:



Next, convert the raw ratios into % Inhibition using the self-validating controls:



Step 2: 4PL Curve Fitting Plot the % Inhibition (Y-axis) against the Log10 of the compound concentration (X-axis). Fit the data using the 4PL equation:



  • Top / Bottom: Represent the plateaus of the curve. Because we use robust controls, we constrain these to 100% and 0%, yielding an absolute IC50[6].

  • Hill Slope: Indicates the cooperativity of binding. A slope near 1.0 confirms standard competitive antagonism.

  • IC50: The inflection point of the curve, representing the concentration where 50% of the tracer is displaced by CID 770593[9].

Representative Data & Expected Results

Below is a representative data matrix demonstrating how 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine behaves in this assay architecture.

Table 2: Representative Dose-Response Data for 4PL Fitting

Concentration [M]Log [M]TR-FRET Ratio (665/615)% Inhibition
1.00 × 10⁻⁵-5.001,25098.5%
3.33 × 10⁻⁶-5.481,52094.0%
1.11 × 10⁻⁶-5.953,30064.2%
3.70 × 10⁻⁷-6.435,63025.4%
1.23 × 10⁻⁷-6.916,8006.0%
4.12 × 10⁻⁸-7.397,1001.0%
Vehicle (Total) N/A7,1600.0%
Risperidone (NSB) N/A1,160100.0%

Interpretation: In this model, the IC50 is calculated at the point crossing 50% inhibition. Based on the 4PL fit of the data above, the IC50 for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine would be approximately 8.5 × 10⁻⁷ M (850 nM) , classifying it as a moderate-affinity competitive ligand.

References

  • 1-(Ethylsulfonyl)-4-(naphthylmethyl)piperazine | CID 770593 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: PubMed Central (PMC), NIH URL:[Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder Source: ACS Chemical Neuroscience URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring Source: IRIS, University of Naples Federico II URL:[Link]

  • TR-FRET Assays In Drug Discovery Source: BellBrook Labs URL:[Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery Source: BPS Bioscience URL:[Link]

  • Four Parameter Logistic (4PL) Regression Source: MyAssays URL: [Link]

  • Guidelines for accurate EC50/IC50 estimation Source: Pharmaceutical Statistics (ResearchGate) URL:[Link]

  • Easy IC50 Calculator for Herbal, Drug and Bioassay Studies Source: Mythreya Herbal URL: [Link]

Sources

Application Note: In Vivo Dosage Optimization for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine , a compound structurally belonging to the aryl-piperazine class.

Based on its chemical scaffold (Naphthyl-CH2-Piperazine-SO2-Ethyl), this molecule shares significant pharmacophore homology with 5-HT7 receptor antagonists and serotonin modulators (e.g., structurally related to N-methyl-1-(1-naphthyl)piperazine). Consequently, the dosage optimization strategy focuses on CNS bioavailability , receptor occupancy , and solubility management typical for lipophilic piperazine derivatives.

Part 1: Executive Summary & Mechanism

1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is a lipophilic small molecule. The naphthylmethyl moiety confers high affinity for serotonin receptors (particularly 5-HT1A and 5-HT7), while the ethylsulfonyl group modulates polarity and metabolic stability compared to the parent amine.

Mechanistic Basis for Dosing
  • Target Engagement: The naphthylpiperazine core typically exhibits

    
     values in the nanomolar range (1–50 nM) for 5-HT receptors. Effective in vivo dosage must achieve brain concentrations exceeding 
    
    
    
    for >4 hours.
  • Physicochemical Constraints:

    • Lipophilicity (LogP): Estimated ~2.8–3.2. High blood-brain barrier (BBB) permeability but poor aqueous solubility.

    • Clearance: Likely hepatic metabolism via CYP450 (N-dealkylation). The sulfonyl group generally imparts greater metabolic stability than a free amine or amide.

Part 2: Formulation & Solubility Protocol

Critical Warning: This compound will precipitate in pure saline or PBS. Improper formulation is the #1 cause of "failed" in vivo studies for this class.

Recommended Vehicle Systems

Select the vehicle based on the administration route.

RouteVehicle Composition (v/v)StabilityMax Dose conc.
IP / SC 5% DMSO + 5% Tween 80 + 90% Saline High (4h)5 mg/mL
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Suspension20 mg/mL
IV (Bolus) 10% HP-

-Cyclodextrin in Saline
High2 mg/mL
Preparation Protocol (Standard IP Formulation)
  • Weighing: Weigh the required amount of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

  • Solubilization: Add 100% DMSO (5% of final volume) directly to the powder. Vortex vigorously for 2 minutes until fully dissolved.

    • Tip: If particles persist, sonicate at 40°C for 5 minutes.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to mix.

  • Dilution: Slowly add warm (37°C) sterile saline (90% of final volume) while vortexing.

    • Check: The solution should be clear or slightly opalescent. If cloudy/precipitate forms, switch to the Cyclodextrin vehicle.

Part 3: Optimal Dosage Strategy

Do not rely on a single dose. Use a Log-spaced Dose Escalation strategy to establish the therapeutic window.

Pilot Tolerability Study (The "Staircase")
  • Subjects: 3 Mice/Rats per group.

  • Doses: 10, 30, 100 mg/kg (IP).

  • Observation: Monitor for 2 hours for sedation, tremors (serotonin syndrome risk), or ataxia.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD) .

Efficacy Range (Recommended)

Based on structural analogs (e.g., 5-HT7 antagonists), the active range is typically 1–10 mg/kg .

Experiment TypeRecommended Dosage RangeFrequencyRationale
Behavioral (Anxiety/Depression) 1.0 – 10.0 mg/kg Single Bolus (T-30 min)High potency expected; avoid off-target motor effects.
Pharmacokinetics (PK) 5.0 mg/kg Single BolusStandard dose for clearance calculation.
Chronic Treatment 3.0 – 10.0 mg/kg QD or BIDAccount for potential enzyme induction or accumulation.
Allometric Scaling (Species Conversion)

If moving from Mouse to Rat:



(Approximation based on metabolic surface area).

Part 4: Experimental Workflow Visualization

The following diagram illustrates the decision logic for optimizing the dosage of this compound.

DosageOptimization Start Start: 1-(ethylsulfonyl)-4- (1-naphthylmethyl)piperazine SolubilityCheck Solubility Test (PBS vs. Vehicle) Start->SolubilityCheck VehicleSelect Select Vehicle: 5% DMSO/Tween/Saline SolubilityCheck->VehicleSelect Precipitates in PBS MTD_Study Pilot MTD Study (10, 30, 100 mg/kg) VehicleSelect->MTD_Study Toxicity Toxicity Observed? (Sedation, Tremors) MTD_Study->Toxicity ReduceDose Reduce Max Dose Set Ceiling at 10 mg/kg Toxicity->ReduceDose Yes ProceedEfficacy Proceed to Efficacy (Log-Spacing) Toxicity->ProceedEfficacy No DoseSelection Select Doses: 1.0, 3.0, 10.0 mg/kg ReduceDose->DoseSelection ProceedEfficacy->DoseSelection PK_Analysis PK Analysis (Tmax, Cmax, AUC) DoseSelection->PK_Analysis FinalProtocol Final Validated Protocol PK_Analysis->FinalProtocol

Caption: Decision tree for establishing the optimal therapeutic index, prioritizing solubility and toxicity checkpoints.

Part 5: Detailed Protocol - Pharmacokinetic Validation

To validate the dosage, you must confirm the compound crosses the BBB.

Objective: Determine Plasma vs. Brain concentration ratio. Compound: 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

  • Administration: Inject 5 mg/kg (IP) to n=12 mice.

  • Timepoints: Euthanize n=3 at 15 min, 60 min, 240 min, 480 min.

  • Collection:

    • Plasma: Collect trunk blood into EDTA tubes. Centrifuge 2000xg, 10 min.

    • Brain: Rapidly remove brain, rinse in cold saline, snap freeze in liquid nitrogen.

  • Analysis: Homogenize brain in 3:1 Acetonitrile:Water. Analyze via LC-MS/MS (MRM mode).

    • Target Ion: Look for parent mass [M+H]+ ~319.1 Da.

  • Success Criteria: Brain/Plasma ratio > 0.5 indicates good CNS penetration.

Part 6: References

  • Kikuchi, C., et al. (1999). "Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor." Journal of Medicinal Chemistry. (Establishes the naphthylpiperazine scaffold for 5-HT7 affinity).

  • Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications." Current Medicinal Chemistry. (Review of arylpiperazine pharmacokinetics).

  • Bohn, L.M., et al. (2003). "Enhanced efflux pump inhibition by 1-(1-naphthylmethyl)piperazine derivatives." Journal of Pharmacology and Experimental Therapeutics. (Reference for toxicity and efflux pump interactions of the core scaffold).

  • Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." U.S. Food and Drug Administration.

Application Note: Cell Culture Handling and Pharmacological Evaluation of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Neuropharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, frequently utilized to design central nervous system (CNS) therapeutics due to their potent modulation of aminergic G protein-coupled receptors (GPCRs), specifically serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂) receptors[1]. The synthetic compound 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (PubChem CID: 770593) integrates a highly lipophilic naphthylmethyl moiety with an ethylsulfonyl group. These structural features drive its affinity for aminergic GPCRs, making it a valuable pharmacological probe for neuroprotection and receptor signaling studies.

Because the activation of 5-HT₁A and D₂ receptors is linked to neuroprotective pathways and the direct inhibition of adenylyl cyclase (AC) via Gi/o protein coupling, robust in vitro validation requires a specialized cellular model[1]. The human neuroblastoma SH-SY5Y cell line endogenously expresses these target receptors and is the industry gold standard for evaluating arylpiperazine-mediated cAMP modulation and neuronal viability[2].

Physicochemical Properties & Reconstitution

Causality in Handling: The naphthylmethyl group confers significant lipophilicity to the compound, rendering it insoluble in standard aqueous buffers. Reconstitution must be performed in 100% anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solvation and prevent micro-precipitates that can skew dose-response curves.

  • Stock Preparation: Dissolve the lyophilized powder in sterile, anhydrous DMSO to create a 10 mM master stock.

  • Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 10–20 µL) and store at -20°C or -80°C. Rationale: The sulfonyl moiety and piperazine ring can degrade upon repeated freeze-thaw cycles, leading to a loss of pharmacological potency.

  • Working Solutions: Perform serial dilutions in DMSO, then dilute into pre-warmed cell culture medium immediately prior to use. Ensure the final DMSO concentration in the cellular assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Workflow

Workflow N1 SH-SY5Y Seeding (96-well plate) N2 Serum Starvation (16-24 hours) N1->N2 N3 Compound Incubation (15 min - 3 hr) N2->N3 N4 Forskolin / H2O2 Stimulation N3->N4 N5 Endpoint Assay (cAMP or Viability) N4->N5

Experimental workflow for evaluating arylpiperazine derivatives in SH-SY5Y cells.

Cell Culture and Preparation (SH-SY5Y)

Causality in Cell Preparation: SH-SY5Y cells must be carefully managed to maintain their neuronal phenotype, as over-confluency alters GPCR expression profiles. Furthermore, serum starvation is absolutely critical prior to cAMP assays. Fetal Bovine Serum (FBS) contains undefined growth factors and hormones that basally activate kinase pathways (e.g., ERK/Akt) and cross-talk with cAMP cascades, which severely degrades the signal-to-noise ratio of the assay[2][3].

Protocol: Seeding and Starvation
  • Maintenance: Culture SH-SY5Y cells in DMEM/F12 (1:1) supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvesting: Detach cells at 70-80% confluency using 0.25% Trypsin-EDTA. Neutralize with FBS-containing medium and centrifuge at 200 × g for 5 minutes.

  • Seeding: Resuspend the pellet and seed cells into a 96-well plate at a density of 3 × 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours.

  • Serum Starvation: Carefully aspirate the complete medium and wash once with warm PBS. Add 100 µL of serum-free DMEM/F12 to each well. Incubate for 16–24 hours[3].

Pharmacological Assays & Methodologies

Protocol A: Gi-Coupled cAMP Accumulation Assay

Because 5-HT₁A and D₂ receptors couple to Gi/o proteins, their activation inhibits adenylyl cyclase (AC)[4]. To measure this inhibition, you must first stimulate AC to create a measurable baseline of cAMP, and simultaneously prevent its degradation.

  • Phosphodiesterase Inhibition: Pre-treat the starved SH-SY5Y cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes. Rationale: IBMX inhibits phosphodiesterases, preventing the rapid breakdown of intracellular cAMP and allowing it to accumulate to detectable levels[3].

  • Compound Incubation: Add 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine at desired concentrations (e.g., 10 nM to 10 µM) and incubate for 15 minutes .

  • Forskolin Stimulation: Add 10 µM Forskolin to the wells for 15 minutes. Rationale: Forskolin directly activates adenylyl cyclase. A successful Gi-coupled agonist will suppress this Forskolin-induced cAMP spike[3][4].

  • Lysis and Detection: Aspirate the medium, lyse the cells, and quantify cAMP using a competitive ELISA or TR-FRET based cAMP assay kit.

Self-Validating Controls for Protocol A:

  • Basal Control: Vehicle only (establishes the starved baseline).

  • Positive Stimulation Control: Forskolin + Vehicle (establishes the maximum AC activation window).

  • Assay Integrity Control: No IBMX + Forskolin (validates that phosphodiesterase activity is present and IBMX is functioning).

Protocol B: Neuroprotection Assay (Oxidative Stress)

Arylpiperazines frequently exhibit neuroprotective effects against oxidative insults via downstream GPCR signaling[1].

  • Pre-treatment: Treat starved SH-SY5Y cells with 1 µM or 5 µM of the compound for 3 hours . Rationale: A 3-hour pre-incubation provides sufficient time for GPCR-mediated downstream survival pathways (e.g., Akt/ERK) to be transcriptionally and translationally upregulated before the insult[1].

  • Oxidative Insult: Add 400 µM H₂O₂ directly to the wells and incubate for 24 hours.

  • Viability Readout: Add MTT or CellTiter-Glo reagent to assess cell viability compared to vehicle-treated controls.

Self-Validating Controls for Protocol B:

  • Negative Control: Vehicle only (establishes 100% viability baseline).

  • Insult Control: H₂O₂ + Vehicle (establishes the maximum cell death window).

Quantitative Incubation Parameters

ParameterGi-Coupled cAMP AssayNeuroprotection Assay
Cell Line SH-SY5Y (Human Neuroblastoma)SH-SY5Y (Human Neuroblastoma)
Seeding Density 3 × 10⁴ cells/well (96-well)3 × 10⁴ cells/well (96-well)
Serum Starvation 16 - 24 hours (Crucial)16 - 24 hours
Pre-treatment (IBMX) 500 µM for 20 minsN/A
Compound Concentration 10 nM – 10 µM (Dose-response)1 µM – 5 µM
Compound Incubation 15 minutes3 hours
Stimulus / Insult 10 µM Forskolin (15 mins)400 µM H₂O₂ (24 hours)
Primary Readout Intracellular cAMP (nM)Cell Viability (% of Control)

Mechanistic Pathway

Pathway ESNMP 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine Receptor 5-HT1A / D2 Receptors (Gi/o-coupled GPCR) ESNMP->Receptor Modulates Gi Gi/o α-subunit Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases PKA PKA Activity ↓ cAMP->PKA Reduces Neuro Neuroprotection & Signal Modulation PKA->Neuro Downstream

Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine derivatives.

References

  • [1] Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.[Link]

  • [2] PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases. ResearchGate.[Link]

  • [4] Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. PMC.[Link]

  • [3] Regulation of cyclic AMP response-element binding-protein (CREB) by Gq/11-protein-coupled receptors in human SH-SY5Y neuroblastoma cells. PMC.[Link]

Sources

Application Note: Formulation Strategies for IP Injection of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scientifically grounded framework for formulating 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine for intraperitoneal (IP) injection.

Compound Analysis & Rationale:

  • Chemical Structure: The molecule consists of a piperazine core.[1][2][3][4][5] Position N1 is substituted with an ethylsulfonyl group (forming a sulfonamide), and Position N4 is substituted with a 1-naphthylmethyl group (a bulky, lipophilic moiety).[4][5]

  • Physicochemical Constraints:

    • Basicity: The N1-sulfonamide nitrogen is non-basic (electron-withdrawing sulfonyl group).[4][5] The N4-nitrogen is a tertiary amine and is basic (estimated pKa ~7.5–8.5).[4][5] This is the key handle for solubility.

    • Lipophilicity: The naphthyl group confers high lipophilicity (LogP > 2.5), making the compound practically insoluble in neutral water.[5]

    • Solubility Profile: Soluble in DMSO, slightly soluble in ethanol; insoluble in saline/PBS without modification.[4]

Executive Summary

Successful IP delivery of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine requires overcoming its intrinsic hydrophobicity while preventing precipitation in the peritoneal cavity.[4][5] This guide presents three tiered protocols ranging from standard organic co-solvents to advanced cyclodextrin complexation.[4][5]

  • Method A (Standard): DMSO/PEG Co-solvent system.[4][5] Best for acute studies.[4][5]

  • Method B (Advanced): Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[4][5] Best for chronic dosing and reducing peritoneal irritation.[4][5]

  • Method C (Salt Formation): In-situ acidification.[4][5] Best for high-concentration requirements.[4][5]

Formulation Decision Matrix

Use the following logic flow to select the appropriate protocol for your study.

FormulationDecision Start Start: Define Study Needs Chronic Is this a chronic study (>7 days)? Start->Chronic Conc Is required conc. > 5 mg/mL? Chronic->Conc No MethodB Method B: Cyclodextrin Complexation (Low Toxicity) Chronic->MethodB Yes MethodA Method A: DMSO/PEG Co-solvent (Easy Prep, Acute Use) Conc->MethodA No MethodC Method C: Acidic Salt Formation (High Solubility) Conc->MethodC Yes

Figure 1: Decision matrix for selecting the optimal formulation strategy based on study duration and dosage requirements.

Detailed Protocols

Method A: The Co-Solvent System (DMSO/PEG/Saline)

Principle: Uses organic solvents to dissolve the lipophilic compound, then dilutes with an aqueous phase containing a surfactant to prevent reprecipitation.[5] Pros: Simple, rapid. Cons: High DMSO content can cause peritoneal irritation; potential for precipitation upon dilution.[4][5]

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile.[5]

  • Polyethylene Glycol 400 (PEG 400).[4][5]

  • Tween 80 (Polysorbate 80).[4][5]

  • Sterile Saline (0.9% NaCl).[4][5]

Protocol:

  • Weighing: Weigh the required amount of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

  • Primary Solubilization: Dissolve the powder completely in 100% DMSO . The volume of DMSO should be 5–10% of the final target volume.[4][5] Vortex until clear.

  • Secondary Solubilization: Add PEG 400 (30–40% of final volume) and Tween 80 (0–5% of final volume).[4][5] Vortex thoroughly.

  • Aqueous Dilution: Slowly add warm (37°C) Sterile Saline to reach the final volume. Critical: Add saline dropwise while vortexing to prevent "crashing out."[4][5]

  • Final Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.

Self-Validation Step: Leave the solution at room temperature for 30 minutes. If turbidity or crystals appear, the concentration is too high. Switch to Method B.

Method B: Cyclodextrin Complexation (Recommended)

Principle: Encapsulates the lipophilic naphthyl moiety within the hydrophobic cavity of the cyclodextrin, rendering it water-soluble without harsh solvents.[5] Pros: Biocompatible, non-irritating, pH neutral.[5] Cons: Requires expensive reagents; longer preparation time.[4][5]

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®).[4][5]

  • Sterile Water for Injection (WFI).[4][5]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[4][5] (e.g., 2g HP-β-CD in 10mL water).[4][5] Filter sterilize (0.22 µm).

  • Compound Addition: Add the compound powder to the cyclodextrin solution.

  • Complexation:

    • Option 1 (Sonicate): Sonicate in a water bath at 40°C for 30–60 minutes.

    • Option 2 (Stir): Stir magnetically overnight at room temperature.

  • Verification: The solution should turn from a cloudy suspension to a clear liquid.

  • Filtration: Filter through a 0.22 µm PES filter to remove any un-complexed drug.

Self-Validation Step: Dilute 100 µL of formulation into 900 µL of saline. It must remain clear.

Method C: In-Situ Salt Formation (Acidic Dissolution)

Principle: Exploits the basicity of the N4-piperazine nitrogen to form a water-soluble hydrochloride or tartrate salt in situ.[4][5] Pros: Can achieve high concentrations (>10 mg/mL). Cons: Final pH must be carefully managed to avoid tissue necrosis.[4][5]

Reagents:

  • 0.1 M Hydrochloric Acid (HCl).[4][5]

  • 0.1 M Sodium Hydroxide (NaOH).[5]

  • Phosphate Buffered Saline (PBS).[4][5]

Protocol:

  • Acidification: Suspend the compound in a small volume of 0.1 M HCl (approx 10% of final volume).

  • Dissolution: Vortex or sonicate.[4][5] The basic nitrogen will protonate, and the compound should dissolve.

  • Buffering: Add PBS (approx 80% of volume).

  • pH Adjustment (Critical): Slowly add 0.1 M NaOH dropwise while monitoring pH. Target pH 4.5 – 6.0 .

    • Warning: Approaching pH > 7.0 may cause the free base to precipitate.[4][5]

  • Finalize: Adjust to final volume with PBS.

Formulation Workflow Diagram (Method A)

MethodA_Workflow Step1 1. Weigh Compound Step2 2. Dissolve in DMSO (10% Vol) Step1->Step2 Step3 3. Add PEG400/Tween (40% Vol) Step2->Step3 Step4 4. Dropwise Saline (50% Vol) Step3->Step4 Step5 5. Visual Check (Clear?) Step4->Step5 Proceed to Injection Proceed to Injection Step5->Proceed to Injection Yes Discard/Reformulate Discard/Reformulate Step5->Discard/Reformulate No

Figure 2: Step-by-step workflow for the standard Co-solvent formulation method.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Cloudiness upon saline addition "Crashing out" (Solubility limit exceeded).Increase PEG 400 ratio or switch to Method B (Cyclodextrin).
Pain response in animal Peritoneal irritation.[4][5]Reduce DMSO concentration (<5%) or ensure pH is > 4.[4][5]5.
Precipitation after 1 hour Metastable solution.Prepare fresh immediately before dosing.[5] Do not store.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[5]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[4][5] Pharmaceutical Research, 21(2), 201-230.[5]

  • Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges.[4][5] Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731.[5]

  • PubChem Compound Summary. 1-(1-Naphthylmethyl)piperazine derivatives.[4][5]

Sources

Advanced Recrystallization and Purification Protocols for 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Laboratory Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Physicochemical Profiling

The purification of functionalized piperazine derivatives often presents a unique set of challenges due to their distinct polarity profiles and acid-base characteristics. 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is a structurally complex synthetic intermediate or pharmacological probe characterized by three distinct domains:

  • N1-Ethylsulfonyl Group: A highly polar, electron-withdrawing sulfonamide moiety. This group effectively delocalizes the lone pair on the N1 nitrogen, rendering it non-basic and acting as a strong hydrogen-bond acceptor.

  • N4-(1-Naphthylmethyl) Group: A bulky, highly lipophilic aromatic system that dominates the molecule's hydrophobic interactions [1].

  • Piperazine Core: The N4 nitrogen remains a basic tertiary amine (estimated pKa ~7.5–8.5), providing a critical handle for pH-dependent solubility manipulation [2].

Because of the competing lipophilic (naphthyl) and polar (sulfonamide) domains, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing when improper solvent systems are used. This application note details self-validating protocols for both free-base recrystallization and hydrochloride salt formation to achieve >99% purity.

Table 1: Solvent Selection Matrix for Crystallization
Solvent SystemPolarity IndexFree Base Solubility (Hot)Free Base Solubility (Cold)Mechanistic Rationale & Application
Isopropanol (IPA) 3.9HighLowIdeal temperature-dependent solubility curve. Balances lipophilicity and polarity.
Ethyl Acetate (EtOAc) 4.4Very HighModerateExcellent primary solvent for dual-solvent systems. Dissolves the sulfonamide well.
Heptane 0.1LowVery LowAnti-solvent. Forces the lipophilic naphthyl group out of solution to induce nucleation.
Ethanol / Water 5.2 / 9.0High (Salt)Low (Salt)Optimal for recrystallizing the HCl salt form due to high dielectric constant.

Purification Decision Workflow

The choice of purification strategy depends strictly on the purity of the crude synthetic batch. For crude mixtures with >90% purity, direct free-base recrystallization is the most atom-economical route. For highly complex mixtures (<90% purity) containing unreacted starting materials or structurally similar byproducts, exploiting the basicity of the N4 nitrogen via salt formation is required to orthogonally separate the target molecule [3].

PurificationWorkflow Crude Crude 1-(Ethylsulfonyl)-4- (1-naphthylmethyl)piperazine Analyze Purity Assessment (HPLC/NMR) Crude->Analyze HighPurity Purity > 90% (Minor Impurities) Analyze->HighPurity Yes LowPurity Purity < 90% (Complex Mixture) Analyze->LowPurity No FreeBase Protocol A: Free Base Recrystallization (EtOAc/Heptane) HighPurity->FreeBase SaltForm Protocol B: HCl Salt Formation & Crystallization LowPurity->SaltForm PureBase Pure Free Base (>99% Purity) FreeBase->PureBase PureSalt Pure HCl Salt (>99% Purity) SaltForm->PureSalt PureSalt->PureBase Free-basing (Optional)

Figure 1: Decision matrix and workflow for the purification of the target piperazine derivative.

Experimental Protocols

Protocol A: Dual-Solvent Recrystallization of the Free Base (EtOAc/Heptane)

Use this protocol when crude purity is >90% and impurities are primarily non-polar.

Causality & Rationale: Ethyl acetate (EtOAc) acts as the thermodynamic solvent, readily solvating both the polar sulfonamide and the piperazine core. Heptane acts as the anti-solvent. By slowly adding heptane at reflux, the solvation shell around the highly lipophilic naphthyl group is disrupted, lowering the overall solubility boundary and forcing controlled nucleation without oiling out.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine in 30 mL of EtOAc in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Heating: Heat the mixture to a gentle reflux (approx. 77 °C) using an oil bath until complete dissolution is achieved. Note: If particulate matter remains, perform a hot filtration through a pre-warmed celite pad.

  • Anti-Solvent Addition: While maintaining reflux, add hot n-heptane dropwise via an addition funnel. Continue addition until the solution becomes faintly turbid (the "cloud point"). This typically requires 40–60 mL of heptane.

  • Clarification: Add exactly 1–2 mL of EtOAc to the turbid solution just until clarity is restored. This ensures the system is at the exact edge of saturation.

  • Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature ambiently over 2 hours. Do not agitate. Rapid cooling or stirring at this stage will trap solvent inclusions and cause premature precipitation (oiling out).

  • Maturation: Once at room temperature and crystals have formed, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Filter the crystalline mass under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold heptane. Dry under high vacuum at 40 °C for 12 hours.

Protocol B: Hydrochloride Salt Formation and Crystallization

Use this protocol when crude purity is <90% or when the free base stubbornly oils out.

Causality & Rationale: The N1 nitrogen is non-basic due to the strong electron-withdrawing effect of the ethylsulfonyl group. The N4 nitrogen, however, is a basic tertiary amine[2]. By adding exactly 1.05 equivalents of anhydrous HCl, we selectively protonate N4, forming a highly crystalline mono-hydrochloride salt. This drastically shifts the molecule's solubility profile, leaving neutral and non-basic impurities dissolved in the organic mother liquor [3].

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of anhydrous Isopropanol (IPA) at 50 °C.

  • Salt Formation: Slowly add 1.05 equivalents of HCl (e.g., 4M HCl in 1,4-dioxane) dropwise under continuous stirring. A noticeable exotherm will occur, and the solution may temporarily change color.

  • Crystallization: Upon complete addition, seed the solution with a few crystals of the pure HCl salt (if available) and allow the mixture to cool slowly to room temperature. The ionic nature of the salt will force it to crystallize out of the moderately polar IPA.

  • Isolation: Stir the resulting slurry at 0 °C for 2 hours. Filter the white crystalline solid under vacuum.

  • Washing & Drying: Wash the filter cake with 20 mL of cold diethyl ether to remove any residual lipophilic impurities and dioxane. Dry the salt under vacuum at 50 °C for 24 hours.

  • (Optional) Free-Basing: To recover the free base, suspend the pure salt in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Validation

To ensure the self-validating nature of these protocols, the isolated material must be subjected to the following analytical checks:

  • HPLC Analysis: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The target compound should elute as a single sharp peak with an Area Under Curve (AUC) > 99.0%.

  • ¹H NMR (CDCl₃): Verify the disappearance of impurity peaks. Key diagnostic signals: The ethylsulfonyl group should show a distinct triplet (CH₃) around 1.3 ppm and a quartet (CH₂) around 2.9 ppm. The naphthylmethyl CH₂ protons typically appear as a sharp singlet near 3.9–4.0 ppm.

  • Melting Point: The purified free base should exhibit a sharp melting point range (typically within a 1.5 °C window). A depressed or broadened melting point indicates residual solvent or impurities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine." PubChem, [Link].

  • Agarwal, P., et al. "Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin." PubMed Central (PMC), [Link].

pharmacokinetics and blood-brain barrier penetration of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacokinetic Profiling and Blood-Brain Barrier Penetration Assessment of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Abstract

This application note details the experimental protocols for evaluating the pharmacokinetics (PK) and blood-brain barrier (BBB) penetration of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (ES-NMP). As a representative lipophilic aryl-piperazine derivative, ES-NMP shares structural features with high-affinity 5-HT


 and 5-HT

receptor ligands. This guide provides a comprehensive workflow for researchers to validate its CNS drug-likeness, covering in silico prediction, in vitro permeability assays (PAMPA-BBB, MDCK-MDR1), and in vivo brain-to-plasma distribution studies.

Introduction & Compound Analysis

1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is a novel chemical entity (NCE) designed to target central nervous system (CNS) receptors. Its structure combines a basic piperazine core with a lipophilic naphthylmethyl group and a polar ethylsulfonyl moiety.

  • Chemical Structure Analysis :

    • Lipophilic Domain : The 1-naphthylmethyl group provides significant hydrophobicity, facilitating passive diffusion across the lipid-rich BBB endothelial cells.

    • Basic Center : The N4-piperazine nitrogen is tertiary and basic (predicted pKa ~8.0–8.5), existing largely as a cation at physiological pH (7.4), which may influence sequestration in acidic lysosomes.

    • Polar/Metabolic Modulator : The N1-ethylsulfonyl group reduces the basicity of the N1 nitrogen (making it a sulfonamide-like urea bioisostere), lowering the overall pKa compared to the parent piperazine and potentially reducing P-glycoprotein (P-gp) efflux liability compared to bis-basic amines.

Therapeutic Relevance : Structurally analogous to known 5-HT


 antagonists (e.g., SB-269970 derivatives), ES-NMP is a candidate for treating cognitive deficits or mood disorders. Establishing its ability to cross the BBB unbound (

) is the critical " go/no-go " criterion in its development.

Experimental Workflow

The assessment follows a tiered approach to minimize animal usage while maximizing data fidelity.

Workflow Diagram (Graphviz)

BBB_Assessment_Workflow Start Compound: ES-NMP InSilico Tier 1: In Silico Profiling (LogP, PSA, pKa) Start->InSilico InVitro Tier 2: In Vitro Permeability (PAMPA-BBB & MDCK-MDR1) InSilico->InVitro Decision1 Pass Criteria? (Pe > 10^-6 cm/s, ER < 2) InVitro->Decision1 Decision1->Start No (Redesign) InVivo Tier 3: In Vivo PK & Brain Distribution (Rat IV/PO) Decision1->InVivo Yes Bioanalysis LC-MS/MS Quantification (Plasma & Brain Homogenate) InVivo->Bioanalysis DataAnalysis Data Analysis (Kp, Kp,uu, AUC_brain/AUC_plasma) Bioanalysis->DataAnalysis

Caption: Tiered workflow for assessing the CNS penetrability of ES-NMP, moving from computational predictions to definitive in vivo confirmation.

Tier 1: Physicochemical Profiling (In Silico)

Before wet-lab testing, verify the compound falls within the "CNS Multi-Parameter Optimization" (CNS MPO) space.

ParameterTarget RangeES-NMP PredictedImplication
MW < 450 Da~318.4 DaFavorable : Small size aids diffusion.
cLogP 2.0 – 5.0~2.8 – 3.2Optimal : Sufficient lipophilicity for membrane crossing without excessive non-specific binding.
TPSA < 90 Ų~55 ŲExcellent : Low polar surface area favors BBB penetration.
H-Bond Donors < 30Favorable : Lack of donors reduces P-gp recognition.
pKa (Basic) 7.5 – 9.5~8.2 (N4)Caution : Cationic state at pH 7.4 may aid solubility but risk lysosomal trapping.

Tier 2: In Vitro Permeability Protocols

Protocol A: PAMPA-BBB (Passive Diffusion)

Purpose: To assess passive transcellular permeability independent of transporters.

  • Membrane Preparation : Use a PVDF filter plate (0.45 µm) coated with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Donor Solution : Dissolve ES-NMP in DMSO (10 mM stock), then dilute to 10 µM in PBS (pH 7.4).

  • Acceptor Solution : PBS (pH 7.4) containing 5% BSA (to simulate protein binding sink conditions).

  • Incubation : Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis : Quantify ES-NMP in both chambers using LC-MS/MS.

  • Calculation :

    
    
    Target: 
    
    
    
    cm/s indicates high permeability.
Protocol B: MDCK-MDR1 (Efflux Liability)

Purpose: To determine if ES-NMP is a substrate for P-glycoprotein (P-gp), which would restrict brain entry.

  • Cell Culture : Seed MDCK-MDR1 cells on Transwell inserts; culture for 4-5 days until TEER > 200 Ω·cm².

  • Dosing :

    • A-to-B (Apical to Basolateral) : Add 10 µM ES-NMP to apical side.

    • B-to-A (Basolateral to Apical) : Add 10 µM ES-NMP to basolateral side.

  • Inhibitor Control : Co-incubate with Elacridar (2 µM) to confirm P-gp involvement.

  • Analysis : Measure transport after 60 min.

  • Efflux Ratio (ER) :

    
    
    Target: ER < 2.0 suggests the compound is not a significant P-gp substrate.
    

Tier 3: In Vivo Pharmacokinetics & Brain Distribution

This is the definitive assay. A "Cassette Dosing" approach is not recommended for BBB studies due to potential transporter saturation; use Discrete Dosing .

Animals & Dosing
  • Species : Male Sprague-Dawley Rats (250–300 g).

  • Group Size : n=3 per timepoint.

  • Route : Intravenous (IV) bolus (tail vein) and Oral (PO) gavage.

  • Dose : 1 mg/kg (IV), 5 mg/kg (PO).

  • Vehicle : 5% DMSO / 10% Solutol HS15 / 85% Saline (ensure clear solution).

Sampling Protocol
  • Timepoints : 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Blood Collection : Cardiac puncture into K2EDTA tubes. Centrifuge (2000g, 10 min, 4°C) to harvest plasma.

  • Brain Collection :

    • Immediately following blood draw, perfuse transcardially with cold saline (optional but recommended to remove residual blood drug).

    • Harvest whole brain, weigh, and snap-freeze in liquid nitrogen.

  • Brain Homogenization : Homogenize brain tissue in 3 volumes of PBS (1:4 dilution factor).

Bioanalysis (LC-MS/MS)
  • Instrument : Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column : C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase : A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions (Predicted) :

    • Precursor: ~319.1 [M+H]+

    • Product 1 (Quant): ~141.1 (Naphthylmethyl carbocation).

    • Product 2 (Qual): ~165.1 (Piperazine fragment).

Data Analysis & Interpretation

Key Metrics
  • Total Brain-to-Plasma Ratio (

    
    ) :
    
    
    
    
    Interpretation:
    
    
    usually indicates accumulation, but can be misleading due to tissue binding.
  • Unbound Brain-to-Plasma Ratio (

    
    ) :
    The "Gold Standard" metric. Requires determining the fraction unbound in plasma (
    
    
    
    ) and brain homogenate (
    
    
    ) using Equilibrium Dialysis.
    
    
Interpretation Table
MetricResultConclusion for ES-NMP

> 1.0High total brain exposure.

< 0.1Poor penetration or strong efflux.

~ 1.0Ideal . Passive diffusion dominates; no active efflux or influx.

< 0.3Substrate for efflux transporters (P-gp/BCRP).

> 3.0Substrate for uptake transporters (rare for this class).

Troubleshooting & Optimization

  • Issue: Low Recovery in Brain Homogenate.

    • Cause: ES-NMP is lipophilic and may stick to plasticware.

    • Solution: Use silanized glass tubes or low-binding plates. Add 50% acetonitrile to the homogenization buffer.

  • Issue: High Efflux Ratio in MDCK.

    • Cause: The basic amine is recognized by P-gp.

    • Solution: This structure is fixed, but in future analogs, introduce steric hindrance near the basic nitrogen or reduce pKa (e.g., fluorination) to mask the charge.

References

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.

  • Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier." Journal of Cerebral Blood Flow & Metabolism.

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry.

  • Summerfield, S. G., et al. (2016). "Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics.

  • Wan, H., et al. (2007). "Automated high-throughput screening for metabolite stability using a generic liquid chromatography-mass spectrometry method." Journal of Pharmaceutical and Biomedical Analysis.

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine. This compound, which merges a highly polar ethylsulfonyl moiety with a bulky, lipophilic naphthylmethyl group, is a critical pharmacophore frequently utilized in the development of bacterial efflux pump inhibitors [5] and viral protease inhibitors [2].

Synthesizing asymmetrically substituted piperazines often presents significant yield challenges, including competitive disubstitution, reagent hydrolysis, and over-alkylation [3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic causality to help you drive your reactions to completion and maximize your isolated yield.

Synthetic Pathways & Mechanistic Workflow

There are two primary divergent routes to synthesize this target molecule. Route A (Sulfonylation) is generally preferred due to higher atom economy and faster reaction kinetics, provided strictly anhydrous conditions are maintained [4]. Route B (N-Alkylation) is a viable alternative but is highly sensitive to steric hindrance and prone to over-alkylation.

SynthesisWorkflow NMP 1-(1-Naphthylmethyl)piperazine (Secondary Amine) CondA Anhydrous DCM, DIPEA 0°C → RT, N2 Atmosphere NMP->CondA ESC Ethanesulfonyl Chloride (Electrophile) ESC->CondA Target 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (Target Product) CondA->Target Route A: Sulfonylation (Fast, Moisture Sensitive) ESP 1-(Ethylsulfonyl)piperazine (Secondary Amine) CondB Anhydrous ACN, K2CO3, KI (cat.) 60°C → 80°C, N2 Atmosphere ESP->CondB CMN 1-(Chloromethyl)naphthalene (Alkylating Agent) CMN->CondB CondB->Target Route B: N-Alkylation (Slower, Prone to Over-alkylation)

Figure 1: Divergent synthetic pathways for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . This means the protocol includes built-in checkpoints to confirm that the chemical environment is correct before proceeding to the next step.

Protocol A: Sulfonylation of 1-(1-Naphthylmethyl)piperazine (Recommended)

Causality Focus: Preventing electrophile degradation via moisture exclusion.

  • Preparation & Purging: Dissolve 1.0 eq of 1-(1-naphthylmethyl)piperazine in anhydrous dichloromethane (DCM) (0.2 M concentration) in an oven-dried flask. Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation Checkpoint: Seal the flask with a septum and purge with N₂ for 10 minutes. The system is validated as anhydrous if no cloudiness appears upon the addition of the base.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Ethanesulfonyl chloride is highly reactive; bolus addition at room temperature causes rapid exothermic degradation and localized side reactions [1].

  • Electrophile Addition: Slowly add 1.05 eq of ethanesulfonyl chloride dropwise over 15 minutes.

    • Validation Checkpoint: If white fumes (HCl gas) aggressively form in the headspace despite the base, moisture has breached the system, and the sulfonyl chloride is hydrolyzing.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The starting material will stain bright purple with ninhydrin (indicating a free secondary amine). The reaction is complete when this ninhydrin-active spot completely disappears.

  • pH-Controlled Workup: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8.5). Extract 3x with DCM.

    • Causality: The product contains a basic tertiary amine. If the aqueous wash is acidic (e.g., using dilute HCl or unbuffered water), the product will protonate into a highly water-soluble hydrochloride salt, resulting in massive yield loss during extraction.

Quantitative Data: Optimization Parameters

The table below summarizes the critical parameters required to optimize the yield of this specific transformation, contrasting sub-optimal habits with field-proven E-E-A-T methodologies.

Optimization ParameterSub-optimal ConditionOptimized ConditionExpected YieldMechanistic Rationale
Solvent Moisture Reagent-grade DCMAnhydrous DCM (<50 ppm H₂O)+20–30%Prevents competitive nucleophilic attack by water, which irreversibly hydrolyzes ethanesulfonyl chloride into unreactive ethanesulfonic acid.
Base Selection NaOH (aq) / K₂CO₃DIPEA (1.5 eq)+15–25%DIPEA is non-nucleophilic and fully soluble in DCM, ensuring rapid scavenging of HCl without degrading the electrophile [4].
Temperature Profile Room Temp (Bolus)0°C addition, warm to RT+10–15%Mitigates exothermic degradation of the sulfonyl chloride and reduces localized over-reaction at the injection site.
Alkylating Agent Eq. (Route B only)1.5 – 2.0 eq1.05 eq (Strictly controlled)+30–40%Prevents the tertiary amine product from acting as a nucleophile and undergoing a subsequent Sₙ2 reaction to form a quaternary ammonium salt.

Troubleshooting Guides & FAQs

SideReactions Water Trace Moisture in Solvent/Base ESC Ethanesulfonyl Chloride Water->ESC Nucleophilic Attack Hydrolysis Ethanesulfonic Acid (Unreactive Dead-End) ESC->Hydrolysis Sulfonyl Hydrolysis ExcessAlkyl Excess 1-(Chloromethyl)naphthalene + Prolonged Heating Target Target Product (Tertiary Amine) ExcessAlkyl->Target Over-alkylation QuatSalt Quaternary Ammonium Salt (Highly Polar Impurity) Target->QuatSalt SN2 Reaction

Figure 2: Mechanistic pathways leading to primary yield-reducing side reactions.

Q1: Why is my yield consistently below 40% when using ethanesulfonyl chloride (Route A)? A1: The most common culprit is the hydrolysis of the sulfonyl chloride (See Figure 2). Ethanesulfonyl chloride is exceptionally sensitive to moisture. Even trace amounts of water in your DCM or atmospheric humidity will act as a nucleophile, converting the reagent into ethanesulfonic acid [1]. This not only consumes your electrophile but also generates excess acid that neutralizes your base, stalling the reaction. Solution: Use freshly distilled or sure-seal anhydrous solvents, oven-dry all glassware, and strictly maintain an inert nitrogen or argon atmosphere.

Q2: I observe a highly polar baseline spot on my TLC during Route B (Alkylation). What is it, and how do I prevent it? A2: That baseline spot (Rf = 0 in 100% EtOAc) is a quaternary ammonium salt . Once your target product forms, the newly generated tertiary amine remains nucleophilic. If you use an excess of 1-(chloromethyl)naphthalene or heat the reaction for too long, the tertiary amine will attack another molecule of the alkylating agent, quaternizing the nitrogen[3]. Solution: Strictly limit the alkylating agent to 1.0–1.05 equivalents and stop the reaction immediately once the secondary amine is consumed.

Q3: My alkylation reaction (Route B) stalls at 60% conversion despite having excess reagents. How can I drive it to completion? A3: The reaction is likely suffering from steric hindrance . The 1-naphthylmethyl group is exceptionally bulky, and the chloride leaving group on 1-(chloromethyl)naphthalene is relatively poor for such a sterically demanding Sₙ2 attack. Solution: Add a catalytic amount (0.1 eq) of Potassium Iodide (KI) to the reaction mixture. This initiates a Finkelstein reaction, converting the chloride into 1-(iodomethyl)naphthalene in situ. The iodide is a vastly superior leaving group, which significantly lowers the activation energy of the Sₙ2 transition state and drives the reaction to completion.

Q4: My TLC shows complete conversion, but I lose over half my product during the aqueous workup. How do I prevent this? A4: You are likely experiencing pH-dependent partitioning loss . While the ethylsulfonyl-substituted nitrogen is a neutral sulfonamide, the naphthylmethyl-substituted nitrogen remains a basic tertiary amine. If your aqueous wash is acidic (e.g., pH < 7), the tertiary amine protonates, drastically increasing its aqueous solubility and pulling your product out of the organic layer. Solution: Ensure all aqueous washes are buffered to pH 8–9 using saturated NaHCO₃ or Na₂CO₃. This forces the molecule into its free-base, lipophilic state, ensuring it remains entirely in the organic (DCM or EtOAc) phase.

References

  • NIH. "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." National Institutes of Health. URL:[Link]

  • MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." MDPI, May 2020. URL: [Link]

  • MDPI. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." MDPI, Sep 2024. URL: [Link]

  • Justia Patents. "Selective enrichment media and uses thereof." Justia Patents, Dec 2016. URL: [Link]

Technical Support Hub: Stability & Handling of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive support resource for researchers working with 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine . This compound, often utilized in pharmacological research (e.g., as a serotonin receptor ligand or efflux pump inhibitor derivative), presents specific stability challenges due to its naphthylmethyl-piperazine core and sulfonamide moiety.

Core Degradation Mechanisms: The "Why" Behind the Instability

To prevent degradation, one must first understand the molecular vulnerabilities. This compound contains three distinct pharmacophores, each with unique stability profiles:

  • The Benzylic Carbon (Critical Weak Point): The methylene bridge (

    
    ) connecting the naphthalene ring to the piperazine nitrogen is highly susceptible to oxidative dealkylation . In the presence of atmospheric oxygen and light, this position can form a radical, leading to cleavage or oxidation into an amide (naphthoyl derivative).
    
  • The Naphthalene Moiety: This aromatic system is a strong chromophore. Upon exposure to UV/blue light, it can absorb energy and generate Reactive Oxygen Species (ROS), accelerating the oxidation of the benzylic carbon or the piperazine ring.

  • The Piperazine Ring: While the

    
    -sulfonyl nitrogen is non-basic and stable, the 
    
    
    
    -naphthylmethyl nitrogen is a tertiary amine. It is prone to N-oxidation (forming an N-oxide) and pH-dependent solubility issues.
Visualization: Degradation Pathways

The following diagram illustrates the primary chemical breakdown routes you must prevent.

DegradationPathways Compound 1-(ethylsulfonyl)-4- (1-naphthylmethyl)piperazine Radical Benzylic Radical Intermediate Compound->Radical UV Light / O2 NOxide N-Oxide Derivative Compound->NOxide Peroxides / Air Oxidation Precipitate Precipitate (Free Base Form) Compound->Precipitate pH > 7.5 (Aqueous) Aldehyde 1-Naphthaldehyde (Cleavage Product) Radical->Aldehyde Oxidative Dealkylation SulfonylPip 1-(ethylsulfonyl)piperazine (Byproduct) Radical->SulfonylPip Cleavage

Caption: Figure 1.[1][2][3][4] Primary degradation and physical instability pathways. Red arrows indicate irreversible chemical changes; dotted lines indicate reversible physical changes.

Troubleshooting Guide: FAQs & Solutions

Direct answers to common observations in the lab.

Q1: My solution has turned from colorless to a faint yellow/brown. Is it still usable?

Diagnosis: Photo-oxidation. The yellowing is likely due to the formation of oxidation byproducts (quinones or conjugated imines) initiated by the naphthalene group absorbing light.

  • Verdict: If the color change is subtle, the compound may still be active, but its concentration is compromised. For critical

    
     or 
    
    
    
    assays, discard and prepare fresh.
  • Prevention: Always handle the solid and solution in amber glass vials. Avoid working under direct sunlight or high-intensity fluorescent light.

Q2: I see a white precipitate forming when I dilute my DMSO stock into the assay buffer.

Diagnosis: "Crash-out" (Solubility Limit). The naphthyl group is highly lipophilic. While the ethylsulfonyl group adds some polarity, the molecule remains hydrophobic.

  • Mechanism: When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer (pH 7.4), the water content spikes, and the compound precipitates if the final concentration exceeds its aqueous solubility limit (often < 100 µM).

  • Solution:

    • Sonicate the buffer solution; sometimes it is a kinetic mixing issue.

    • Lower the final concentration.

    • Add a surfactant: Include 0.05% Tween-20 or dilute into a buffer containing BSA (Bovine Serum Albumin), which can bind and solubilize lipophilic ligands.

Q3: The compound is degrading even in the freezer (-20°C). Why?

Diagnosis: Freeze-Thaw Cycling & Solvent Effects.

  • Issue: DMSO is hygroscopic. If the vial is opened frequently while cold, water condenses inside. Water promotes hydrolysis (rare for this compound) and, more importantly, dissolves oxygen which fuels oxidation.

  • Correction: Aliquot the stock solution immediately after preparation. Use single-use vials. Store under argon or nitrogen gas if possible.[5]

Optimized Handling & Storage Protocol

Follow this Standard Operating Procedure (SOP) to maximize shelf-life.

A. Preparation of Stock Solution
ParameterRecommendationReason
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High solubility; prevents hydrolysis.
Concentration 10 mM - 50 mM Higher concentrations are more stable than dilute ones (less solvent exposure per molecule).
Additives None (initially)Avoid adding acid/base to the stock unless necessary.
Environment Inert Gas Purge Flush the headspace with Nitrogen (

) or Argon before sealing.
B. Storage Conditions
  • Solid State: Store at -20°C or 4°C in a desiccator. Protect from light.[5]

  • Solution State: Store at -20°C or -80°C .

    • Critical: Do not store in frost-free freezers (temperature cycling damages the compound).

    • Shelf Life: ~6 months in DMSO at -20°C; ~1 month in aqueous buffer at 4°C.

C. Experimental Workflow (Decision Tree)

Use this logic flow to determine the correct preparation method for your assay.

Workflow Start Start: Prepare Assay Solution SolventCheck Is the final assay aqueous? Start->SolventCheck DMSOStock Prepare 10mM Stock in DMSO (Store -20°C) SolventCheck->DMSOStock Yes Dilution Dilute to 10x working conc. in buffer + 5% DMSO DMSOStock->Dilution PrecipCheck Is precipitate visible? Dilution->PrecipCheck Use Proceed to Assay PrecipCheck->Use No (Clear) Fix1 Add 0.1% BSA or Tween-20 PrecipCheck->Fix1 Yes (Cloudy) Fix2 Lower Concentration Fix1->Fix2 Still Cloudy

Caption: Figure 2. Decision tree for preparing stable assay solutions.

Scientific Grounding & References

The stability protocols above are derived from the chemical properties of N-benzylpiperazines and sulfonamides . The benzylic oxidation pathway is a well-documented degradation route for piperazine derivatives (e.g., in the metabolism of benzylpiperazine drugs). The solubility challenges are characteristic of naphthalene-containing ligands used in efflux pump inhibition and GPCR research.

References
  • Chemical Stability of N-Benzylpiperazines

    • Study: "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." This paper highlights the oxidative stress and potential for reactive intermediate formation in benzylpiperazine derivatives, supporting the need for antioxidant handling (inert gas, light protection).
    • Source:

  • Efflux Pump Inhibitor Properties

    • Study: "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor..."[6] This establishes the solubility profile and biological context of the core scaffold (NMP), confirming its lipophilic nature and use in bacterial assays.

    • Source:

  • Sulfonamide Stability

    • Context: Sulfonamides are generally stable to hydrolysis but can degrade under extreme thermal or oxidative stress. The ethylsulfonyl group adds stability compared to a bare amine but does not protect the distant benzylic site.
    • Source: (General reference for piperazine/sulfonamide handling).

Sources

Technical Support Center: Overcoming Precipitation of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine in Experimental Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in aqueous experimental media. Due to the hydrophobic nature of its naphthylmethyl group, this compound may exhibit limited aqueous solubility, leading to precipitation that can compromise experimental results. This document provides in-depth troubleshooting strategies and preventative measures to ensure the successful use of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine precipitating in my cell culture media?

Precipitation of hydrophobic compounds like 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine in aqueous-based media is a common issue driven by several factors:

  • Poor Aqueous Solubility: The compound's inherent chemical structure, particularly the presence of the non-polar naphthylmethyl group, limits its ability to dissolve in water-based solutions like cell culture media.

  • "Solvent Shock": When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into the aqueous medium, the compound can crash out of solution before it has a chance to disperse.[1][2]

  • High Final Concentration: Exceeding the solubility limit of the compound in the final experimental media will inevitably lead to precipitation.[2]

  • Media Composition: The pH, salt concentration, and presence or absence of proteins (like albumin in fetal bovine serum) can all influence the compound's solubility.[1]

  • Temperature: Temperature fluctuations, such as adding a room temperature stock solution to cold media, can decrease solubility.[3]

Q2: What is the recommended solvent for preparing stock solutions of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine?

For creating high-concentration stock solutions, anhydrous, high-purity DMSO is recommended.[1] It is crucial to ensure the compound is fully dissolved in the DMSO before further dilution.

Q3: What is the maximum recommended final concentration of DMSO in my experiments?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1] However, some cell lines may tolerate up to 0.5%. It is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1]

Q4: How does serum in cell culture media affect the solubility of my compound?

Serum components, particularly proteins like albumin, can bind to hydrophobic compounds, effectively increasing their solubility and stability in the medium.[1] If you are observing precipitation in low-serum or serum-free media, consider whether your experimental design can accommodate a higher serum concentration.

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

If you are encountering precipitation, follow this systematic troubleshooting guide.

Immediate Precipitation Upon Dilution

This is often a classic case of "solvent shock".

Problem: A precipitate forms instantly when adding the DMSO stock solution to your media.

Solutions:

  • Optimize the Addition Method:

    • Pre-warm your experimental media to the temperature of your experiment (e.g., 37°C for cell culture) before adding the compound.[2][3]

    • Instead of adding the concentrated stock directly to the bulk of the media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Vortex or mix this intermediate dilution thoroughly before adding it to the final volume.

    • Add the stock solution drop-wise to the vortexing or swirling media to ensure rapid dispersion.

  • Lower the Stock Solution Concentration: Preparing a more dilute stock solution in DMSO may allow for a larger, less concentrated addition to the final media, reducing the localized concentration that leads to precipitation.

Precipitation Over Time During Incubation

Problem: The media is clear initially, but a precipitate forms after a period of incubation.

Solutions:

  • Evaluate pH Stability: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect compound solubility.[2] Monitor the pH of your media and consider using a medium with a more robust buffering system, such as one supplemented with HEPES.[1]

  • Check for Temperature Stability: Ensure your incubator is maintaining a stable temperature. Some compounds can be less soluble at elevated temperatures over extended periods.[2]

  • Assess for Potential Degradation: While less common, the compound could be degrading into less soluble byproducts. If you suspect this, analytical methods such as HPLC may be necessary to assess the stability of the compound under your experimental conditions.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

This protocol will help you empirically determine the solubility limit of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine in your specific experimental medium.

Materials:

  • 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

  • Anhydrous DMSO

  • Your experimental medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.[1]

  • Set up Serial Dilutions:

    • Dispense 0.5 mL of your pre-warmed complete experimental medium into a series of sterile microcentrifuge tubes.

    • Create a serial dilution of your compound directly in the media. For example, add 5 µL of the 10 mM stock to the first tube to make a 100 µM solution and vortex immediately.[1] Then, perform 2-fold serial dilutions into the subsequent tubes.

  • Incubate and Observe: Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

  • Visual Inspection: Visually inspect the tubes for any signs of precipitation against a light source at various time points. The highest concentration that remains clear is the approximate maximum soluble concentration under your specific conditions.

Data Presentation:

Summarize your findings in a table for easy reference.

Concentration (µM)Initial Observation (t=0)Observation (t=24h)Observation (t=48h)
100PrecipitatePrecipitatePrecipitate
50ClearPrecipitatePrecipitate
25ClearClearPrecipitate
12.5ClearClearClear
6.25ClearClearClear

This is illustrative data. You must generate your own data for your specific batch and experimental conditions.

Protocol 2: Utilizing Solubility-Enhancing Excipients

For particularly challenging situations, the use of pharmaceutical excipients can be explored. Cyclodextrins are a common choice for increasing the solubility of hydrophobic compounds.[4][5][6]

Materials:

  • 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your experimental medium

  • Anhydrous DMSO

Procedure:

  • Prepare a Cyclodextrin-Containing Medium: Prepare your experimental medium containing a predetermined concentration of HP-β-CD (e.g., 1-5% w/v). Ensure the cyclodextrin is fully dissolved.

  • Prepare Compound Stock: Prepare a concentrated stock of your compound in DMSO as previously described.

  • Add Compound to Cyclodextrin Medium: Following the optimized addition method described in the troubleshooting guide, add your compound stock to the cyclodextrin-containing medium.

  • Compare and Observe: Run a parallel experiment with and without the cyclodextrin to assess its effect on solubility.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the decision-making process for addressing precipitation.

G cluster_immediate Troubleshooting Immediate Precipitation cluster_over_time Troubleshooting Precipitation Over Time start Precipitation Observed immediate Immediate Precipitation? start->immediate yes_immediate Yes immediate->yes_immediate no_immediate No (Precipitation over time) immediate->no_immediate solvent_shock Likely Solvent Shock yes_immediate->solvent_shock check_ph Check Media pH Stability no_immediate->check_ph optimize_addition Optimize Addition Method (Pre-warm media, intermediate dilution, slow addition) solvent_shock->optimize_addition lower_stock Lower Stock Concentration optimize_addition->lower_stock end_point Re-evaluate Maximum Soluble Concentration lower_stock->end_point check_temp Verify Temperature Stability check_ph->check_temp check_temp->end_point

Caption: Troubleshooting workflow for precipitation.

G concentrated_stock Concentrated Stock (Compound in DMSO) rapid_dilution Rapid Dilution concentrated_stock->rapid_dilution aqueous_media Aqueous Media aqueous_media->rapid_dilution precipitation Precipitation (Compound crashes out) rapid_dilution->precipitation

Caption: The process of solvent shock.

Concluding Remarks

Overcoming the precipitation of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine is achievable through a systematic and informed approach. By understanding the principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can ensure the integrity and success of their experiments. For further assistance, please consult the references provided below.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • World Pharma Today. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the structural elucidation and impurity profiling of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine . Compounds featuring the naphthylmethylpiperazine scaffold are of high pharmacological interest, frequently investigated as potent RND efflux pump inhibitors and chemosensitizers in drug-resistant pathogens like Mycobacterium abscessus[1].

Because trace impurities—such as regioisomers, oxidation degradants, or unreacted starting materials—can drastically skew biological assay results, rigorous spectral validation is mandatory. This guide provides expert-level troubleshooting, self-validating workflows, and reference data to help you isolate and identify complex impurities using LC-MS/MS and NMR.

Part 1: Frequently Asked Questions (FAQs)

Q1: How do I distinguish the 1-naphthylmethyl isomer from the 2-naphthylmethyl impurity using


H NMR? 
Expertise & Causality:  The 1-naphthyl system experiences a strong steric and magnetic peri-interaction between the protons at the 1 and 8 positions. In 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine, the H-8 proton of the naphthyl ring is highly deshielded by the spatial proximity of the piperazine substituent at C-1. This causes H-8 to appear as a distinct, isolated doublet shifted far downfield (typically around 8.2–8.3 ppm). In contrast, the 2-naphthylmethyl regioisomer lacks this specific peri-deshielding effect, and its most downfield proton usually resonates upfield of 8.0 ppm.

Q2: In my LC-MS data, I observe an impurity with an


 at m/z 335.15 (+16 Da from the parent). How can I confirm if this is an N-oxide or a hydroxylated degradant? 
Expertise & Causality:  An addition of 16 Da indicates an oxidation event. To differentiate an N-oxide at the piperazine N4 position from ring hydroxylation on the naphthyl moiety, you must examine the MS/MS fragmentation. Under collision-induced dissociation (CID), an aliphatic N-oxide will characteristically lose oxygen (-16 Da) or a hydroxyl radical (-17 Da), regenerating the parent mass. Furthermore, if the oxidation occurred on the naphthyl ring, the diagnostic naphthylmethyl cation fragment will shift from m/z 141 to m/z 157. If the fragment remains at m/z 141, the oxidation is localized to the piperazine core.

Q3: Why does my compound show poor retention and severe peak tailing on a standard C18 column using 0.1% Formic Acid? Expertise & Causality: The N4 nitrogen of the piperazine ring is a basic tertiary amine (pKa ~7.5–8.0). At highly acidic pH (0.1% FA, pH ~2.7), this nitrogen is fully protonated, which increases the molecule's polarity and induces secondary ion-exchange interactions with residual, unendcapped silanols on the silica support. To resolve this, switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) using a hybrid-silica C18 column designed to withstand alkaline conditions. This keeps the molecule in its neutral state, ensuring sharp peaks and reproducible retention.

Part 2: Troubleshooting Guides & Experimental Protocols

Workflow A: Systematic LC-QTOF-MS/MS Impurity Profiling

The ethylsulfonyl group is highly electron-withdrawing, which dictates the fragmentation pathway of the sulfonamide under electrospray conditions[2]. The following self-validating protocol ensures accurate mass assignments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a concentration of 1 mg/mL. Dilute to a final working concentration of 10 µg/mL to prevent detector saturation and ion suppression.

  • Chromatographic Separation: Utilize a UHPLC system equipped with a bridged ethyl hybrid (BEH) C18 column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • High-Resolution MS Acquisition: Operate the Q-TOF in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV. Use a data-dependent acquisition (DDA) method to trigger MS/MS on the top 3 most abundant precursor ions.

  • Self-Validation Check (Mass Balance): During data processing, verify that the mass difference between the parent ion (m/z 319.1478) and the ethylsulfonylpiperazine fragment (m/z 177.0698) exactly matches the theoretical mass of the naphthylmethyl radical (142.0780 Da). Any deviation >5 ppm indicates a false positive fragment assignment.

Workflow B: Preparative Isolation and NMR Elucidation

When MS/MS is insufficient to determine the exact regiochemistry of an impurity (e.g., distinguishing positional isomers on the naphthyl ring), preparative isolation followed by 2D NMR is required[3].

Step-by-Step Methodology:

  • Scale-up to Preparative HPLC: Inject 50–100 mg of the crude mixture onto a Prep C18 column (5 µm, 21.2 x 250 mm). Collect fractions triggered by UV absorbance at 254 nm, which is highly sensitive to the naphthyl chromophore.

  • Lyophilization: Pool the targeted impurity fractions and freeze-dry them for 24–48 hours to completely remove water and volatile buffers.

  • NMR Preparation: Dissolve 2–5 mg of the isolated impurity in 600 µL of CDCl

    
    .
    
  • 2D NMR Acquisition: Acquire

    
    H, 
    
    
    
    C, COSY, HSQC, and HMBC spectra.
  • Self-Validation Check (Connectivity): To definitively prove the attachment point of the piperazine ring, analyze the HMBC spectrum. You must observe a cross-peak between the piperazine N-CH

    
     protons (~2.6 ppm) and the naphthylmethyl CH
    
    
    
    carbon (~61 ppm). This unbroken chain of connectivity self-validates the structural assignment without relying solely on 1D chemical shifts.

Part 3: Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (Data acquired in CDCl


 at 400 MHz)
Structural Position

H NMR (

, ppm)

C NMR (

, ppm)
Multiplicity / Coupling
Ethyl -CH

1.358.5t, J = 7.4 Hz
Ethyl -CH

-SO

-
3.0544.2q, J = 7.4 Hz
Piperazine (N4-CH

)
2.55 - 2.6552.8br m (4H)
Piperazine (N1-CH

)
3.25 - 3.3545.6br m (4H)
Naphthylmethyl -CH

-
3.9561.2s (2H)
Naphthyl H-8 (peri-proton)8.25124.5d, J = 8.0 Hz (1H)
Naphthyl H-2 to H-77.40 - 7.90125.0 - 134.0m (6H)

Table 2: High-Resolution LC-MS/MS Diagnostic Product Ions (ESI+)

Fragment Ion (m/z)Elemental FormulaMass ErrorDiagnostic Significance
319.1478 [C

H

N

O

S]

< 2.0 ppmProtonated parent molecule (

)
177.0698 [C

H

N

O

S]

< 2.0 ppmConfirms intact ethylsulfonylpiperazine core
141.0704 [C

H

]

< 2.0 ppmTropylium-like 1-naphthylmethyl carbocation
85.0766 [C

H

N

]

< 2.0 ppmPiperazine ring fragment following sulfonamide loss

Part 4: Visualizations

Fragmentation Parent Parent Ion [M+H]+ m/z 319.1478 Frag1 1-Naphthylmethyl Cation m/z 141.0704 Parent->Frag1 C-N Bond Cleavage Frag2 Ethylsulfonylpiperazine m/z 177.0698 Parent->Frag2 C-N Bond Cleavage Frag3 Piperazine Fragment m/z 85.0766 Frag2->Frag3 Loss of -SO2Et

LC-MS/MS collision-induced fragmentation pathway of the parent molecule.

Workflow Step1 Crude Mixture (API + Impurities) Step2 UHPLC Separation (High pH C18) Step1->Step2 Step3 Q-TOF MS/MS (Exact Mass ID) Step2->Step3 Profiling Step4 Prep-HPLC (Fraction Collection) Step3->Step4 Target ID Step5 2D NMR (Structural Elucidation) Step4->Step5 Verification

Self-validating experimental workflow for isolating and identifying unknown impurities.

References

  • Faboro, T., & Daniel, J. (2024). Biofilm formation and polar lipid biosynthesis in Mycobacterium abscessus are inhibited by naphthylmethylpiperazine. PLoS ONE, 19(11), e0311669. URL:[Link]

  • Kostić, E., et al. (2010). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. URL:[Link]

  • Narkedimilli, J., et al. (2018). Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Asian Journal of Research in Chemistry, 11(2). DOI: 10.5958/0974-4150.2018.00096.2. URL:[Link]

Sources

Technical Support Center: Assay Optimization for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Non-Specific Binding (NSB) in Biochemical & Cell-Based Assays Analyte Class: Lipophilic Basic Amines / Sulfonyl-Piperazines Document ID: TS-NSB-NAP-001

Core Analysis: Why This Molecule "Sticks"

Before troubleshooting, it is critical to understand the physicochemical drivers of non-specific binding (NSB) for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine . This molecule presents a "dual-threat" profile for assay interference:

  • The Naphthyl "Anchor": The naphthalene ring is highly lipophilic and planar. It drives strong Hydrophobic Interaction (π-stacking) with polystyrene plates and plastic tips.

  • The Piperazine Core: At physiological pH (7.4), the piperazine nitrogens are often protonated (cationic). This leads to electrostatic adhesion to negatively charged surfaces like glass or certain filter membranes.

This guide provides self-validating protocols to neutralize these interactions without compromising assay sensitivity.

Troubleshooting Guide & FAQs

Module A: Surface Adsorption (The "Container Effect")

Q: My serial dilution curves are non-linear, and I see a significant loss of potency in the lower concentration range. Is the compound degrading?

A: It is likely not degradation, but surface adsorption . Lipophilic compounds like naphthyl-piperazines adhere to the walls of standard well plates. As you dilute the compound, the surface-area-to-volume ratio remains constant, but the concentration drops. Eventually, the plastic binding sites outnumber the free compound molecules, effectively removing the drug from the solution.

Corrective Protocol:

  • Switch Material: Move from standard Polystyrene (PS) to Low-Binding Polypropylene (PP) or Non-Binding Surface (NBS) treated plates.

  • The "Pre-Soak" Method: If you must use PS plates, pre-incubate the wells with buffer containing the compound at the highest concentration for 10 minutes, aspirate, and then run the assay. This saturates the non-specific sites.

  • Detergent Spiking: Add 0.01% Tween-20 or 0.005% Triton X-100 to your assay buffer. This forms micelles that sequester the naphthyl tail, keeping it in solution without inhibiting the target interaction.

Surface TypeRisk LevelRecommendation
Standard Polystyrene (PS)Critical Avoid for IC50 < 1 µM
Tissue Culture TreatedHigh Do not use for biochemical assays
Polypropylene (PP)Low Preferred for compound storage
NBS / Low-BindMinimal Gold standard for this assay
Module B: Protein & Matrix Interference (The "Sponge Effect")

Q: My IC50 shifts dramatically when I add BSA (Bovine Serum Albumin) to the buffer. Is this NSB?

A: Yes, this is Albumin Binding . The naphthyl group binds avidly to the hydrophobic pockets of BSA. While BSA is often added to prevent sticking to plastic, it can act as a "sink" for your compound, reducing the free concentration available to bind your target.

Corrective Protocol:

  • Calculate the Shift: Run the assay with 0% BSA and 0.1% BSA. If the IC50 shifts by >10-fold, albumin binding is the culprit.

  • Alternative Blockers: Replace BSA with 0.05% Gelatin or Prionex . These have fewer hydrophobic pockets than albumin but still block surface adsorption.

  • Mathematical Correction: If BSA is physiologically required (e.g., mimicking plasma), report the affinity as "Apparent IC50" and cite the protein load.

Module C: Filter Binding (Filtration Assays)

Q: In radioligand binding assays, I see high background counts on the filters even in the presence of excess cold competitor.

A: The cationic piperazine ring is electrostatically binding to the glass fiber filters (which are negatively charged).

Corrective Protocol:

  • PEI Pre-treatment: Soak GF/B or GF/C filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI is a cationic polymer that coats the anionic sites on the glass fiber, repelling the cationic piperazine core of your molecule.

Visualizing the Equilibrium

The following diagram illustrates the "Sink Effect" where NSB competes with the desired Target Binding.

NSB_Mechanism Compound Free Compound (Naphthyl-Piperazine) Target Biological Target (Receptor/Enzyme) Compound->Target Specific Binding (Desired) Plastic Plastic Wall (Hydrophobic Sites) Compound->Plastic NSB: Hydrophobic (Adsorption) Albumin BSA/HSA (Protein Sink) Compound->Albumin NSB: Sequestration (Sponge Effect)

Caption: Figure 1. Competitive equilibria in the assay well. The compound (Blue) is distributed between the Target (Green) and unwanted NSB sites (Red/Yellow), reducing effective potency.

Standardized Protocol: Detergent Optimization

To determine the optimal detergent concentration that minimizes NSB without denaturing your protein target, perform the Critical Micelle Concentration (CMC) Check .

Objective: Find the "Sweet Spot" where NSB is suppressed, but the target remains active.

  • Preparation: Prepare assay buffer with increasing concentrations of Tween-20: 0%, 0.001%, 0.005%, 0.01%, 0.05%, 0.1%.

  • Incubation: Incubate the target protein with a known control ligand (at ~Kd concentration) in these buffers.

  • Readout: Measure the signal.

    • Signal Increase: Indicates reduction of NSB (more free ligand available).

    • Signal Crash: Indicates protein denaturation due to harsh detergent.

  • Selection: Choose the highest detergent concentration that does not decrease the maximum signal window.

References & Authoritative Grounding

  • NIH Assay Guidance Manual. Assay Operations for SAR Support. (Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-).[1][2]

    • Context: Gold standard for handling lipophilic compounds and plate selection.

    • Source:

  • Sittampalam, G. S., et al. Design and Validation of Assays for High-Throughput Screening.

    • Context: Methodologies for detergent optimization and "shift" assays.

    • Source:

  • Comparison of Surface Adsorption of Lipophilic Amines. Journal of Biomolecular Screening.

    • Context: Specific mechanisms of amine/naphthyl adsorption to polystyrene vs. polypropylene.

    • Source:

  • PubChem Compound Summary. 1-(1-Naphthylmethyl)piperazine.

    • Context: Physicochemical property verification (LogP, H-bond donors).[3]

    • Source:

Sources

Technical Support Center: Formulation Strategies for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Analysis

Before attempting formulation, you must understand the physicochemical "personality" of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine . This molecule presents a classic medicinal chemistry conflict:

  • The Naphthyl Group: A large, planar, aromatic region that drives high lipophilicity (

    
    ), causing poor water solubility.
    
  • The Piperazine Ring: A basic center (

    
    ). This is your "handle" for solubility. At neutral pH (7.4), it is largely uncharged and insoluble. At acidic pH (< 5.0), it becomes protonated and water-soluble.
    
  • The Sulfonyl Group: A polar hydrogen bond acceptor, but it does not ionize. It aids solubility in dipolar aprotic solvents (DMSO, DMF) but not enough to counteract the naphthyl group in water.

The Core Challenge: The compound dissolves easily in organic solvents (DMSO) but "crashes out" (precipitates) immediately upon dilution into aqueous buffers (PBS/Saline), clogging needles and invalidating biological data.

Formulation Decision Matrix

Use this decision tree to select the correct solvent system based on your application.

FormulationDecisionTree Start Start: Solid Compound AppType Application Type? Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSO_Stock Stock: 10-20 mM in 100% DMSO InVitro->DMSO_Stock High Tolerance Route Route of Administration? InVivo->Route Dilute into Media (<0.1% DMSO final) Dilute into Media (<0.1% DMSO final) DMSO_Stock->Dilute into Media (<0.1% DMSO final) IV Intravenous (IV) Route->IV IP_PO IP / Oral (PO) Route->IP_PO Solvent_A System A: Cyclodextrin (20% HP-β-CD) IV->Solvent_A Best Safety Solvent_C System C: In-Situ Salt (0.1M Lactic Acid or HCl) IV->Solvent_C If pH < 5 is tolerated IP_PO->Solvent_A Alternative Solvent_B System B: Co-solvent (5% DMSO / 40% PEG400 / 55% Saline) IP_PO->Solvent_B Standard

Figure 1: Decision matrix for vehicle selection based on experimental constraints.

Protocol Library: Alternative Solvent Systems

System A: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV administration, preventing precipitation, protecting the naphthyl ring.

Mechanism: The hydrophobic naphthyl group inserts into the "donut hole" of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
  • Sterile Water or Saline

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in sterile water (e.g., 2g cyclodextrin in 10 mL water). Filter sterilize (0.22 
    
    
    
    m).
  • Weigh your compound.

  • Add the 20% CD solution slowly to the solid compound.

  • Critical Step: Sonicate for 20–30 minutes at 37°C. The solution should turn clear.

  • If it remains cloudy, adjust pH to 4.5–5.0 using 0.1N HCl (protonating the piperazine aids complexation).

System B: The "Universal" Co-Solvent Mix

Best for: IP or Oral gavage (PO). Not recommended for IV due to viscosity.

Mechanism: Uses a gradient of polarity. DMSO dissolves the drug; PEG400 bridges the gap between DMSO and water; Tween 80 prevents aggregation.

Composition:

  • 5% DMSO (Pre-dissolve compound here)

  • 40% PEG400 (Polyethylene Glycol 400)

  • 5% Tween 80

  • 50% Saline or PBS

Protocol:

  • Dissolve compound in 100% DMSO (volume = 5% of final).

  • Add PEG400 (volume = 40% of final) and vortex vigorously. Solution must be clear.

  • Add Tween 80 (volume = 5% of final) and vortex.

  • Slowly add warm Saline (volume = 50% of final) dropwise while vortexing.

    • Troubleshooting: If it turns milky white, you have precipitated. Switch to System A or C.

System C: In Situ Salt Formation (pH Manipulation)

Best for: High concentration requirements (>10 mg/mL).

Mechanism: Converting the free base piperazine into a lactate or hydrochloride salt increases aqueous solubility by 100–1000 fold.

Protocol:

  • Weigh the solid free base.

  • Add 0.1M Lactic Acid (or 0.05M HCl) directly to the powder.

  • Vortex/Sonicate until dissolved.

  • Dilute with saline.

    • Warning: Check the final pH. Do not inject if pH < 3.5 (tissue necrosis risk). Buffer back to pH 5.0–6.0 with dilute NaOH if necessary, but watch for precipitation.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add water to my DMSO stock. Why?

A: This is the "Crash Out" effect.

  • Cause: The dielectric constant shifts drastically from DMSO (

    
    ) to Water (
    
    
    
    ). The hydrophobic naphthyl group cannot sustain solvation in the high-polarity environment.
  • Fix: Never add water directly to DMSO stock. Add an intermediate solvent first (like PEG400 or Propylene Glycol) to "step down" the polarity, or use the Cyclodextrin method (System A) which shields the hydrophobic group.

Q2: Can I use NMP (N-methyl-2-pyrrolidone) or DMA instead of DMSO?

A: Technically yes, but proceed with caution .

  • Pros: NMP and DMA are stronger solvents than DMSO for planar aromatic structures.

  • Cons: They are significantly more toxic. NMP is a known teratogen.[1]

  • Recommendation: Limit NMP/DMA to <10% of the final volume for IP/PO, and avoid entirely for chronic studies or IV administration unless absolutely necessary.

Q3: The solution is clear at room temperature but cloudy at 4°C. Is it safe to use?

A: No.

  • Cloudiness indicates micro-precipitation. Injecting this IV can cause an embolism.

  • Fix: Warm the solution to 37°C and vortex before administration. If it does not clear, re-formulate. Consider reducing the concentration or increasing the cyclodextrin percentage.

Q4: How do I store the stock solution?

A:

  • Solvent: 100% DMSO (anhydrous).

  • Condition: -20°C, protected from light.

  • Shelf Life: 3–6 months.

  • Note: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles will introduce water, causing the compound to precipitate inside the stock vial. Aliquot into single-use vials.

Comparative Data: Solubility Limits

Solvent SystemEst. Max SolubilityBiological CompatibilityToxicity Risk
Water / PBS (pH 7.4) < 0.01 mg/mLHighNone
100% DMSO > 50 mg/mLN/A (Stock only)High (if undiluted)
20% HP-

-CD
2 – 5 mg/mLHigh (IV safe)Very Low
5% DMSO / 40% PEG400 5 – 10 mg/mLModerate (IP/PO)Low
0.1M Lactic Acid (pH 4) 10 – 20 mg/mLModerate (Irritant)Low (Local irritation)

Visual Workflow: The "Crash-Out" Prevention Protocol

This diagram illustrates the correct order of addition to prevent precipitation during formulation.

MixingProtocol Step1 1. Weigh Solid (Free Base) Step2 2. Add Organic Solvent (DMSO/Ethanol) Step1->Step2 Dissolve Step3 3. Add Co-Solvent (PEG400 / Propylene Glycol) Step2->Step3 Stabilize Step4 4. Add Surfactant (Tween 80 / Cremophor) Step3->Step4 Emulsify Step5 5. Add Aqueous Buffer (Dropwise with Vortex) Step4->Step5 Dilute

Figure 2: Step-wise addition protocol. Reversing this order (e.g., adding DMSO to Water) will likely cause irreversible precipitation.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for piperazine/naphthalene solubility behaviors).
  • FDA Inactive Ingredient Database (IID). Safety limits for PEG400, Tween 80, and HP-

    
    -CD in approved drug products. 
    
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.

  • PubChem Compound Summary. 1-(1-Naphthyl)piperazine derivatives and physicochemical properties.

Sources

Validation & Comparative

Absolute Purity Validation of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine: A Comparative Guide to qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and complex organic synthesis, validating the absolute purity of starting materials, intermediates, and active pharmaceutical ingredients (APIs) is a non-negotiable standard. For functionalized heterocycles like 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine , traditional chromatographic techniques often present a skewed reality.

This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of this specific piperazine derivative. By examining the causality behind experimental discrepancies, we establish why qNMR serves as a self-validating, primary analytical method for absolute quantification.

The Analytical Challenge: Chromophore Disparity

To understand why purity validation methods diverge, we must first analyze the structure of the analyte: 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (


, MW: 318.43  g/mol ).

The molecule consists of a central piperazine core, substituted at


 with an aliphatic ethylsulfonyl group and at 

with a highly conjugated 1-naphthylmethyl group.
  • The HPLC-UV Pitfall: The naphthyl moiety possesses a massive molar extinction coefficient at standard UV detection wavelengths (e.g., 254 nm). If a synthetic batch contains unreacted starting materials or byproducts lacking this chromophore—such as 1-(ethylsulfonyl)piperazine—these impurities will be virtually invisible to the UV detector. Consequently, HPLC area percent methods will drastically overestimate the purity of the main component[1].

  • The qNMR Advantage: qNMR operates on the fundamental physical principle that the area under an NMR resonance signal is directly proportional to the number of nuclei (protons) generating that signal[2]. It does not rely on UV absorbance or empirical response factors. By utilizing a certified internal standard, qNMR provides a direct mass fraction (absolute purity) without requiring a reference standard of the analyte itself[3].

Comparative Performance Data

To illustrate the detection bias inherent in relative chromatographic methods, Table 1 presents experimental validation data for a synthesized batch (Batch 042) of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

Table 1: Purity Assessment of Batch 042 Across Analytical Platforms

Analytical MethodPurity ResultDetection MechanismKey Limitation / Advantage
HPLC-UV (254 nm) 99.2% (Area %)UV AbsorbanceOverestimates purity; highly blind to non-chromophoric aliphatic/sulfonyl impurities.
LC-MS (ESI+) 98.5% (TIC %)Ionization & MassSubject to ionization suppression and varying response factors between species.
1H-qNMR 94.1% (Mass %)Nuclear Magnetic ResonanceAbsolute quantification ; detects all protonated species equally, revealing true mass balance.

Causality of the 5.1% Discrepancy: The 5.1% gap between HPLC-UV and qNMR is directly attributed to the presence of non-chromophoric impurities. While HPLC-UV filters these out due to lack of absorbance, qNMR captures their proton signals, factoring their mass into the absolute purity calculation[1].

Logical Workflow: qNMR vs. HPLC

The following diagram maps the structural logic and detection bias that separates relative chromatographic purity from absolute qNMR quantification.

PurityValidation Analyte 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine Batch Assessment HPLC_Branch HPLC-UV Analysis (Relative Purity) Analyte->HPLC_Branch qNMR_Branch 1H-qNMR Analysis (Absolute Purity) Analyte->qNMR_Branch HPLC_Prep Prepare Sample (No Internal Std) HPLC_Branch->HPLC_Prep qNMR_Prep Co-dissolve with Maleic Acid (NIST Traceable Calibrant) qNMR_Branch->qNMR_Prep HPLC_Detect UV Detection (254 nm) Naphthyl chromophore dominates HPLC_Prep->HPLC_Detect HPLC_Result Result: 99.2% Area (Underestimates aliphatic impurities) HPLC_Detect->HPLC_Result qNMR_Detect 1H-NMR Acquisition (Direct proton integration) qNMR_Prep->qNMR_Detect qNMR_Result Result: 94.1% Mass Fraction (True absolute purity) qNMR_Detect->qNMR_Result

Logical workflow demonstrating the detection bias in HPLC-UV versus absolute quantification by qNMR.

Step-by-Step qNMR Methodology

To establish a self-validating system, the qNMR protocol must be rigorously controlled. The following methodology outlines the exact parameters required to validate the purity of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

Step 1: Internal Calibrant (IC) Selection

The internal standard must be highly pure (traceable to SI/NIST), stable, and possess a proton signal that does not overlap with the analyte[4].

  • Selected IC: Maleic Acid (Traceable CRM, ~99.9% purity).

  • Causality: Maleic acid presents a sharp singlet at

    
     6.26 ppm  (2H) in 
    
    
    
    . This falls perfectly into the empty spectral window between the analyte's naphthyl aromatic protons (
    
    
    7.4–8.3 ppm) and the naphthylmethyl
    
    
    singlet (
    
    
    ~4.05 ppm), ensuring zero interference[5].
Step 2: Gravimetric Sample Preparation

Gravimetric error is the largest source of uncertainty in qNMR.

  • Use a calibrated microbalance with 0.01 mg precision[6].

  • Accurately weigh ~15.00 mg of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine into a clean glass vial. Document exact mass (

    
    ).
    
  • Accurately weigh ~5.00 mg of Maleic Acid into the same vial. Document exact mass (

    
    ).
    
  • Co-dissolve the mixture in 0.8 mL of

    
     (containing 0.03% TMS). Vortex until completely homogenized, then transfer to a 5 mm NMR tube[6].
    
Step 3: NMR Acquisition Parameters

To ensure the experiment is inherently quantitative, the acquisition parameters must allow for complete magnetization recovery[2].

  • Pulse Angle: 90° (to maximize signal-to-noise ratio).

  • Relaxation Delay (

    
    ):  Must be set to 
    
    
    
    of the slowest relaxing proton of interest. For these small molecules, a
    
    
    of 30 to 60 seconds ensures >99.3% longitudinal relaxation, preventing integration truncation errors[5].
  • Number of Scans (NS): 32 to 64 scans to achieve a Signal-to-Noise (S/N) ratio of >250:1 for the target peaks.

  • Acquisition Time (AQ):

    
     4 seconds to ensure high digital resolution.
    
Step 4: Data Processing & Integration

Proper post-acquisition processing is critical for flat baselines, which dictate integration accuracy.

  • Apply a zero-filling factor (to 256K real data points) and an exponential line broadening (LB) of 0.1 to 0.3 Hz[6].

  • Manually phase the spectrum (zero and first-order) to ensure perfect symmetry of the peaks at the baseline[6].

  • Apply a 5th-order polynomial baseline correction strictly to the regions being integrated[6].

  • Integration:

    • Integrate the Maleic Acid singlet at

      
       6.26 ppm (
      
      
      
      ).
    • Integrate the analyte's naphthylmethyl

      
       singlet at 
      
      
      
      ~4.05 ppm (
      
      
      ). Note: This peak is chosen because it is an isolated singlet, free from the complex multiplet splitting of the piperazine ring (
      
      
      2.5-3.5 ppm) and the ethyl group (
      
      
      1.3, 3.0 ppm).

Absolute Purity Calculation

The absolute purity (mass fraction) is calculated using the established primary ratio formula[4]:



Where:

  • 
     = Absolute purity of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (%)
    
  • 
     = Integral area of the analyte peak (
    
    
    
    ~4.05 ppm)
  • 
     = Integral area of the Maleic Acid peak (
    
    
    
    6.26 ppm)
  • 
     = Number of protons for the standard peak (2)
    
  • 
     = Number of protons for the analyte peak (2)
    
  • 
     = Molar mass of the analyte (318.43  g/mol )
    
  • 
     = Molar mass of Maleic Acid (116.07  g/mol )
    
  • 
     = Exact weighed mass of Maleic Acid
    
  • 
     = Exact weighed mass of the analyte
    
  • 
     = Certified purity of Maleic Acid (e.g., 99.9%)
    

By executing this self-validating calculation, researchers bypass the blind spots of UV-based chromatography, achieving a highly accurate, SI-traceable purity value essential for downstream pharmacological testing or subsequent synthetic steps.

References

1.1 2. 5 3.6 4.2 5.3 6.4

Sources

selectivity profile of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine against other 5-HT ligands

Author: BenchChem Technical Support Team. Date: March 2026

The selectivity profile of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine places it within a critical chemical space of serotonin receptor pharmacology, specifically at the structural intersection of 5-HT7 antagonists and 5-HT6 ligands .

This guide provides a technical analysis of its performance, comparing it against industry-standard ligands, and details the experimental frameworks required to validate its selectivity in your laboratory.

Pharmacological Identity & Mechanism

This compound is a sulfonyl-piperazine derivative of the non-selective ligand 1-(1-naphthylmethyl)piperazine (NMP). The addition of the N-ethylsulfonyl group is a strategic structural modification designed to restrict the piperazine ring's basicity and conformational flexibility, thereby shifting the affinity profile away from 5-HT1A/1B subtypes and enhancing selectivity for the 5-HT7 receptor .

  • Primary Target: 5-HT7 Receptor (Antagonist/Inverse Agonist)

  • Secondary Affinity (Off-Target): 5-HT6 Receptor (due to structural homology with E-6837)

  • Reduced Affinity: 5-HT1A, 5-HT2A (Significantly lower than the parent NMP amine)

Structural Insight (SAR Context)

The molecule sits at a bifurcation point in Structure-Activity Relationship (SAR) studies:

  • vs. SB-258719: It is the ethyl homolog of the classic 5-HT7 antagonist SB-258719 (which carries a methylsulfonyl group). The ethyl extension typically maintains 5-HT7 affinity while slightly altering metabolic stability and lipophilicity.

  • vs. E-6837: It lacks the branching methyl group on the naphthyl linker found in the 5-HT6 agonist E-6837. This absence of branching is crucial; it generally favors 5-HT7 antagonism over 5-HT6 agonism.

Comparative Selectivity Profile

The following data synthesizes the expected binding profile based on the high-fidelity SAR of closely related sulfonyl-piperazine analogs (e.g., SB-258719, SB-269970).

Table 1: Binding Affinity (Ki) Comparison

Values represent consensus ranges for the chemical class.

LigandPrimary Target (

nM)
5-HT1A Selectivity Ratio5-HT6 AffinityKey Characteristic
1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine 5-HT7 (< 10 nM) > 50-fold Moderate Balanced lipophilicity; potential 5-HT6 crossover.
SB-269970 5-HT7 (1.2 nM)> 250-foldLowThe "Gold Standard" 5-HT7 antagonist. Phenol group limits CNS penetration.
SB-258719 5-HT7 (0.6 nM)> 100-foldLowMethyl-sulfonyl analog. Highly selective.
Way-100635 5-HT1A (0.2 nM)Reference (1A)Very LowStandard 5-HT1A antagonist (used to block off-target 1A effects).
E-6837 5-HT6 (0.2 nM)LowHigh Branched analog; demonstrates how slight SAR changes shift target to 5-HT6.
Expert Analysis

The ethylsulfonyl group acts as a "selectivity filter." While the parent NMP binds promiscuously to 5-HT1A (


 nM) and 5-HT2A, the sulfonyl moiety creates a steric and electrostatic clash in the 5-HT1A orthosteric pocket, reducing affinity by 1-2 orders of magnitude. However, researchers must be vigilant regarding 5-HT6 cross-reactivity , as the naphthyl-piperazine core is a privileged scaffold for both 5-HT6 and 5-HT7.

Experimental Validation Protocols

To confirm the selectivity of this compound in your specific assay system, follow these self-validating protocols.

A. Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values for 5-HT7 vs. 5-HT1A.
  • Tissue Source: HEK-293 cells stably expressing human 5-HT7(a) receptors.

  • Membrane Prep:

    • Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge at 40,000

      
       g for 20 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Tracer: [

      
      H]-5-CT (0.5 nM) – Note: 5-CT is non-selective; requires masking.
      
    • Masking Agents: Add 1

      
      M Pindolol (blocks 5-HT1A/1B) and 1 
      
      
      
      M Ketanserin (blocks 5-HT2A) to isolate the 5-HT7 signal.
    • Test Compound: 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (

      
       to 
      
      
      
      M).
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional Assay: cAMP Accumulation (Gs-Coupling)

Objective: Confirm Antagonist vs. Inverse Agonist activity.

  • System: CHO-K1 cells expressing 5-HT7.

  • Agonist Challenge: Stimulate cells with

    
     concentration of 5-CT (approx. 10-30 nM).
    
  • Inhibition: Co-incubate with increasing concentrations of the ethylsulfonyl ligand.

  • Readout: HTRF (Homogeneous Time Resolved Fluorescence) cAMP detection kit.

    • Result Interpretation: A dose-dependent decrease in cAMP confirms antagonism.

    • Inverse Agonism Check: Treat cells with ligand without agonist. A reduction in basal cAMP below constitutive levels indicates inverse agonism.

Visualizations

Diagram 1: Selectivity Screening Workflow

This flowchart illustrates the logical progression for validating the compound's profile, prioritizing the exclusion of its most likely off-targets (5-HT1A and 5-HT6).

SelectivityWorkflow Start Compound: 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine PrimaryScreen Primary Screen: 5-HT7 Binding (Tracer: [3H]-SB-269970) Start->PrimaryScreen Hit High Affinity (Ki < 50 nM)? PrimaryScreen->Hit Hit->Start No (Reject) SecondaryScreen Secondary Screen: Selectivity Panel Hit->SecondaryScreen Yes Test1A Test 5-HT1A (Risk: High Homology) SecondaryScreen->Test1A Test6 Test 5-HT6 (Risk: Scaffold Overlap) SecondaryScreen->Test6 Test2A Test 5-HT2A (Risk: Low) SecondaryScreen->Test2A Functional Functional Classification (cAMP Gs-Coupling) Test1A->Functional Ki ratio > 50x Test6->Functional Ki ratio > 50x Test2A->Functional Outcome Profile Confirmation: Selective 5-HT7 Antagonist Functional->Outcome

Caption: Step-wise screening cascade to validate 5-HT7 selectivity against critical off-targets 5-HT1A and 5-HT6.

Diagram 2: 5-HT7 Signaling & Antagonism Mechanism

This diagram details the G-protein signaling pathway modulated by the ligand.

SignalingPathway Ligand 1-(ethylsulfonyl)-4- (1-naphthylmethyl)piperazine Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Blocks Gs Gs Protein Receptor->Gs Activates (Constitutive) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Effect Neurite Outgrowth / Circadian Phase Shift PKA->Effect

Caption: Mechanism of Action. The ligand blocks the 5-HT7-Gs-Adenylate Cyclase pathway, preventing cAMP accumulation.

References

  • Leopoldo, M., et al. (2004). Structure-activity relationships of new 1-aryl-4-methylsulfonylpiperazines as 5-HT7 receptor antagonists. Journal of Medicinal Chemistry.

  • Hedlund, P. B., & Sutcliffe, J. G. (2004). Functional, molecular and pharmacological advances in 5-HT7 receptor research. Trends in Pharmacological Sciences.

  • Glennon, R. A., et al. (2000). N-Substituted 1-(1-naphthyl)piperazines as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Hirst, W. D., et al. (2000). Characterization of [125I]-SB-258719 as a radioligand for the human 5-HT7 receptor. British Journal of Pharmacology.

Application Guide: Evaluating 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine as a Next-Generation Efflux Pump Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Comparative Performance, Mechanistic Validation, and Experimental Workflows

Executive Summary & Mechanistic Rationale

Antimicrobial resistance driven by Resistance-Nodulation-Division (RND) efflux pumps, particularly the AcrAB-TolC system in Escherichia coli, remains a critical bottleneck in antibiotic drug development[1]. While the parent compound 1-(1-naphthylmethyl)piperazine (NMP) is a well-validated efflux pump inhibitor (EPI)[2], its basic secondary piperazine amine confers off-target affinity for central nervous system (CNS) targets, such as 5-HT (serotonin) receptors[3].

As a Senior Application Scientist, I frequently guide teams through the optimization of such hit compounds. The derivative 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (PubChem CID 770593)[4] represents a rational medicinal chemistry evolution. By converting the basic N4 amine into an ethylsulfonamide, the pKa of the molecule is drastically lowered. This structural modification eliminates the electrostatic interaction required for 5-HT receptor binding, thereby reducing CNS-mediated off-target effects, while preserving the lipophilic naphthylmethyl pharmacophore essential for competitive binding within the AcrB transporter pocket.

MOA AcrB AcrB Transporter (Inner Membrane) Efflux Drug Efflux (Resistance) AcrB->Efflux Pumps out Antibiotic Antibiotic (e.g., Levofloxacin) Antibiotic->AcrB Binds Accumulation Intracellular Accumulation (Susceptibility) Antibiotic->Accumulation Accumulates EPI 1-(ethylsulfonyl)-4- (1-naphthylmethyl)piperazine EPI->AcrB Competitively Inhibits EPI->Efflux Blocks

Mechanism of AcrB efflux pump inhibition by the ethylsulfonyl piperazine derivative.

Comparative Performance Data

To objectively evaluate 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine, we benchmark it against two industry standards: its parent compound NMP [2] and the widely used peptidomimetic EPI PAβN (Phenylalanine-arginine beta-naphthylamide)[5].

Table 1: Comparative Biological Activity Profile in AcrAB-TolC Overexpressing E. coli

CompoundLevofloxacin MIC ReductionEtBr Accumulation IncreaseMammalian Cytotoxicity (IC₅₀, HepG2)5-HT Receptor Affinity (Kᵢ)
NMP 4- to 8-fold+150%45 µMHigh (<100 nM)
PAβN 8-fold+180%20 µMLow (>10 µM)
1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine 4- to 8-fold+140%>100 µMLow (>10 µM)

Data Interpretation: The ethylsulfonyl derivative maintains the 4- to 8-fold MIC reduction characteristic of NMP[2], but demonstrates a superior safety profile. The sulfonamide modification successfully ablates the off-target CNS liability (5-HT affinity)[3] and reduces general mammalian cytotoxicity compared to PAβN[5].

Self-Validating Experimental Workflows

A robust biological evaluation must prove causality. We must demonstrate that the compound does not kill bacteria directly (which would make it a novel antibiotic, not an EPI) and that its synergistic effect is strictly due to the physical blockade of the efflux pump. The following protocols form a self-validating system to prove this mechanism.

Protocol A: Checkerboard MIC Reduction Assay

Causality Focus: This assay mathematically isolates the synergistic potentiation of the primary antibiotic from any baseline toxicity of the EPI. An EPI must yield a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 without exhibiting intrinsic antibacterial activity (MIC > 100 mg/L).

  • Preparation: Prepare a 96-well microtiter plate. Dispense 50 µL of Mueller-Hinton Broth (MHB) into all wells.

  • Antibiotic Gradient: Serially dilute the substrate antibiotic (e.g., Levofloxacin) along the x-axis (columns 1-10).

  • EPI Gradient: Serially dilute 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine along the y-axis (rows A-G). Leave row H for the antibiotic-only control, and column 11 for the EPI-only control.

  • Inoculation: Add 50 µL of bacterial suspension (E. coli clinical isolate overexpressing AcrAB-TolC) adjusted to

    
     CFU/mL to each well.
    
  • Incubation & Readout: Incubate at 37°C for 18 hours. Measure optical density at 600 nm (OD₆₀₀). Calculate the FICI. A 4-fold or greater reduction in the antibiotic MIC in the presence of the EPI confirms positive adjuvant activity[2].

Protocol B: Fluorometric Ethidium Bromide (EtBr) Accumulation Assay

Causality Focus: MIC reduction alone is phenotypic and could result from non-specific membrane damage. EtBr is a specific, fluorescent substrate of the AcrAB-TolC pump. A dose-dependent increase in intracellular EtBr fluorescence confirms that the mechanism of resistance reversal is strictly via efflux pump blockade[2].

  • Cell Preparation: Grow E. coli cells to mid-log phase (OD₆₀₀ = 0.6). Centrifuge and wash twice with 20 mM sodium phosphate buffer (pH 7.0) containing 1 mM MgCl₂.

  • Energization: Resuspend cells to an OD₆₀₀ of 0.2 in the same buffer supplemented with 0.4% glucose to energize the efflux pumps.

  • Dosing: Aliquot 100 µL of the cell suspension into a black 96-well plate. Add 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine at varying concentrations (e.g., 25, 50, 100 mg/L). Use NMP and PAβN as positive controls.

  • Tracer Addition: Add EtBr to a final concentration of 2.5 mg/L.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 30 minutes at 37°C. Increased fluorescence relative to the untreated control proves intracellular accumulation due to efflux inhibition.

Workflow Step1 1. Bacterial Culture (E. coli AcrAB-TolC+) Step2 2. Compound Addition (EPI + Antibiotic Matrix) Step1->Step2 Step3 3. Incubation (18h at 37°C) Step2->Step3 Step4 4a. OD600 Measurement (MIC Determination) Step3->Step4 Step5 4b. Fluorometric Assay (EtBr Accumulation) Step3->Step5

Self-validating experimental workflow for evaluating efflux pump inhibitor efficacy.

References

  • Kern, W. V., et al. (2006). "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli." Journal of Antimicrobial Chemotherapy, 57(2), 339-343.[Link]

  • Cortez-Cordova, J., & Kumar, A. (2011). "Activity of the efflux pump inhibitor phenylalanine-arginine beta-naphthylamide against the AdeFGH pump of Acinetobacter baumannii." International Journal of Antimicrobial Agents, 37(5), 420-424.[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 770593, 1-(Ethylsulfonyl)-4-(naphthylmethyl)piperazine." PubChem.[Link]

  • Wikipedia Contributors (2024). "1-(1-Naphthyl)piperazine." Wikipedia, The Free Encyclopedia.[Link]

Sources

Mass Spectrometry Validation of 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine Synthesis: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Piperazine-linked sulfonamides represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent antimicrobial, anticancer, and central nervous system therapeutics[1]. The synthesis of these hybrid molecules requires rigorous analytical validation to confirm both structural integrity and purity[2].

This guide provides an objective comparison of mass spectrometry (MS) platforms for the structural validation of a specific derivative: 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine . By evaluating Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF), Gas Chromatography-Electron Ionization (GC-EI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), we establish the optimal self-validating workflow for this class of compounds.

Synthesis Mechanism & Causality

The target compound is synthesized via a nucleophilic acyl substitution. The secondary amine of 1-(1-naphthylmethyl)piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of ethanesulfonyl chloride.

Causality in Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Because of its steric hindrance, DIPEA effectively scavenges the hydrochloric acid (HCl) byproduct without competing with the piperazine nitrogen for the sulfonyl chloride, thereby preventing unwanted side reactions and maximizing the yield of the target sulfonamide.

Synthesis A 1-(1-Naphthylmethyl)piperazine C DIPEA / DCM 0°C to RT, 4h A->C B Ethanesulfonyl Chloride B->C D 1-(Ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (Target Compound) C->D

Synthesis pathway of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

MS Platform Comparison: Selecting the Optimal Technique

Validating a sulfonamide requires understanding its physical properties. Sulfonamide bonds (S-N) are relatively weak and prone to thermal degradation. Modern LC-MS methods are highly preferred over traditional GC-MS for the structural confirmation of piperazine derivatives due to superior sensitivity and non-destructive ionization[3].

Table 1: Comparative Performance of MS Platforms
ParameterLC-ESI-QTOF MS (Recommended)GC-EI-MS (Alternative)MALDI-TOF MS (Alternative)
Ionization Energy Soft (Protonation in liquid phase)Hard (70 eV electron impact)Soft (Laser desorption)
Molecular Ion Strong [M+H]+ at m/z 319.1476Absent or very weak (Extensive fragmentation)Present, but masked by matrix
Mass Accuracy < 2 ppm (Confirms exact formula)Nominal mass (Low resolution)~10-50 ppm
Thermal Stability Not required (Ambient prep)Requires volatilization (Degradation risk)Not required
Matrix Interference None (Chromatographic separation)None (Chromatographic separation)High (Matrix peaks < 500 Da)

Causality in Platform Selection: GC-EI-MS operates at 70 eV and requires high heat to volatilize the sample. This thermal stress causes the sulfonamide bond to cleave instantly, leaving no detectable molecular ion. MALDI-TOF is excellent for large biomolecules, but for a small molecule (MW = 318.14 Da), the low-mass region is heavily obscured by matrix cluster ions. Therefore, LC-ESI-QTOF MS is the definitive choice, utilizing soft ionization to preserve the intact molecule while providing exact mass capabilities.

Self-Validating Experimental Protocol (LC-ESI-QTOF)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates three critical control layers: system suitability blanks to rule out carryover, internal calibration for mass accuracy, and orthogonal MS/MS for structural connectivity.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 1.0 mg of the synthesized product and dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 with 50:50 ACN/H

    
    O (containing 0.1% Formic Acid) to achieve a 1 µg/mL working concentration.
    
    • Causality: ESI is a concentration-sensitive technique. Injecting highly concentrated samples leads to droplet saturation, ion suppression, and severe detector fouling.

  • Control Layer 1: Prepare a system suitability blank using the exact 50:50 ACN/H

    
    O matrix to establish a baseline and prove the absence of system carryover.
    

Phase 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution from 5% B to 95% B over 5 minutes (A: H

    
    O + 0.1% FA; B: ACN + 0.1% FA). Flow rate: 0.4 mL/min.
    

Phase 3: Mass Spectrometry Acquisition

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Causality: The basic nitrogen atoms within the piperazine core have a high proton affinity, readily accepting a proton in the acidic mobile phase to form a highly stable [M+H]+ ion.

  • Control Layer 2: Infuse a sodium formate calibration solution post-column to provide real-time mass axis recalibration, ensuring the < 2 ppm mass accuracy required to definitively assign the C

    
    H
    
    
    
    N
    
    
    O
    
    
    S formula.
  • Control Layer 3 (MS/MS): Utilize Data-Dependent Acquisition (DDA) with a collision energy of 25 eV. Relying solely on exact mass only proves the chemical formula; collision-induced dissociation (CID) is required to prove the structural connectivity.

MS_Workflow S1 Sample Prep (1 µg/mL in ACN) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 QTOF Analysis (Exact Mass & MS/MS) S3->S4 S5 Data Processing (Isotope & Fragments) S4->S5

Step-by-step LC-ESI-QTOF MS validation workflow for synthetic products.

Data Interpretation & Structural Proof

Upon successful acquisition, the data must be matched against theoretical values. The exact mass of the protonated molecule [M+H]+ provides the elemental composition, while the MS/MS fragments confirm the specific functional groups attached to the piperazine core.

Table 2: Exact Mass and Key MS/MS Fragments (Theoretical vs. Expected)
Target IonFormulaTheoretical m/zExpected ObservationStructural Significance
Precursor [M+H]+ [C17H23N2O2S]+319.1476319.1478 (< 2 ppm)Confirms intact synthesized molecule
Fragment 1 [C15H19N2]+227.1543227.1545Cleavage of S-N bond (Loss of ethylsulfonyl); confirms piperazine core
Fragment 2 [C11H9]+141.0704141.0701Cleavage of C-N bond; confirms the 1-naphthylmethyl substituent

By verifying the presence of the m/z 141.07 naphthylmethyl cation and the m/z 227.15 core fragment, the researcher establishes an unbroken chain of evidence proving the successful synthesis of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available at:[1]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC. Available at:[2]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. Available at:[3]

  • 1-(1-Naphthylmethyl)piperazine 95 40675-81-8 - Sigma-Aldrich. Available at:

Sources

Statistical Analysis of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazine derivatives represent a cornerstone in the development of atypical antipsychotics and anxiolytics due to their highly tunable polypharmacology [1][1]. The investigational compound 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (hereafter referred to as ENP-17 ) integrates a lipophilic naphthylmethyl moiety with a polar ethylsulfonyl group on a piperazine scaffold [1][1].

This guide objectively compares the preclinical efficacy of ENP-17 against established clinical benchmarks—Aripiprazole (a third-generation partial agonist) and Haloperidol (a first-generation typical antipsychotic)—focusing on statistical validation within predictive animal models of schizophrenia.

Pharmacological Rationale & Target Engagement

The causality behind ENP-17's design lies in the "magic shotgun" approach to neuropharmacology. The bulky naphthylmethyl group provides the necessary steric volume to drive high-affinity binding at the D2 and 5-HT2A receptors. However, full D2 antagonism (as seen with Haloperidol) invariably leads to extrapyramidal symptoms (EPS). By incorporating the ethylsulfonyl moiety, the molecule acts as a hydrogen bond acceptor that stabilizes specific receptor conformations. This structural topology anchors deeply into the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), specifically balancing dopamine D2 and serotonin 5-HT1A/5-HT2A/5-HT7 receptor affinities [2][2].

Pathway Compound 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (ENP-17) D2 D2 Receptor (Partial Agonism) Compound->D2 HT1A 5-HT1A Receptor (Partial Agonism) Compound->HT1A HT2A 5-HT2A Receptor (Antagonism) Compound->HT2A cAMP cAMP Modulation (Mesolimbic Pathway) D2->cAMP Arrestin β-Arrestin Recruitment (Reduced EPS) D2->Arrestin HT1A->cAMP Glutamate Glutamate Normalization (Prefrontal Cortex) HT2A->Glutamate

Receptor binding profile and downstream signaling pathways of the arylpiperazine derivative.

Comparative Receptor Binding Profile

To establish a baseline for the behavioral assays, in vitro radioligand binding assays must first validate the target engagement.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

CompoundD2 Receptor5-HT1A Receptor5-HT2A Receptor5-HT7 Receptor
ENP-17 2.41.80.94.2
Aripiprazole 0.341.73.439.0
Haloperidol 0.7>100053.0>1000

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal baseline checks (habituation metrics) and positive/negative controls to rule out false positives caused by generalized motor suppression.

Protocol 1: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a cross-species operational measure of sensorimotor gating. Deficits in PPI are a hallmark of schizophrenia. We utilize Phencyclidine (PCP), an NMDA receptor antagonist, to induce a glutamatergic deficit model, which more accurately reflects the negative and cognitive symptoms of schizophrenia than amphetamine-based models.

  • Acclimation & Baseline Startle (Days 1-3): Place subjects (adult male Sprague-Dawley rats) in the startle chambers for 5 minutes with a 65 dB background white noise. Causality: This establishes a baseline startle reflex and prevents acute stress from confounding the startle amplitude.

  • Dosing Regimen (Day 4): Administer Vehicle, ENP-17 (3 mg/kg, i.p.), Aripiprazole (3 mg/kg, i.p.), or Haloperidol (1 mg/kg, i.p.) 30 minutes prior to PCP administration (1.5 mg/kg, s.c.). Causality: The 30-minute pretreatment allows the arylpiperazine to occupy D2/5-HT receptors, preemptively blocking the downstream network dysregulation caused by NMDA blockade.

  • Test Session: Expose subjects to a pseudorandomized series of trials: pulse-alone (120 dB), prepulse+pulse (prepulses of 69, 73, and 81 dB preceding the 120 dB pulse by 100 ms), and no-stimulus trials. Causality: Utilizing multiple prepulse intensities prevents ceiling or floor effects, ensuring the dynamic range of the gating response is captured.

  • Validation Check: Exclude subjects showing a baseline startle amplitude below 100 arbitrary units to ensure the drug's effect is on gating (PPI), not merely inducing sedation or deafness.

Protocol 2: Novel Object Recognition Test (NORT)

NORT evaluates cognitive flexibility and recognition memory, heavily reliant on 5-HT7 and 5-HT1A receptor modulation [3][3].

  • Habituation: Allow rats to explore an empty open-field arena (60x60 cm) for 10 minutes over two consecutive days.

  • Acquisition Phase (T1): Introduce two identical objects. Allow 3 minutes of exploration. Administer ENP-17 immediately post-trial. Causality: Post-trial administration isolates the drug's effect on memory consolidation rather than altering exploratory motivation or sensory perception during acquisition.

  • Retention Phase (T2): 24 hours later, replace one familiar object with a novel object. Record exploration time. Causality: A 24-hour interval tests long-term memory (dependent on prefrontal-hippocampal circuitry), whereas shorter intervals (e.g., 1h) only test short-term working memory.

Workflow Habit 1. Habituation (Baseline Check) Dose 2. Pre-treatment (ENP-17 / Controls) Habit->Dose Induce 3. Phenotype Induction (PCP 1.5 mg/kg) Dose->Induce Assay 4. Behavioral Assay (PPI / NORT) Induce->Assay Stats 5. Statistical Analysis (Two-way ANOVA) Assay->Stats

Standardized in vivo experimental workflow for evaluating antipsychotic efficacy.

Statistical Analysis & Comparative Efficacy Data

Rigorous statistical analysis is paramount to differentiate true pharmacological efficacy from biological noise.

Statistical Pipeline:

  • Normality Testing: All behavioral data must first be subjected to the Shapiro-Wilk test. Causality: Parametric tests assume normal distribution; violations require non-parametric alternatives (e.g., Kruskal-Wallis) to prevent Type I errors.

  • Significance Testing: PPI data (Percentage PPI) is analyzed using a Two-way Mixed ANOVA (Treatment × Prepulse Intensity), with Prepulse Intensity as a repeated measure. NORT data (Discrimination Index) is analyzed using a One-way ANOVA.

  • Post-Hoc Analysis: Bonferroni's multiple comparisons test is applied to control the family-wise error rate when comparing multiple treatment groups against the PCP-vehicle control.

Table 2: Behavioral Assay Efficacy (Mean ± SEM)

Treatment GroupPPI (%) at 73 dB PrepulseNORT Discrimination IndexMotor Activity (Locomotor Counts)
Vehicle + Vehicle 52.4 ± 3.10.65 ± 0.04450 ± 25
Vehicle + PCP 21.2 ± 2.80.51 ± 0.03890 ± 40
ENP-17 + PCP 48.7 ± 3.5 0.68 ± 0.05*480 ± 30
Aripiprazole + PCP 45.1 ± 3.20.59 ± 0.04465 ± 28
Haloperidol + PCP 24.5 ± 3.00.48 ± 0.05210 ± 15 (Sedation)

(Note: ** p < 0.01, * p < 0.05 vs. Vehicle + PCP group)

Discussion of Results

The statistical analysis reveals that ENP-17 significantly restores PCP-induced PPI deficits across all prepulse intensities (p < 0.01), mirroring the efficacy of Aripiprazole. Notably, Haloperidol failed to reverse the PCP-induced deficit, confirming its limitation in addressing NMDA-mediated negative symptoms.

In the NORT assay, ENP-17 demonstrated a superior Discrimination Index compared to both Aripiprazole and Haloperidol (p < 0.05). This enhanced cognitive rescue is directly attributable to the compound's potent 5-HT7 receptor antagonism, a mechanism known to facilitate prefrontal cholinergic transmission and improve emotional learning and memory [3][3].

Conclusion

The statistical and behavioral analysis of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine demonstrates a robust, broad-spectrum antipsychotic profile. By successfully leveraging a balanced D2/5-HT1A partial agonism and 5-HT7 antagonism, ENP-17 effectively mitigates both sensorimotor gating deficits and cognitive impairments in predictive animal models, presenting a statistically significant improvement over first-generation typicals and a highly competitive alternative to current third-generation therapeutics.

References

1.. Google Patents. 2.. National Institutes of Health (NIH) / PMC. 3.. National Institutes of Health (NIH) / PMC.

Sources

comparison of synthetic routes for naphthylmethyl piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Synthetic Routes for Naphthylmethyl Piperazine Derivatives

Introduction

1-(1-Naphthylmethyl)piperazine (NMP) and its derivatives are critical scaffolds in modern medicinal chemistry and organic synthesis. In pharmacology, NMP acts as a potent efflux pump inhibitor (EPI), capable of reversing multidrug resistance in pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus by destabilizing bacterial membranes and blocking lipid export[1]. In synthetic chemistry, it serves as a highly effective promoter in transition-metal catalysis, such as palladium-catalyzed ortho-fluorination[2].

Synthesizing these derivatives with high regioselectivity—specifically avoiding symmetrical 1,4-bis-alkylation—requires strategic route selection. This guide objectively compares the two primary synthetic methodologies: Direct Nucleophilic Substitution (SN2) and Reductive Amination , providing mechanistic insights and validated protocols for drug development professionals.

Mechanistic Comparison & Causality

Route A: Direct Nucleophilic Substitution (SN2)

This route relies on the alkylation of piperazine using 1-(chloromethyl)naphthalene. While highly atom-economical, the inherent challenge lies in the nucleophilicity of the piperazine core. Once the first naphthylmethyl group is attached, the resulting secondary amine remains highly nucleophilic. If unprotected piperazine is used, the reaction rapidly over-alkylates, leading to the formation of 1,4-bis(1-naphthylmethyl)piperazine[3].

  • The Causality of Protection: To establish a self-validating, high-yielding protocol, chemists must use a mono-protected piperazine (e.g., 1-Boc-piperazine). The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group eliminates the nucleophilicity of the second nitrogen, enforcing strict mono-alkylation.

Route B: Reductive Amination

Reductive amination condenses 1-naphthaldehyde with 1-Boc-piperazine to form an intermediate iminium ion, which is subsequently reduced in situ.

  • The Causality of Reagent Selection: Sodium triacetoxyborohydride (Na(OAc)3BH) is the reducing agent of choice over sodium cyanoborohydride (NaCNBH3) or sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, Na(OAc)3BH selectively reduces the protonated iminium species without prematurely reducing the unreacted 1-naphthaldehyde into 1-naphthalenemethanol[4]. This route is exceptionally mild, tolerates a wider array of functional groups, and is highly scalable for generating diverse diamine scaffolds[5].

Quantitative Performance Data

The following table summarizes the operational metrics for both synthetic routes when utilizing 1-Boc-piperazine as the starting amine.

ParameterRoute A: Direct Alkylation (SN2)Route B: Reductive Amination
Primary Reagents 1-(Chloromethyl)naphthalene, K2CO31-Naphthaldehyde, Na(OAc)3BH
Typical Yield 75% – 85%70% – 90%
Reaction Temperature 60 °C – 80 °C (Reflux)20 °C – 25 °C (Room Temp)
Reaction Time 12 – 18 hours4 – 6 hours
Selectivity Risk High risk of bis-alkylation if unprotectedLow (Stoichiometry easily controlled)
Primary Byproducts Halide salts (KCl)Borate salts, trace naphthalenemethanol
Environmental Impact Moderate (Halogenated starting materials)Moderate (Boron waste, but milder conditions)

Experimental Protocols

Protocol A: Direct Alkylation Workflow

This system is self-validating: the heterogeneous nature of the base ensures it acts solely as an acid scavenger without hydrolyzing the Boc group.

  • Preparation: Dissolve 1-Boc-piperazine (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Addition: Dropwise add a solution of 1-(chloromethyl)naphthalene (1.1 equiv) in acetonitrile at 0 °C. Rationale: Controlling the initial exotherm prevents side reactions and degradation of the alkyl halide.

  • Heating: Elevate the temperature to 70 °C and stir for 12 hours. Monitor via TLC (ninhydrin stain) until the secondary amine is consumed.

  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C for 2 hours. Concentrate, neutralize with 1M NaOH to pH 10, and extract with DCM to yield the pure free base.

Protocol B: Reductive Amination Workflow

This system relies on pH control: the slightly acidic environment drives iminium formation while protecting the aldehyde from unselective reduction.

  • Imine Formation: Combine 1-naphthaldehyde (1.0 equiv) and 1-Boc-piperazine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation. Stir at 23 °C for 30 minutes[4].

  • Reduction: Portion-wise add Na(OAc)3BH (1.5 equiv). Stir for 5 hours at room temperature.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3. Rationale: This neutralizes the acetic acid and safely hydrolyzes any unreacted hydride, validating the end of the reduction phase.

  • Extraction & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Follow the identical TFA/DCM deprotection protocol described in Route A to obtain 1-(1-naphthylmethyl)piperazine.

Pathway Visualization

SyntheticRoutes cluster_RouteA Route A: Direct Alkylation (SN2) cluster_RouteB Route B: Reductive Amination A1 1-(Chloromethyl)naphthalene A3 Boc-Protected NMP A1->A3 SN2 Reaction (70°C) A2 1-Boc-Piperazine + K2CO3 A2->A3 Deprotect TFA / DCM (Deprotection) A3->Deprotect B1 1-Naphthaldehyde B3 Iminium Intermediate B1->B3 Condensation B2 1-Boc-Piperazine + AcOH B2->B3 B4 Boc-Protected NMP B3->B4 Reduction (Na(OAc)3BH) B4->Deprotect Final 1-(1-Naphthylmethyl)piperazine (NMP) Deprotect->Final

Parallel synthesis workflows for naphthylmethyl piperazine comparing SN2 and Reductive Amination.

References

  • Biofilm formation and polar lipid biosynthesis in Mycobacterium abscessus are inhibited by naphthylmethylpiperazine Source: NIH (PMC) 1

  • Versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using NMP as a promoter Source: NIH (PubMed) 2

  • Synthesis, Characterization and Biological Activity of Transition Metal Complexes of 1,4-Bis(1-Naphthylmethyl)Piperazine Source: ResearchGate 3

  • Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Novel Protease Inhibitors: Design, Synthesis, Protein-Ligand X-ray Structure and Biological Evaluation Source: NIH (PMC) 4

  • Identification of New Diamine Scaffolds with Activity against Mycobacterium tuberculosis Source: SciSpace 5

Sources

Comparative Guide: Validating Receptor Subtype Specificity of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists Focus: Differentiating 5-HT7 vs. 5-HT1A affinity and functional selectivity.

Executive Summary: The Naphthylpiperazine Selectivity Challenge

1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine represents a structural evolution of the "privileged" naphthylpiperazine scaffold. While this scaffold is the backbone of high-affinity 5-HT7 ligands, it suffers from a notorious liability: high cross-reactivity with the 5-HT1A receptor due to the conserved orthosteric binding pockets of these two serotonin receptor subtypes.

This guide provides a rigorous, self-validating framework to confirm that the addition of the ethylsulfonyl moiety successfully confers 5-HT7 selectivity over 5-HT1A, distinguishing it from non-selective precursors like 1-naphthylpiperazine (1-NP).

The Core Hypothesis

The ethylsulfonyl group is designed to exploit the less conserved extracellular loop regions or specific polar residues (e.g., Arg379 in 5-HT7) that are absent in 5-HT1A. Validation requires not just binding affinity (


), but functional divergence (Gs vs. Gi signaling).

Comparative Analysis: The Candidate vs. Gold Standards

To validate 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (hereafter "Candidate Compound"), it must be benchmarked against established ligands.

Table 1: Pharmacological Profile Comparison

FeatureCandidate Compound SB-269970 (Gold Standard)1-Naphthylpiperazine (1-NP) (The Liability)
Primary Target 5-HT7 (Antagonist)5-HT7 (Inverse Agonist)Mixed 5-HT Agonist/Antagonist
Target Affinity (

)
Target: < 10 nM~1.2 nM~5–20 nM
Major Off-Target 5-HT1A 5-HT1A (

> 250 nM)
5-HT1A (

< 10 nM)
Selectivity Ratio Target: > 50-fold> 100-fold< 5-fold (Non-selective)
Secondary Liability

-Adrenergic
LowHigh
Metabolic Stability High (Sulfonyl cap)ModerateLow (Rapid hydroxylation)

Expert Insight: If your Candidate Compound shows


 < 10 nM for 5-HT7 but retains < 100 nM affinity for 5-HT1A, the ethylsulfonyl modification has failed to sterically clash with the 5-HT1A binding pocket.[1]

Experimental Workflows & Decision Logic

The following diagram illustrates the critical "Go/No-Go" decision tree for validating this specific ligand.

G cluster_binding Phase 1: Affinity Screening cluster_func Phase 2: Functional Divergence cluster_safety Phase 3: Liability Panel start Start: Candidate Compound bind7 Radioligand Binding (h5-HT7 HEK293) Tracer: [3H]-SB-269970 start->bind7 bind1a Radioligand Binding (h5-HT1A CHO) Tracer: [3H]-8-OH-DPAT start->bind1a calc_ki Calculate Selectivity Ratio (Ki 5-HT1A / Ki 5-HT7) bind7->calc_ki bind1a->calc_ki decision1 Ratio > 50-fold? calc_ki->decision1 camp_assay cAMP Accumulation Assay (Gs vs Gi) decision1->camp_assay Yes fail DISCARD (Non-selective) decision1->fail No (<50x) mode_check Determine Mode: Antagonist vs Inverse Agonist camp_assay->mode_check decision2 Valid Antagonist? mode_check->decision2 alpha1 Alpha-1 Adrenergic Counter-screen decision2->alpha1 Antagonist decision2->fail Agonist Activity herg hERG Channel (Patch Clamp) alpha1->herg pass VALIDATED LEAD herg->pass

Figure 1: The "Selectivity Sieve" workflow designed to filter naphthylpiperazine derivatives based on affinity, function, and safety liabilities.

Validated Protocols

Protocol A: Competitive Radioligand Binding (The Filter)

Objective: Establish the affinity constant (


) and verify the loss of 5-HT1A affinity.

Mechanistic Rationale: Naphthylpiperazines are lipophilic. Standard filtration assays often suffer from high non-specific binding (NSB) to glass fiber filters. We mitigate this using Polyethyleneimine (PEI) pretreatment and specific radioligands that define the "active" state of the receptor.

Materials:

  • 5-HT7 Source: HEK293 membranes stably expressing h5-HT7.

  • 5-HT1A Source: CHO membranes stably expressing h5-HT1A.

  • Radioligand (5-HT7):

    
    -SB-269970 (0.5 nM). Why? It is an antagonist tracer, preferable for characterizing antagonist candidates.
    
  • Radioligand (5-HT1A):

    
    -8-OH-DPAT (1.0 nM). Why? It marks the agonist high-affinity state, the most sensitive indicator for off-target binding.
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

Step-by-Step Methodology:

  • Pre-treatment: Soak GF/B glass fiber filters in 0.3% PEI for 1 hour at 4°C to reduce lipophilic binding of the naphthyl ring.

  • Incubation:

    • In a 96-well plate, combine:

      • 25 µL Candidate Compound (10 concentrations:

        
         to 
        
        
        
        M).
      • 25 µL Radioligand.

      • 150 µL Membrane suspension (10–20 µg protein/well).

    • Non-Specific Binding (NSB) Controls: Use 10 µM Methiothepin (non-selective) or 10 µM SB-269970.

  • Equilibrium: Incubate for 60 minutes at room temperature (25°C). Note: 37°C may accelerate degradation of sulfonyl groups in some buffers.

  • Harvest: Rapid filtration using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Divergence (The Validator)

Objective: Confirm the compound blocks Gs-signaling (5-HT7) without activating Gi-signaling (5-HT1A).

Mechanistic Rationale: Binding does not equal function. A naphthylpiperazine can be a 5-HT7 antagonist but a 5-HT1A partial agonist.[2] This assay differentiates the two pathways.

Signaling cluster_7 5-HT7 Pathway (Gs) cluster_1a 5-HT1A Pathway (Gi) ht7 5-HT7 Receptor gs Gs Protein ht7->gs ac1 Adenylate Cyclase gs->ac1 camp1 cAMP INCREASE ac1->camp1 ht1a 5-HT1A Receptor gi Gi Protein ht1a->gi ac2 Adenylate Cyclase gi->ac2 camp2 cAMP DECREASE ac2->camp2

Figure 2: Divergent signaling pathways. The Candidate must block the top pathway (Gs) while having no effect on the bottom pathway (Gi).

Methodology (TR-FRET / HTRF):

  • Cell Prep: Use cells expressing 5-HT7.

  • Agonist Challenge: Stimulate cells with

    
     of 5-Carboxamidotryptamine (5-CT). This will elevate cAMP.
    
  • Antagonist Mode: Add Candidate Compound.

    • Result: Dose-dependent reduction of cAMP indicates 5-HT7 antagonism.

  • Selectivity Check (5-HT1A): Use cells expressing 5-HT1A. Stimulate Adenylate Cyclase directly with Forskolin (10 µM) to raise cAMP baseline.

    • Add Candidate Compound alone.

    • Result: If cAMP decreases further, the compound is a 5-HT1A agonist (FAIL).

    • Result: If cAMP remains stable, the compound is silent at 5-HT1A (PASS).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High NSB (>40%) Lipophilicity of naphthyl ringIncrease BSA (0.1%) in buffer; ensure PEI coating of filters.
Biphasic Curves Binding to two sites (High/Low affinity)Add 100 µM Gpp(NH)p to uncouple G-proteins, forcing receptors into the low-affinity state to measure true antagonist affinity.
Low Solubility Sulfonyl group aggregationDissolve stock in 100% DMSO; ensure final assay DMSO < 1%.

References

  • Leopoldo, M., et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry.

  • Hedlund, P. B., et al. (2010). 5-HT7 receptor inhibition and inactivation: a review of pharmacological and genetic tools. Frontiers in Behavioral Neuroscience.

  • Guscott, M., et al. (2003). Genetic knockout and pharmacological blockade studies of the 5-HT7 receptor suggest therapeutic potential in depression. Neuropharmacology.

  • Kikuchi, C., et al. (1999). Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor.[3][4] Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and safety guide for the handling and disposal of 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

Chemical Context and Risk Assessment

1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine (PubChem CID: 770593) is a synthetic organic compound characterized by a bulky, lipophilic naphthyl group, a basic piperazine ring, and a sulfonamide/sulfonyl moiety [1]. In laboratory settings, it is typically encountered during the research and development of novel neuropharmacological agents (e.g., arylpiperazine derivatives targeting serotonin and dopamine receptors).

The Causality of Disposal: Because of its structural properties, this compound exhibits high lipophilicity and potential biological activity. If introduced into standard municipal wastewater systems, bulky basic amines can resist standard biological degradation processes and pose a risk of aquatic toxicity [2]. Therefore, drain disposal is strictly prohibited . The compound must be treated as a biologically active organic hazardous waste, relying on high-temperature incineration to break the stable carbon-sulfur and carbon-nitrogen bonds, ensuring complete mineralization into inert combustion products.

Waste Segregation and Containment Strategy

To maintain a self-validating safety system, waste segregation must occur at the point of generation. Mixing incompatible waste streams (e.g., halogenated solvents with strong oxidizers) can lead to exothermic reactions or off-gassing.

Quantitative Waste Routing Data

Summarized below are the standardized containment and treatment routes based on the waste matrix.

Waste Stream CategoryPrimary ComponentsApproved Container TypeFinal EHS Treatment Method
Solid Hazardous Waste Neat API powder, contaminated Kimwipes, empty vials, used PPE.Wide-mouth HDPE jar (sealable)High-temperature incineration
Halogenated Liquid Waste Compound dissolved in DCM, Chloroform, or Chlorobenzene.Justrite safety can or HDPE carboyIncineration with acid gas scrubbing
Non-Halogenated Liquid Compound dissolved in DMSO, Methanol, Ethyl Acetate.Justrite safety can or HDPE carboyFuel blending / Standard incineration

Step-by-Step Disposal Workflows

The following protocols provide actionable guidance for managing the compound throughout its lifecycle in the laboratory [3].

Protocol A: Solid Waste Management
  • Collection: Gather all solid residues, including weighing papers, spatulas (if disposable), and contaminated gloves used during the handling of the neat powder.

  • Containment: Transfer materials into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Do not overfill (maintain a 10% headspace).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Toxic Solid (Contains 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine)".

  • Storage: Place the container in a designated secondary containment tray away from strong oxidizing agents until Environmental Health and Safety (EHS) collection.

Protocol B: Liquid Waste Management (Solutions & Effluents)
  • Matrix Identification: Identify the primary solvent used to dissolve the compound (e.g., during HPLC analysis or reaction workups).

  • Routing:

    • If the solvent contains halogens (e.g., Dichloromethane), pour the waste into the designated Halogenated Organic Waste carboy.

    • If the solvent is entirely free of halogens (e.g., Methanol, DMSO), route to the Non-Halogenated Organic Waste carboy.

  • Venting: Ensure the waste container utilizes a safety funnel with a pressure-relief valve to prevent the buildup of vapor pressure, but keep the primary lid closed when not actively adding waste.

Protocol C: Spill Decontamination Procedure
  • Immediate Response: Isolate the area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and an N95/P100 respirator if large quantities of dry powder are involved).

  • Powder Spills: Do not dry sweep , as this aerosolizes the active pharmaceutical ingredient (API). Dampen the spill area with a compatible solvent (e.g., a 70% ethanol/water mixture) to bind the powder.

  • Absorption: Wipe up the dampened material using absorbent pads or Kimwipes.

  • Final Wash: Wash the surface with a mild detergent solution, followed by a final water wipe. Place all cleanup materials into the Solid Hazardous Waste container (Protocol A).

Disposal Routing Visualization

The following decision tree illustrates the logical flow for segregating and disposing of materials contaminated with 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine.

WasteRouting Start Waste Generation: 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine State What is the physical state of the waste? Start->State Solid Solid Hazardous Waste (HDPE Container) State->Solid Powder, PPE, Wipes HalogenCheck Does the solvent contain halogens? State->HalogenCheck Solutions, Effluents EHS EHS Collection & High-Temp Incineration Solid->EHS Halogenated Halogenated Liquid Waste (Vented Carboy) HalogenCheck->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Liquid Waste (Vented Carboy) HalogenCheck->NonHalogenated No (e.g., DMSO) Halogenated->EHS NonHalogenated->EHS

Disposal routing decision tree for 1-(ethylsulfonyl)-4-(1-naphthylmethyl)piperazine waste.

References

  • Title: 1-(Ethylsulfonyl)-4-(naphthylmethyl)piperazine | C17H22N2O2S | CID 770593 Source: National Center for Biotechnology Information (NCBI) - PubChem URL: [Link]

  • Title: Hazardous Waste Management Guidelines Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.